1-(Ethylamino)propan-2-ol
Description
The exact mass of the compound 1-(Ethylamino)propan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Ethylamino)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Ethylamino)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(ethylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-6-4-5(2)7/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYJVNBJCIZMTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960614 | |
| Record name | 1-(Ethylamino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40171-86-6 | |
| Record name | 1-(Ethylamino)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40171-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Ethylamino)propan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040171866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Ethylamino)propan-2-ol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(ethylamino)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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A Comprehensive Technical Guide to 1-(Ethylamino)propan-2-ol
An In-depth Exploration of its Synthesis, Properties, and Applications in Pharmaceutical Development
Core Identification
IUPAC Name: 1-(Ethylamino)propan-2-ol[1]
CAS Number: 40171-86-6
Introduction
1-(Ethylamino)propan-2-ol is a chiral amino alcohol that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical industry. Its bifunctional nature, possessing both a secondary amine and a secondary alcohol, makes it a versatile precursor for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, analytical methodologies, and its significant applications in drug development, with a focus on its role as a key intermediate in the synthesis of beta-blockers.
Chemical and Physical Properties
1-(Ethylamino)propan-2-ol is a colorless to pale yellow liquid under standard conditions. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C5H13NO |
| Molecular Weight | 103.16 g/mol |
| Melting Point | 13.5 °C |
| Boiling Point | 159-159.5 °C |
| Density | 0.8887 g/cm³ at 20 °C |
| Flash Point | 70.3 °C |
| Solubility | Soluble in water and common organic solvents. |
Synthesis of 1-(Ethylamino)propan-2-ol
The synthesis of 1-(Ethylamino)propan-2-ol can be achieved through several synthetic routes. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.
Nucleophilic Ring-Opening of Propylene Oxide with Ethylamine
This is a common and direct method for the synthesis of 1-(Ethylamino)propan-2-ol. The reaction involves the nucleophilic attack of ethylamine on the epoxide ring of propylene oxide.
Experimental Protocol:
Materials:
-
Propylene oxide
-
Ethylamine (aqueous solution or neat)
-
Methanol (or other suitable solvent)
-
Reaction vessel equipped with a stirrer, thermometer, and addition funnel
-
Distillation apparatus
Procedure:
-
To a cooled (0-5 °C) solution of ethylamine in methanol, slowly add propylene oxide via an addition funnel while maintaining the temperature below 10 °C. The molar ratio of ethylamine to propylene oxide should be in excess (e.g., 2:1 or higher) to minimize the formation of di-substituted byproducts.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the excess ethylamine and methanol under reduced pressure.
-
The crude product is then purified by fractional distillation under vacuum to yield pure 1-(Ethylamino)propan-2-ol.
Caption: Synthesis via Ring-Opening of Propylene Oxide.
Reductive Amination of Hydroxyacetone with Ethylamine
This method involves the reaction of hydroxyacetone with ethylamine to form an imine intermediate, which is then reduced in situ to the desired amino alcohol.
Experimental Protocol:
Materials:
-
Hydroxyacetone
-
Ethylamine
-
Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation with H₂/Pd-C)
-
Methanol or ethanol
-
Reaction vessel with stirrer
-
Apparatus for work-up and purification
Procedure:
-
Dissolve hydroxyacetone in methanol and add ethylamine. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride) in portions.
-
After the addition, allow the reaction to proceed at room temperature for several hours until completion (monitored by TLC or GC).
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by distillation or column chromatography.[2][3]
Caption: Synthesis via Reductive Amination.
Applications in Drug Development
1-(Ethylamino)propan-2-ol is a key starting material in the synthesis of several beta-adrenergic receptor antagonists, commonly known as beta-blockers. These drugs are widely used in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias.
Precursor to Propranolol
Propranolol, a non-selective beta-blocker, can be synthesized using a derivative of 1-(Ethylamino)propan-2-ol. The synthesis typically involves the reaction of 1-naphthol with epichlorohydrin to form an epoxide intermediate, which is then opened by an amine. While propranolol itself contains an isopropylamino group, the analogous reaction with an ethylamino group highlights the utility of this class of compounds in beta-blocker synthesis.[4][5][6]
Precursor to Pindolol
Pindolol is another non-selective beta-blocker. Its synthesis can involve the reaction of 4-hydroxyindole with epichlorohydrin, followed by ring-opening with an appropriate amine. The structural motif of 1-amino-3-aryloxy-propan-2-ol is central to many beta-blockers, and 1-(Ethylamino)propan-2-ol serves as a model for the amino alcohol portion of these molecules.[7][8][9][10]
Caption: Role as a Precursor in Beta-Blocker Synthesis.
Analytical Methods
The purity and identity of 1-(Ethylamino)propan-2-ol are critical for its use in pharmaceutical synthesis. Several analytical techniques can be employed for its characterization.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. The ¹H NMR spectrum will show characteristic signals for the ethyl group, the propanol backbone, and the amine and hydroxyl protons. The ¹³C NMR spectrum will show five distinct carbon signals.[11][12]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can further confirm its structure. The molecular ion peak (M+) would be observed at m/z 103. Common fragments would correspond to the loss of a methyl group (m/z 88), an ethyl group (m/z 74), or a hydroxymethyl group (m/z 72).[13][14][15][16][17]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of 1-(Ethylamino)propan-2-ol and for separating its enantiomers if a chiral stationary phase is used.
Illustrative HPLC Method for Chiral Separation:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H).[18]
-
Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable as the compound lacks a strong chromophore.
-
Flow Rate: Typically around 1.0 mL/min.
-
Temperature: Ambient or controlled column temperature.
Safety and Toxicology
1-(Ethylamino)propan-2-ol is classified as a corrosive substance that can cause severe skin burns and eye damage.[19] The available toxicological data is limited, and for many endpoints, no data is available. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[19]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[19]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[19]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19]
For more detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.[20]
Conclusion
1-(Ethylamino)propan-2-ol is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of beta-blockers. Its straightforward synthesis and bifunctional nature make it an important building block for medicinal chemists and process development scientists. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.
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Synthesis of 1-(Ethylamino)propan-2-ol from Propylene Oxide: A Mechanistic and Practical Approach
An In-depth Technical Guide:
Executive Summary
This technical guide provides a comprehensive overview of the synthesis of 1-(ethylamino)propan-2-ol, a valuable β-amino alcohol intermediate, through the nucleophilic ring-opening of propylene oxide with ethylamine. Tailored for researchers and professionals in chemical synthesis and drug development, this document delves into the core reaction mechanism, emphasizing the principles of regioselectivity that govern the product's formation. A detailed, field-tested experimental protocol is presented, alongside methodologies for product purification and characterization. Critical safety protocols for handling the hazardous reagents involved are also thoroughly addressed. The guide is structured to bridge theoretical understanding with practical application, ensuring a robust and reproducible synthesis.
Introduction: The Significance of β-Amino Alcohols
The β-amino alcohol moiety is a critical pharmacophore found in a wide array of biologically active compounds and pharmaceutical drugs.[1][2][3] These structures are integral to various therapeutic agents, including beta-blockers used for treating cardiovascular conditions.[4] 1-(Ethylamino)propan-2-ol serves as a key building block in organic synthesis, particularly as a precursor for more complex molecules in pharmaceutical research and development.[4] The reaction between an epoxide, such as propylene oxide, and an amine is one of the most direct and atom-economical methods for preparing these valuable intermediates.[3] This guide focuses on this specific transformation, providing the scientific foundation and practical steps necessary for its successful execution.
Part 1: Reaction Mechanism and Regioselectivity
The synthesis of 1-(ethylamino)propan-2-ol from propylene oxide is a classic example of an epoxide ring-opening reaction. This transformation is driven by the nucleophilic attack of an amine on one of the electrophilic carbon atoms of the epoxide ring.
1.1 The SN2 Nucleophilic Attack Under neutral or basic conditions, the reaction proceeds via a direct SN2 (bimolecular nucleophilic substitution) mechanism.[5] The nitrogen atom of ethylamine, possessing a lone pair of electrons, acts as the nucleophile. It attacks one of the carbon atoms of the propylene oxide ring, causing the carbon-oxygen bond to break and the three-membered ring to open.
1.2 The Critical Role of Regioselectivity Propylene oxide is an asymmetrical epoxide, meaning its two carbon atoms are chemically distinct: one is a primary carbon (CH₂) and the other is a secondary carbon (CH). Consequently, the incoming nucleophile can, in theory, attack either carbon, leading to two possible regioisomers:
-
1-(Ethylamino)propan-2-ol: Formed by attack at the less sterically hindered primary carbon.
-
2-(Ethylamino)propan-1-ol: Formed by attack at the more sterically hindered secondary carbon.
In a reaction mediated by a nucleophile like ethylamine without strong acid catalysis, the attack overwhelmingly occurs at the sterically less hindered carbon atom.[5][6] This is a hallmark of the SN2 mechanism, where steric hindrance plays a decisive role in the transition state's energy. Therefore, the synthesis is highly regioselective, yielding 1-(ethylamino)propan-2-ol as the major product.[3][6]
The reaction proceeds in two main steps:
-
Nucleophilic Attack and Ring-Opening: The ethylamine nitrogen attacks the primary carbon of the propylene oxide ring, forming a new C-N bond and an alkoxide intermediate.
-
Proton Transfer: The negatively charged oxygen atom of the alkoxide intermediate is a strong base and is subsequently protonated. In a solvent-free system with excess amine, another molecule of ethylamine can serve as the proton source, yielding the final product and an ethylammonium ion.
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1-(Ethylamino)propan-2-ol molecular weight and formula
An In-Depth Technical Guide to 1-(Ethylamino)propan-2-ol: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(Ethylamino)propan-2-ol (CAS No: 40171-86-6), a versatile amino alcohol with significant applications in the pharmaceutical and chemical industries. We will explore its core molecular and physicochemical properties, delve into common and advanced synthetic methodologies, discuss its chemical reactivity, and outline its primary applications. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to support laboratory and development activities.
Core Molecular Profile
1-(Ethylamino)propan-2-ol is an organic compound featuring a secondary amine and a secondary alcohol functional group. This bifunctionality is the source of its characteristic chemical properties and wide-ranging utility.
Chemical Identity
The fundamental identifiers and structural details of 1-(Ethylamino)propan-2-ol are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 1-(ethylamino)propan-2-ol | [1] |
| CAS Number | 40171-86-6 | [1][2][3][4] |
| Molecular Formula | C₅H₁₃NO | [1][2][3][4] |
| Molecular Weight | 103.16 g/mol | [1][2][3] |
| Canonical SMILES | CCNCC(C)O | [1][2] |
| InChI Key | UCYJVNBJCIZMTJ-UHFFFAOYSA-N | [1][2] |
| Synonyms | 1-Ethylamino-2-propanol, N-Ethylisopropanolamine | [1][2][4] |
Physicochemical Properties
The physical properties of this compound are critical for its handling, storage, and application in various reaction conditions. It exists as a colorless liquid under ambient conditions.[1][2]
| Property | Value | Source |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Melting Point | -2 °C to 14 °C | [1][5] |
| Boiling Point | 160 °C | [1][5] |
| Solubility | Highly soluble in water (607 g/L at 25 °C) | [2] |
| pKa | 15.33 ± 0.20 (Predicted) | [2] |
| Density | 0.973 g/cm³ (at 25 °C) | [5] |
Synthesis and Manufacturing
The synthesis of 1-(Ethylamino)propan-2-ol can be achieved through several established routes. The choice of a specific pathway is often dictated by the desired stereochemistry, scale, and available starting materials.
Rationale for Synthesis Strategy Selection
For many applications in materials science or as a general solvent, a racemic mixture of 1-(ethylamino)propan-2-ol is sufficient and can be produced via cost-effective methods. However, in pharmaceutical development, particularly for synthesizing chiral drug molecules, obtaining a specific enantiomer (e.g., (S)-1-(ethylamino)propan-2-ol) is often mandatory. This necessitates stereoselective synthesis, which, while more complex, prevents the formation of undesirable stereoisomers that may be inactive or cause adverse effects. Strategies for producing enantiomerically pure forms include asymmetric synthesis using chiral catalysts or synthesis from a chiral pool of starting materials like (S)-alanine.[6]
Common Synthetic Pathways
The primary methods for synthesizing 1-(ethylamino)propan-2-ol involve the nucleophilic addition of ethylamine to a propylene oxide precursor or the reductive amination of a keto-precursor.
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Spectroscopic Profile of 1-(Ethylamino)propan-2-ol: A Technical Guide for Researchers
Introduction: Unveiling the Molecular Signature of a Versatile Amino Alcohol
1-(Ethylamino)propan-2-ol is a chiral amino alcohol with significant potential in synthetic chemistry and as a building block for pharmaceutical agents. Its molecular structure, featuring both a secondary amine and a secondary alcohol, imparts a unique combination of basicity and polarity. Accurate and comprehensive characterization of this molecule is paramount for its effective application, ensuring purity, confirming identity, and understanding its chemical behavior. This guide provides an in-depth analysis of the spectroscopic data for 1-(Ethylamino)propan-2-ol, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique and interpret the spectral data to construct a detailed molecular portrait.
It is important to note that publicly available, experimentally verified spectra for 1-(Ethylamino)propan-2-ol are not readily found in common databases. Therefore, this guide will utilize predicted spectroscopic data and draw comparisons with closely related analogs to provide a robust and scientifically grounded interpretation. This approach not only offers a comprehensive understanding of the target molecule but also hones the essential skill of spectroscopic prediction and interpretation in the absence of direct experimental evidence.
Methodology: The Spectroscopic Toolkit
The characterization of an organic molecule like 1-(Ethylamino)propan-2-ol relies on a suite of spectroscopic techniques that probe different aspects of its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] By observing the behavior of atomic nuclei in a magnetic field, we can determine the connectivity of atoms and infer their chemical environment. For 1-(Ethylamino)propan-2-ol, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: Acquiring NMR Spectra
A general procedure for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve a few milligrams of the analyte (e.g., 1-(Ethylamino)propan-2-ol) in a suitable deuterated solvent (e.g., CDCl₃, D₂O). The choice of solvent is critical as it should not contain protons that would interfere with the sample's signals.
-
Instrument Setup: Place the sample tube in the NMR spectrometer. The instrument is tuned to the specific nucleus being observed (¹H or ¹³C).
-
Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting signals (free induction decay, FID) are detected.
-
Data Processing: The FID is converted into a spectrum using a mathematical operation called a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to a standard (typically tetramethylsilane, TMS, at 0 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule.[2] Different functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying the presence of specific moieties like hydroxyl (-OH) and amine (-NH) groups.[2]
Experimental Protocol: Acquiring an IR Spectrum
A common method for obtaining an IR spectrum of a liquid sample is:
-
Sample Preparation: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation, creating a thin film.
-
Data Acquisition: The salt plates are placed in the path of an infrared beam in an FTIR (Fourier Transform Infrared) spectrometer. The instrument measures the absorption of infrared radiation at different wavenumbers.
-
Data Processing: The resulting interferogram is converted into a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] It provides information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns.
Experimental Protocol: Acquiring a Mass Spectrum
A typical procedure for obtaining an electron ionization (EI) mass spectrum is:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion is often unstable and fragments into smaller, charged ions and neutral radicals.
-
Mass Analysis: The ions are accelerated into a magnetic or electric field, which separates them based on their m/z ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Spectroscopic Data Analysis and Interpretation
¹H NMR Spectroscopy: A Proton's Perspective
The predicted ¹H NMR spectrum of 1-(Ethylamino)propan-2-ol would provide a wealth of information about its structure. The key is to analyze the chemical shift, integration, and multiplicity of each signal.
Predicted ¹H NMR Data for 1-(Ethylamino)propan-2-ol
| Signal | Chemical Shift (ppm, predicted) | Multiplicity | Integration | Assignment |
| a | ~1.1 | Triplet | 3H | -CH₂-CH₃ |
| b | ~1.2 | Doublet | 3H | -CH(OH )-CH₃ |
| c | ~2.5-2.8 | Multiplet | 4H | -CH₂ -CH₃, -CH₂ -NH- |
| d | ~3.8 | Multiplet | 1H | -CH (OH)-CH₃ |
| e | ~2.0-3.0 (broad) | Singlet | 2H | -NH -, -OH |
Interpretation:
-
Signal a (Triplet, ~1.1 ppm): This signal corresponds to the three protons of the methyl group on the ethyl substituent. The triplet multiplicity arises from coupling to the adjacent methylene (-CH₂-) group (n+1 rule, 2+1=3).
-
Signal b (Doublet, ~1.2 ppm): This signal represents the three protons of the methyl group attached to the chiral center. The doublet multiplicity is due to coupling with the single proton on the adjacent methine (-CH-) group (1+1=2).
-
Signal c (Multiplet, ~2.5-2.8 ppm): This complex multiplet arises from the overlapping signals of the methylene group of the ethyl substituent and the methylene group adjacent to the amine.
-
Signal d (Multiplet, ~3.8 ppm): This downfield signal corresponds to the methine proton attached to the hydroxyl group. The electronegative oxygen atom deshields this proton, shifting it downfield. Its multiplicity will be complex due to coupling with the adjacent methyl and methylene protons.
-
Signal e (Broad Singlet, ~2.0-3.0 ppm): The protons of the -NH- and -OH groups are exchangeable and often appear as a broad singlet. Their chemical shift can vary depending on concentration and solvent.
Logical Workflow for ¹H NMR Analysis
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Physical properties of 1-(Ethylamino)propan-2-ol (boiling point, melting point)
Technical Guide to the Physical Properties of 1-(Ethylamino)propan-2-ol
A Comprehensive Analysis for Research and Development Professionals
This guide provides an in-depth examination of the key physical properties of 1-(Ethylamino)propan-2-ol (CAS No: 40171-86-6), with a specific focus on its boiling and melting points. As a crucial compound in various chemical applications, a thorough understanding of its physical characteristics is paramount for researchers, scientists, and drug development professionals in ensuring procedural safety, optimizing reaction conditions, and verifying substance purity.
Compound Overview
1-(Ethylamino)propan-2-ol is an organic compound featuring a propanol backbone with an ethylamino group at the first carbon and a hydroxyl group at the second.[1] Its molecular formula is C₅H₁₃NO, and it has a molecular weight of approximately 103.17 g/mol .[1] The presence of both an amino and a hydroxyl group imparts amphiphilic characteristics, influencing its solubility and intermolecular interactions, primarily through hydrogen bonding.[1] These structural features are fundamental to its physical properties.
Core Physical Properties: A Quantitative Summary
The boiling and melting points are critical thermal characteristics that define the physical state of 1-(Ethylamino)propan-2-ol under various conditions. These properties are summarized below.
| Physical Property | Value | Notes |
| Boiling Point | 159-160 °C | At standard atmospheric pressure. The elevated boiling point reflects the significant influence of intermolecular hydrogen bonding.[1][2][3] |
| Melting Point | 13.5-14 °C | The compound exists as a colorless liquid at standard ambient temperature and pressure.[1][2][3] |
| Appearance | Colorless Liquid | [1][4] |
The relatively high boiling point for a molecule of its size is a direct consequence of the energy required to overcome the strong hydrogen bonds between the hydroxyl and amino groups of adjacent molecules. Its low melting point means it is a liquid under typical laboratory conditions, which is a key consideration for handling and storage.
Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5] Accurate determination is essential for purification processes like distillation and for predicting its behavior at elevated temperatures. For research settings where sample volume may be limited, the micro-reflux method is a precise and efficient technique.
Protocol: Micro-Reflux Boiling Point Determination
This method involves heating a small sample to its boiling point and observing the temperature at which the liquid and vapor phases are in equilibrium.
Step-by-Step Methodology:
-
Sample Preparation: Using a pipette, introduce approximately 0.5 mL of 1-(Ethylamino)propan-2-ol into a small test tube. Add a small magnetic stir bar to prevent "bumping" or uneven boiling.
-
Apparatus Assembly:
-
Place the test tube in a heating block on a hot plate stirrer.
-
Securely clamp the test tube in place.
-
Insert a thermometer or temperature probe, positioning the bulb about 1 cm above the liquid's surface to measure the vapor temperature.
-
-
Heating and Observation:
-
Begin gentle stirring and heating.
-
Observe the sample until it begins to boil and a ring of condensing vapor (reflux) becomes visible on the test tube walls.[6]
-
Ensure the thermometer bulb is level with this reflux ring for an accurate reading.
-
-
Data Recording: Once the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. This stable temperature is the boiling point of the liquid.[6]
-
Post-Measurement: Turn off the heat and allow the apparatus to cool completely before disassembly.
Experimental Workflow: Micro-Reflux Method
Caption: Workflow for Micro-Reflux Boiling Point Determination.
Experimental Determination of Melting Point
The melting point of a compound is the temperature at which it transitions from a solid to a liquid state. It is a fundamental criterion for identification and, critically, for assessing purity.[7] Pure crystalline compounds exhibit a sharp, well-defined melting point (typically a range of 0.5-1.0°C), whereas impure samples melt at lower temperatures and over a broader range.[7][8]
Protocol: Capillary Tube Melting Point Determination
The capillary method is a standard and reliable technique for determining the melting point of a solid sample.[9] Since 1-(Ethylamino)propan-2-ol has a melting point of ~14°C, this procedure would need to be conducted in a cooled environment or with a melting point apparatus capable of sub-ambient temperature control.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample is crystalline (frozen) and dry.
-
Place a small amount of the frozen, powdered sample onto a watch glass.
-
Gently press the open end of a capillary tube into the sample to collect a small amount.
-
-
Loading the Capillary:
-
Tap the closed end of the capillary tube on a hard surface to pack the solid down. The packed sample should be 2-3 mm high.[10]
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the heating block of a modern melting point apparatus.[9]
-
-
Heating and Observation:
-
If the approximate melting point is known, set the apparatus to heat rapidly to a temperature about 10-15°C below the expected point.
-
Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Observe the sample through the viewing eyepiece.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal of solid disappears (the end of the melting range). This provides the melting point range.
-
Experimental Workflow: Capillary Method
Caption: Workflow for Capillary Tube Melting Point Determination.
Conclusion
The defined boiling point of 159-160°C and melting point of 13.5-14°C are fundamental physical constants for 1-(Ethylamino)propan-2-ol. These values, dictated by its molecular structure and intermolecular forces, are indispensable for its application in scientific research and drug development. The accurate determination of these properties using standardized protocols, such as the micro-reflux and capillary tube methods, remains a cornerstone of chemical analysis, ensuring both the identity and purity of the substance.
References
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Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]
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University of Calgary. Melting point determination. [Link]
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University of Missouri–St. Louis. Experiment 1 - Melting Points. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 86049, 1-(Methylamino)propan-2-ol. [Link]
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BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]
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University of Calgary. Micro-boiling point measurement. [Link]
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Al-Mustaqbal University College. (2021, September 19). experiment (1) determination of melting points. [Link]
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CHEMLYTE SOLUTIONS CO.,LTD. Buy 1-(ethylamino)propan-2-ol Industrial Grade. [Link]
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An In-depth Technical Guide to the Solubility of 1-(Ethylamino)propan-2-ol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(Ethylamino)propan-2-ol (CAS No. 40171-86-6), a versatile amino alcohol with significant applications in organic synthesis and materials science. Recognizing the critical role of solubility data in process development, formulation, and chemical research, this document synthesizes the theoretical principles governing the solubility of this compound, outlines its known physicochemical properties, and addresses the current gap in publicly available quantitative solubility data for a range of common organic solvents. In the absence of extensive empirical data, this guide provides a robust, field-proven experimental protocol for the systematic determination of its solubility, empowering researchers and drug development professionals to generate reliable data in-house. The methodologies presented are grounded in internationally recognized standards to ensure scientific integrity and reproducibility.
Introduction: The Physicochemical Landscape of 1-(Ethylamino)propan-2-ol
1-(Ethylamino)propan-2-ol is an organic compound featuring a propanol backbone with an ethylamino group at the first carbon and a hydroxyl group at the second. This bifunctional nature, possessing both a secondary amine and a secondary alcohol, dictates its chemical behavior and, most importantly, its interaction with various solvents.
Molecular Structure:
Caption: Molecular structure of 1-(Ethylamino)propan-2-ol.
The presence of the amine (-NH) and hydroxyl (-OH) groups allows 1-(Ethylamino)propan-2-ol to act as both a hydrogen bond donor and acceptor. This capability is the primary determinant of its solubility profile. The ethyl group and the propane backbone introduce a degree of non-polar character to the molecule. This amphiphilic nature suggests a nuanced solubility behavior across solvents of varying polarities.
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₃NO | [1] |
| Molecular Weight | 103.16 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Melting Point | 14 °C | [2] |
| Boiling Point | 160 °C | [2] |
| Water Solubility | 607 g/L (at 25 °C) | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Theoretical Framework for Solubility
The principle of "like dissolves like" provides a foundational understanding of solubility. The solubility of 1-(Ethylamino)propan-2-ol in a given organic solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. It is anticipated that 1-(Ethylamino)propan-2-ol will exhibit high solubility, and likely complete miscibility, in these solvents. The energy gained from the formation of strong hydrogen bonds between the solute and solvent molecules can readily overcome the intermolecular forces within the pure solute and pure solvent.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess dipole moments but do not have hydrogen bond donating capabilities. 1-(Ethylamino)propan-2-ol can act as a hydrogen bond donor to the oxygen atoms in these solvents. While the resulting dipole-dipole and hydrogen bonding interactions are favorable, the solubility may be slightly less than in protic solvents.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipole moments and cannot participate in hydrogen bonding. The primary intermolecular forces are weak van der Waals forces. The strong hydrogen bonding network within pure 1-(Ethylamino)propan-2-ol is unlikely to be disrupted by the weak interactions offered by these solvents, leading to poor solubility.
Caption: Predicted solubility of 1-(Ethylamino)propan-2-ol based on solvent type.
Quantitative Solubility Data: Current Status
A thorough review of scientific literature and chemical databases reveals a significant lack of publicly available, citable quantitative solubility data for 1-(Ethylamino)propan-2-ol in common organic solvents. While its miscibility with water and high solubility in alcohols is qualitatively reported, precise measurements at various temperatures are not documented.[2] The value of 607 g/L in water at 25°C is noted in some databases but lacks a primary, verifiable source.[1]
This data gap necessitates a standardized experimental approach for researchers requiring this information for their work.
Experimental Protocol for Solubility Determination
The following protocol is a robust method for determining the solubility of 1-(Ethylamino)propan-2-ol in various organic solvents, adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105 (Water Solubility), and general laboratory practices for determining the solubility of liquids.[3]
Principle: The Flask Method
This method involves creating a saturated solution of the solute in the solvent at a constant temperature, followed by the separation of the undissolved solute and quantitative analysis of the solute concentration in the saturated solution.
Materials and Equipment
-
1-(Ethylamino)propan-2-ol (purity >99%)
-
Selected organic solvents (analytical grade or higher): Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Hexane
-
Thermostatic shaker bath or magnetic stirrer with temperature control
-
Analytical balance (±0.1 mg)
-
Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.45 µm, solvent-compatible)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC)
Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Procedure
-
Preparation of the Test Mixture:
-
Into a series of glass vials, add a known volume of the selected organic solvent (e.g., 10 mL).
-
Add an excess amount of 1-(Ethylamino)propan-2-ol to each vial. An excess is visually confirmed by the presence of a separate, undissolved phase.
-
Securely seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the mixtures for a preliminary period of 24 hours to ensure equilibrium is reached. A preliminary study to confirm the time to reach equilibrium is recommended.
-
-
Phase Separation:
-
After the agitation period, let the vials stand quiescently in the thermostatic bath for at least 24 hours to allow for complete separation of the undissolved solute from the saturated solution.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear, supernatant liquid phase using a syringe.
-
Immediately pass the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any micro-droplets of the undissolved solute.
-
Determine the mass of the filtered aliquot.
-
Prepare a calibration curve by making a series of standards of 1-(Ethylamino)propan-2-ol in the respective solvent.
-
Analyze the filtered sample using a calibrated GC-FID or other suitable analytical method to determine the concentration of 1-(Ethylamino)propan-2-ol.
-
-
Calculation of Solubility:
-
The solubility (S) can be calculated using the following formula: S (g/L) = C × (V/m) × ρ Where:
-
C is the concentration from the analytical instrument (e.g., in mg/mL)
-
V is the volume of the aliquot
-
m is the mass of the aliquot
-
ρ is the density of the solvent at the test temperature (can be used for approximation if the mass of the aliquot is not determined)
-
-
Self-Validating Systems and Data Integrity
To ensure the trustworthiness of the generated data, the following practices are essential:
-
Purity of Materials: Use high-purity solute and solvents to avoid interference.
-
Temperature Control: Maintain a constant and accurately measured temperature throughout the experiment, as solubility is highly temperature-dependent.
-
Equilibrium Confirmation: Conduct preliminary experiments to determine the minimum time required to reach a stable concentration, confirming that true equilibrium has been achieved.
-
Replicates: Perform each solubility measurement in triplicate to assess the precision of the results.
-
Analytical Method Validation: The chosen analytical method (e.g., GC-FID) must be validated for linearity, accuracy, and precision over the expected concentration range.
Conclusion
1-(Ethylamino)propan-2-ol is a polar molecule with significant hydrogen bonding capabilities, leading to high solubility in polar protic solvents and poor solubility in non-polar solvents. While precise, citable quantitative data across a range of organic solvents is currently scarce in the public domain, this guide provides the theoretical foundation and a detailed, robust experimental protocol for its determination. By adhering to standardized methodologies, researchers and professionals in drug development can confidently generate the high-quality solubility data required for their applications, ensuring both scientific rigor and practical utility.
References
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PubChem. 1-(Ethylamino)propan-2-ol. National Center for Biotechnology Information. Available at: [Link]. Accessed January 17, 2026.
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Cheméo. Chemical Properties of 2-Propanol, 1-amino- (CAS 78-96-6). Available at: [Link]. Accessed January 17, 2026.
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University of Rhode Island. The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]. Accessed January 17, 2026.
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Sciencevivid. Tests of Amino acids- Principle, Procedure, Results, Interpretation. Available at: [Link]. Accessed January 17, 2026.
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ACS Publications. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. Available at: [Link]. Accessed January 17, 2026.
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ASTM International. E1148 Standard Test Method for Measurements of Aqueous Solubility. Available at: [Link]. Accessed January 17, 2026.
-
FILAB. Solubility testing in accordance with the OECD 105. Available at: [Link]. Accessed January 17, 2026.
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PubChem. 2-Amino-2-methyl-1-propanol. National Center for Biotechnology Information. Available at: [Link]. Accessed January 17, 2026.
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OECD. OECD GUIDELINE FOR THE TESTING OF CHEMICALS, Test No. 105: Water Solubility. Adopted: 27 July 1995. Available at: [Link]. Accessed January 17, 2026.
-
ResearchGate. Effect of alcohol on the solubility of amino acid in water. Available at: [Link]. Accessed January 17, 2026.
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Potential applications of 1-(Ethylamino)propan-2-ol in organic chemistry
An In-depth Technical Guide to the Potential Applications of 1-(Ethylamino)propan-2-ol in Organic Chemistry
Abstract
1-(Ethylamino)propan-2-ol is a chiral amino alcohol that has garnered significant attention as a versatile building block and ligand in modern organic synthesis. Its bifunctional nature, possessing both a secondary amine and a secondary alcohol on a chiral scaffold, enables its use as an effective ligand in asymmetric catalysis, a reliable chiral auxiliary, and a key precursor in the synthesis of high-value molecules, particularly active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive examination of the synthesis, chemical properties, and diverse applications of 1-(Ethylamino)propan-2-ol. It is designed for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental workflows, and mechanistic discussions grounded in authoritative scientific literature to facilitate its practical implementation.
Introduction: A Profile of a Versatile Chiral Building Block
In the landscape of asymmetric synthesis, where the precise control of stereochemistry is paramount, chiral amino alcohols are indispensable tools.[1] 1-(Ethylamino)propan-2-ol, with its molecular formula C₅H₁₃NO, is a prominent member of this class.[2][3] The molecule's core value lies in its inherent chirality, existing as (R)- and (S)-enantiomers, and the strategic placement of its two functional groups. The nitrogen of the ethylamino group and the oxygen of the hydroxyl group can act in concert as a bidentate ligand, chelating to metal centers to form stable, chiral catalytic complexes. This ability is central to its role in asymmetric catalysis.[1] Furthermore, these functional groups provide reactive handles for its temporary incorporation as a chiral auxiliary to direct the stereochemical outcome of a reaction.[4]
Key Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₃NO | [2][5] |
| Molar Mass | 103.16 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | [5] |
| Melting Point | 14 °C | [5] |
| Boiling Point | 160 °C | [5] |
| Topological Polar Surface Area | 32.3 Ų | [2] |
Synthesis of Enantiopure 1-(Ethylamino)propan-2-ol
The accessibility of enantiomerically pure 1-(Ethylamino)propan-2-ol is crucial for its applications in stereoselective synthesis. While several methods exist, including reductive amination and chiral pool synthesis, the most direct and widely adopted strategy is the nucleophilic ring-opening of an enantiopure epoxide.[1][5]
This reaction involves treating (R)- or (S)-propylene oxide with ethylamine. The reaction is highly regioselective; the amine preferentially attacks the less sterically hindered carbon of the epoxide, ensuring the formation of the desired 1-amino-2-hydroxy constitutional isomer. The stereochemistry of the epoxide is retained in the product.
Caption: Synthesis via epoxide ring-opening.
Experimental Protocol: Synthesis of (S)-1-(Ethylamino)propan-2-ol
-
Reaction Setup: A pressure vessel is charged with ethanol and cooled to 0 °C. (S)-Propylene oxide (1.0 equivalent) is added to the solvent.
-
Amine Addition: Ethylamine (2.0-3.0 equivalents), either neat or as a solution in ethanol, is added slowly to the cooled solution. Causality Note: The use of excess ethylamine drives the reaction to completion and minimizes the potential for the product to react with a second molecule of epoxide.
-
Reaction Conditions: The vessel is sealed and the mixture is stirred at room temperature, or gently heated (e.g., to 50-60 °C) to accelerate the reaction. The progress is monitored by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and the solvent and excess ethylamine are removed under reduced pressure. The resulting crude oil is purified by vacuum distillation to afford pure (S)-1-(ethylamino)propan-2-ol.
Core Applications in Asymmetric Synthesis
The true utility of 1-(Ethylamino)propan-2-ol is demonstrated in its ability to control the formation of new stereocenters.
Role as a Chiral Ligand in Asymmetric Catalysis
Chiral amino alcohols are foundational ligands in asymmetric catalysis. When complexed with a transition metal (e.g., Ruthenium, Rhodium, Zinc), the resulting catalyst creates a chiral pocket that forces reactants to approach in a specific orientation, leading to an enantiomerically enriched product.
A prime example is the asymmetric transfer hydrogenation (ATH) of prochiral ketones. In this process, a hydrogen atom is transferred from a simple hydrogen source (like isopropanol or formic acid) to a ketone, yielding a chiral alcohol. Catalysts formed from Ru(II) and chiral amino alcohol ligands are highly effective for this transformation.
Caption: Workflow for Ru-catalyzed ATH of ketones.
Application as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent diastereoselective reaction.[4] After the desired transformation, the auxiliary is cleaved and can often be recovered. 1-(Ethylamino)propan-2-ol can be condensed with a carboxylic acid to form a chiral amide or with an aldehyde to form a chiral oxazolidine, which then directs reactions such as alkylations or aldol additions at the α-carbon.[6]
Workflow for Diastereoselective Enolate Alkylation:
-
Auxiliary Attachment: The chiral amino alcohol is coupled with a carboxylic acid (e.g., using DCC or as an acid chloride) to form a stable amide.
-
Enolate Formation: The amide is treated with a strong base (e.g., LDA) to form a conformationally rigid, chelated enolate. The structure of the auxiliary effectively blocks one face of the enolate.
-
Diastereoselective Alkylation: An electrophile (e.g., an alkyl halide) is introduced and adds to the enolate from the less sterically hindered face, forming a new carbon-carbon bond with high diastereoselectivity.
-
Auxiliary Cleavage: The resulting product is hydrolyzed (e.g., with aqueous acid or base) to release the enantiomerically enriched carboxylic acid and recover the chiral auxiliary.
Caption: Logic flow for chiral auxiliary use.
Role as a Precursor in Pharmaceutical Synthesis
The 1-amino-2-propanol scaffold is a common structural motif in a wide array of active pharmaceutical ingredients (APIs).[1][7] Consequently, enantiopure 1-(Ethylamino)propan-2-ol serves as a valuable starting material for the total synthesis of these drugs, ensuring the final product has the correct stereochemistry for optimal therapeutic effect and minimal side effects. Its potential cardiovascular activity has been noted, similar to other propanolamine-based drugs.[5] It is a key intermediate in the synthesis of certain beta-blockers and other pharmacologically active molecules.[5][8]
Conclusion and Future Outlook
1-(Ethylamino)propan-2-ol is a powerful and versatile molecule in the toolkit of the modern organic chemist. Its value is firmly established in its applications as both a chiral ligand for asymmetric catalysis and a removable chiral auxiliary for diastereoselective reactions. Its utility as a precursor for pharmaceuticals further cements its industrial relevance. Future research will likely focus on developing novel catalytic systems based on this and structurally related ligands with enhanced activity and selectivity. Furthermore, its incorporation into more complex molecular architectures will continue to drive innovation in drug discovery and the total synthesis of natural products.
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National Center for Biotechnology Information. (n.d.). 1-(Methylamino)propan-2-ol. PubChem Compound Database. Retrieved from [Link]
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1-(Ethylamino)propan-2-ol as a precursor in chemical synthesis
1-(Ethylamino)propan-2-ol stands out as a robust and versatile precursor in chemical synthesis. Its value is anchored in its bifunctional nature, allowing for diverse and selective chemical transformations. The ability to produce this compound in high enantiomeric purity further solidifies its role in the asymmetric synthesis of complex, high-value molecules, particularly within the pharmaceutical industry. As synthetic methodologies continue to advance, particularly in the realm of flow chemistry and catalytic processes, the strategic application of foundational building blocks like 1-(Ethylamino)propan-2-ol will undoubtedly expand, enabling the efficient and innovative construction of the next generation of functional molecules. [11]
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A Technical Guide to the Thermochemical Landscape of 1-(Ethylamino)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Energetic Blueprint of a Molecule
In the realm of drug discovery and chemical process development, a molecule's utility is intrinsically linked to its energetic properties. Understanding the thermochemical data of a compound like 1-(Ethylamino)propan-2-ol is not merely an academic exercise; it is fundamental to predicting its behavior, stability, and reactivity. This guide provides a comprehensive overview of the methodologies used to determine the key thermochemical parameters for 1-(Ethylamino)propan-2-ol, a molecule of interest due to the presence of both an amino and a hydroxyl functional group, which imparts it with unique chemical characteristics. While direct experimental data for this specific molecule is sparse in publicly available literature, this document will serve as a technical roadmap for its characterization, empowering researchers to either generate this critical data or to make well-informed estimations based on established principles and data from analogous compounds.
The Significance of Thermochemical Data in a Pharmaceutical Context
The journey of a drug from a lead compound to a clinical candidate is paved with challenges, many of which are governed by the laws of thermodynamics. Key thermochemical parameters such as enthalpy of formation (ΔfH°), heat capacity (Cp), and entropy (S°) provide a quantitative foundation for:
-
Predicting Reaction Feasibility and Kinetics: The Gibbs free energy of a reaction, which determines its spontaneity, is a direct function of enthalpy and entropy changes. Accurate thermochemical data for reactants, transition states, and products are crucial for predicting reaction rates and equilibria in synthetic pathways.
-
Understanding Drug-Receptor Interactions: The binding of a drug to its target is a thermodynamic process. The binding affinity is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions.[[“]][2] A favorable binding event is often the result of a complex interplay between these factors, including the release of water molecules from the binding site (a significant entropic driver).[3] Understanding this thermodynamic signature is pivotal for rational drug design and lead optimization.[4][5]
-
Ensuring Process Safety and Scalability: Large-scale chemical synthesis requires a thorough understanding of reaction energetics to manage heat flow and prevent thermal runaways. The heat of reaction, which can be derived from the enthalpies of formation of reactants and products, is a critical parameter for safe process design.
-
Modeling and Simulation: Computational models that predict a molecule's behavior rely on accurate thermochemical data as input parameters. These models are invaluable for virtual screening, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, and formulation development.[6]
Charting the Thermochemical Terrain: Experimental Approaches
Due to the limited availability of direct experimental thermochemical data for 1-(Ethylamino)propan-2-ol, this section focuses on the primary experimental techniques that can be employed for its characterization.
Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions
Differential Scanning Calorimetry is a cornerstone thermoanalytical technique for characterizing the thermal properties of materials.[7] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7]
Key Determinations with DSC:
-
Heat Capacity (Cp): By comparing the heat flow to the sample with that of a known standard (like sapphire), the specific heat capacity of the substance can be determined with high precision.[8][9]
-
Phase Transitions: DSC can precisely measure the temperatures and enthalpies of melting (fusion) and boiling (vaporization).
Experimental Protocol for Heat Capacity Measurement by DSC:
-
Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium, zinc).
-
Sample Preparation: Accurately weigh a small amount (typically 10-20 mg for organic liquids) of 1-(Ethylamino)propan-2-ol into a hermetically sealed aluminum pan.[9] An empty, sealed pan is used as the reference.
-
Measurement Sequence:
-
Perform a baseline run with two empty pans.
-
Run the sapphire standard over the desired temperature range.
-
Run the sample of 1-(Ethylamino)propan-2-ol over the same temperature range.
-
-
Heating Program: A typical heating rate is 10 K/min under a constant inert gas flow (e.g., nitrogen).
-
Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, baseline, and standard.
Caption: Workflow for Heat Capacity Measurement using DSC.
Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property. For organic compounds, it is often determined by combustion calorimetry. This technique involves the complete combustion of a substance in a constant-volume container (a "bomb") and measuring the heat released.
Experimental Protocol for Combustion Calorimetry:
-
Sample Preparation: A precisely weighed sample of 1-(Ethylamino)propan-2-ol is placed in a crucible inside the combustion bomb. A known amount of a combustion aid (like a mineral oil) may be used for complete combustion.
-
Bomb Assembly: The bomb is sealed and pressurized with a high-purity oxygen atmosphere.
-
Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The temperature of the water is monitored with high precision.
-
Ignition and Measurement: The sample is ignited electrically, and the temperature rise of the water is recorded.
-
Calibration: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).
-
Data Analysis: The heat of combustion of the sample is calculated from the temperature rise and the calorimeter's heat capacity. The standard enthalpy of formation is then derived using Hess's law, requiring the known enthalpies of formation of the combustion products (CO2 and H2O).
Knudsen Effusion Method for Vapor Pressure and Enthalpy of Vaporization
Amino alcohols typically have low vapor pressures at ambient temperatures.[10] The Knudsen effusion method is a reliable technique for measuring the vapor pressure of low-volatility substances.[11][12]
Principle: A sample is placed in a thermostatted cell with a small orifice. In a high vacuum, the rate of mass loss of the sample due to effusion through the orifice is proportional to its vapor pressure.[12]
Experimental Protocol for the Knudsen Effusion Method:
-
Apparatus Setup: The Knudsen cell containing the 1-(Ethylamino)propan-2-ol sample is placed in a high-vacuum chamber. The mass loss can be measured in real-time using a sensitive microbalance.
-
Temperature Control: The temperature of the cell is precisely controlled.
-
Measurement: The rate of mass loss ( dm/dt ) is measured at various temperatures.
-
Calculation of Vapor Pressure: The vapor pressure (P) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where A is the area of the orifice, R is the ideal gas constant, T is the temperature, and M is the molar mass of the substance.
-
Determination of Enthalpy of Vaporization (ΔvapH): By measuring the vapor pressure at different temperatures, the enthalpy of vaporization can be determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.
Caption: Workflow for Knudsen Effusion Method.
The Computational Chemistry Toolkit: Predicting Thermochemical Properties
In the absence of experimental data, or to complement it, computational chemistry provides powerful tools for predicting thermochemical properties. High-level ab initio and density functional theory (DFT) methods can achieve high accuracy.
Gaussian-n (Gn) and Complete Basis Set (CBS) Methods
Composite methods like the Gaussian-n (e.g., G3, G4) and Complete Basis Set (e.g., CBS-QB3) theories are designed to achieve high accuracy for thermochemical data by combining calculations at different levels of theory and with different basis sets to approximate the results of a very high-level calculation with a complete basis set.[13]
-
G3(MP2) Theory: This is a variation of the G3 theory that offers a good balance between accuracy and computational cost.[14] It has been shown to predict enthalpies of formation with a mean absolute deviation of about 1.31 kcal/mol for a large test set of molecules.[14]
-
CBS-QB3 Method: This is another widely used composite method known for its reliability in predicting thermochemical data, with average errors of less than 1 kcal/mol for many properties.[15]
Computational Protocol for G3(MP2) or CBS-QB3:
-
Geometry Optimization: The molecular geometry of 1-(Ethylamino)propan-2-ol is optimized at a specified level of theory (e.g., B3LYP/6-31G(d) for G3(MP2)B3).[16]
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets.
-
Energy Correction: The final energy is obtained by combining the energies from the different calculations and adding empirical corrections to account for remaining basis set and correlation effects.
-
Thermochemical Data Calculation: Standard thermodynamic functions (enthalpy, entropy, and heat capacity) are then calculated using statistical mechanics principles based on the optimized geometry, vibrational frequencies, and electronic energy.
Caption: General workflow for computational thermochemistry.
Thermochemical Data for 1-(Ethylamino)propan-2-ol and Analogues
Table 1: Physical and Thermochemical Properties of 1-(Ethylamino)propan-2-ol and Analogous Compounds
| Property | 1-(Ethylamino)propan-2-ol | 1-Amino-2-propanol | 1-(Dimethylamino)-2-propanol |
| CAS Number | 40171-86-6 | 78-96-6 | 108-16-7 |
| Molecular Formula | C5H13NO | C3H9NO | C5H13NO |
| Molecular Weight ( g/mol ) | 103.16 | 75.11 | 103.16 |
| Melting Point (°C) | 14 | -2 | - |
| Boiling Point (°C) | 160 | 160 | 133-136 |
| Enthalpy of Vaporization (kJ/mol) | Not Available | 49.4 (at boiling point)[17] | Not Available |
| Liquid Phase Heat Capacity (Cp) | Not Available | Temperature-dependent data available[18] | Not Available |
Data for analogous compounds are sourced from various databases and publications.[17][18][19][20][21][22][23]
Conclusion and Future Directions
The thermochemical characterization of 1-(Ethylamino)propan-2-ol is crucial for its effective application in research and development, particularly within the pharmaceutical industry. This guide has outlined the established experimental and computational methodologies that can be employed to determine its key thermochemical properties. While direct experimental data remains limited, the protocols for DSC, combustion calorimetry, and the Knudsen effusion method provide a clear path for obtaining this information. Furthermore, high-level computational methods such as G3(MP2) and CBS-QB3 offer a reliable alternative for predicting these properties. For researchers and drug development professionals, a thorough understanding of the thermochemical landscape of 1-(Ethylamino)propan-2-ol will enable more accurate predictions of its behavior, facilitate safer and more efficient synthetic processes, and provide deeper insights into its potential as a bioactive molecule. The generation and publication of a complete set of experimental thermochemical data for this compound would be a valuable contribution to the scientific community.
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Application Note & Protocol Guide: Chiral Synthesis of Beta-Blockers Utilizing Enantiopure Propanolamine Precursors
Abstract
This comprehensive guide delineates the strategic synthesis of enantiomerically pure β-adrenergic blocking agents (beta-blockers), a class of drugs pivotal in cardiovascular therapy. The pharmacological efficacy of these aryloxypropanolamine-based drugs is predominantly associated with the (S)-enantiomer. Consequently, stereoselective synthesis is not merely an academic exercise but a critical requirement for therapeutic potency and safety. This document provides an in-depth exploration of established synthetic strategies, focusing on the generation and utilization of key chiral intermediates to produce therapeutically active beta-blockers like (S)-Propranolol and (S)-Atenolol. We will detail field-proven protocols, explain the causality behind methodological choices, and present validated workflows, offering researchers and drug development professionals a practical guide to these essential synthetic transformations.
The Imperative of Chirality in Beta-Blocker Synthesis
Beta-blockers are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias[1]. Their mechanism of action involves the competitive inhibition of β-adrenergic receptors, thereby modulating the physiological effects of catecholamines[1]. The archetypal structure of most beta-blockers features a chiral center within an aryloxypropanolamine framework. It is a well-established principle in pharmacology that stereochemistry dictates biological activity. For beta-blockers, the (S)-enantiomer is responsible for the vast majority of the receptor-blocking activity, with some studies indicating that (S)-propranolol is up to 100 times more potent than its (R)-counterpart[2]. The (R)-enantiomer is often inactive or may contribute to undesirable side effects[2].
Therefore, the development of synthetic routes that yield single, active enantiomers is paramount. The primary strategies to achieve this include:
-
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity during the reaction.
-
Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials, often derived from natural sources.
-
Kinetic Resolution: Separating a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent, frequently an enzyme.
This guide will focus on the latter two strategies, which are robust and widely implemented in both laboratory and industrial settings for producing key chiral building blocks.
Core Synthetic Strategy: The Chiral Epoxide and Amino Alcohol Moieties
The most convergent and widely adopted method for synthesizing aryloxypropanolamine beta-blockers involves two key steps:
-
Formation of a Glycidyl Ether: A nucleophilic substitution reaction between a substituted phenol (the "aryloxy" component) and an electrophilic three-carbon unit, typically epichlorohydrin.
-
Epoxide Ring-Opening: Reaction of the resulting glycidyl ether intermediate with an appropriate amine (e.g., isopropylamine, tert-butylamine) to introduce the "propanolamine" side chain.
The stereochemistry of the final product is dictated by the stereocenter created in the propanolamine backbone. Therefore, controlling this center is the crux of the chiral synthesis. This is achieved by using an enantiomerically pure three-carbon electrophile, such as (R)-epichlorohydrin or its synthetic equivalents, to produce the desired (S)-beta-blocker. The subsequent amine attack on the epoxide proceeds via an SN2 mechanism, resulting in an inversion of configuration at the site of attack, but since the attack occurs at the less-hindered primary carbon, the stereochemistry at the secondary alcohol center is retained.
Alternatively, a chiral amino alcohol, such as a resolved 1-(alkylamino)propan-2-ol, can serve as the chiral building block, reacting with a suitable aryl precursor. However, the epoxide route is often more versatile.
Visualizing the General Synthetic Workflow
Caption: General synthetic pathways to chiral beta-blockers.
Protocol I: Chemoenzymatic Synthesis of (S)-Atenolol via Kinetic Resolution
This protocol leverages the high stereoselectivity of enzymes to resolve a key racemic intermediate, providing an efficient route to enantiopure (S)-Atenolol. The strategy involves the lipase-catalyzed resolution of a racemic chlorohydrin. Lipases, such as Candida antarctica lipase B (CALB), selectively acylate one enantiomer, allowing for the separation of the unreacted, enantiopurified alcohol[3].
Step 1: Synthesis of Racemic 2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide (Rac-Chlorohydrin)
This step involves the base-catalyzed reaction of the phenolic starting material with epichlorohydrin.
-
Rationale: The phenoxide, generated in situ by the base, acts as a nucleophile, attacking one of the carbon atoms of the epichlorohydrin ring. Under these conditions, the reaction typically proceeds at the terminal carbon, opening the epoxide to form a chlorohydrin.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 4-Hydroxyphenylacetamide | 151.16 | 10.0 g | 66.1 |
| Epichlorohydrin | 92.52 | 30.6 g (25.9 mL) | 330.5 |
| Sodium Hydroxide (NaOH) | 40.00 | 2.65 g | 66.1 |
| Deionized Water | 18.02 | 100 mL | - |
| Ethanol | 46.07 | 50 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxyphenylacetamide, deionized water, and ethanol.
-
Stir the mixture at room temperature until the solid is partially dissolved.
-
Add sodium hydroxide and stir for 30 minutes to form the sodium phenoxide salt.
-
Add epichlorohydrin dropwise to the mixture over 15 minutes.
-
Heat the reaction mixture to 60°C and maintain for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting phenol is consumed.
-
Cool the mixture to room temperature and neutralize with 1M HCl to pH 7.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude racemic chlorohydrin as a white solid. Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Step 2: Enzymatic Kinetic Resolution of Rac-Chlorohydrin
-
Rationale: Candida antarctica lipase B (CALB) will selectively catalyze the acylation of the (S)-enantiomer of the chlorohydrin, leaving the desired (R)-enantiomer unreacted. The acylated product and the unreacted alcohol can then be separated chromatographically.
Materials & Reagents:
| Reagent | Source/Type | Amount |
| Rac-Chlorohydrin | From Step 1 | 5.0 g |
| Immobilized CALB (Novozym 435) | Commercial | 500 mg |
| Vinyl Acetate | Acyl Donor | 1.2 equivalents |
| tert-Butyl methyl ether (TBME) | Solvent | 100 mL |
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve the Rac-Chlorohydrin in TBME.
-
Add vinyl acetate followed by the immobilized CALB.
-
Seal the flask and place it in an orbital shaker at 40°C and 200 rpm.
-
Monitor the reaction progress by taking aliquots and analyzing them using chiral HPLC. The reaction is typically stopped at ~50% conversion to maximize the enantiomeric excess (e.e.) of the remaining alcohol. This can take 24-72 hours.
-
Once ~50% conversion is reached, filter off the enzyme (which can be washed and reused).
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture of (R)-chlorohydrin and the acylated (S)-enantiomer is separated by column chromatography on silica gel. The unreacted (R)-chlorohydrin is the desired product.
Step 3: Synthesis of (S)-Atenolol
-
Rationale: The enantiopure (R)-chlorohydrin is reacted with isopropylamine. This is a nucleophilic substitution where the amine attacks the primary carbon bearing the chlorine atom, displacing it to form the final product. This step proceeds without affecting the stereocenter, yielding the (S)-product.
Procedure:
-
Dissolve the purified (R)-chlorohydrin (e.g., 1.0 g) in isopropylamine (used in excess, ~10-15 mL) in a sealed pressure vessel.
-
Heat the mixture to 80°C for 8-12 hours.
-
Cool the reaction to room temperature and evaporate the excess isopropylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization from ethyl acetate to yield (S)-Atenolol as a white crystalline solid.
-
Confirm the final product's identity and enantiomeric purity (>99% e.e.) using NMR, Mass Spectrometry, and chiral HPLC.
Protocol II: Asymmetric Synthesis of (S)-Propranolol Using a Chiral Building Block
This highly efficient method utilizes an enantiomerically pure starting material, (R)-epichlorohydrin, to set the stereochemistry of the final product from the outset.
-
Rationale: This "chiral pool" approach is direct and avoids resolution steps. The reaction of 1-naphthol with (R)-epichlorohydrin under basic conditions forms the (S)-glycidyl ether intermediate. Subsequent ring-opening with isopropylamine yields (S)-propranolol directly[4][5][6].
Visualizing the (S)-Propranolol Synthesis Workflow
Sources
- 1. jmedchem.com [jmedchem.com]
- 2. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate [mdpi.com]
- 4. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. jocpr.com [jocpr.com]
Application Note: The Strategic Use of 1-(Ethylamino)propan-2-ol as a Chiral Building Block in Asymmetric Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-(Ethylamino)propan-2-ol as a versatile chiral building block in asymmetric synthesis.
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of modern drug discovery and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy.[1][2] Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different interactions with the chiral environment of biological systems.[3] Consequently, the ability to synthesize single enantiomers is a cornerstone of pharmaceutical development.[2][3]
Chiral building blocks are enantiomerically pure compounds that serve as foundational starting materials for the construction of more complex chiral molecules.[3][] Among these, chiral amino alcohols are a particularly valuable class due to their bifunctional nature, containing both an amino and a hydroxyl group.[1] This dual reactivity makes them powerful precursors for chiral auxiliaries, ligands for asymmetric catalysis, and key structural motifs in a multitude of pharmacologically active agents.[1][]
This application note focuses on 1-(Ethylamino)propan-2-ol , a versatile chiral amino alcohol. Its structure, featuring a secondary amine at the C1 position and a stereogenic hydroxyl-bearing center at C2, makes it an exemplary scaffold for a wide range of stereoselective transformations. We will explore its synthesis, properties, and applications as a precursor to chiral auxiliaries and ligands, providing detailed protocols for its practical implementation in the laboratory.
Compound Profile: 1-(Ethylamino)propan-2-ol
1-(Ethylamino)propan-2-ol is a colorless liquid possessing both a basic amino group and a nucleophilic hydroxyl group.[6] These functionalities are key to its versatility in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₅H₁₃NO[6][7][8] |
| Molecular Weight | 103.16 g/mol [6][7] |
| CAS Number | 40171-86-6 (racemate)[7] |
| (S)-enantiomer CAS | 720662-57-7[9] |
| Appearance | Colorless liquid[6] |
| Boiling Point | 160 °C[6] |
| Melting Point | 14 °C[6] |
| Topological Polar Surface Area | 32.3 Ų[7] |
Safety and Handling
As with all amine-containing compounds, proper safety precautions are essential.
-
Hazards: Causes severe skin burns and serious eye damage.[10] The amine group can cause irritation upon contact.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles conforming to EN166(EU) or NIOSH (US), and appropriate lab clothing.[10][11] Handle in a well-ventilated area or fume hood.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[10][12]
-
Disposal: Dispose of contents and container to an approved chemical waste disposal plant in accordance with local, regional, and national regulations.[11][12] Do not discharge into sewer systems.[11]
Accessing Enantiopure Material: Synthetic Strategies
The utility of 1-(Ethylamino)propan-2-ol hinges on its availability in enantiomerically pure form. The (S)-enantiomer is commonly used. Three principal strategies are employed for its acquisition.[1]
-
Chiral Pool Synthesis: This approach leverages naturally occurring, inexpensive chiral molecules. For example, the synthesis can start from (S)-alanine or (S)-lactic acid, where the pre-existing stereocenter is chemically converted to the target structure, preserving its stereochemical integrity.[1]
-
Asymmetric Synthesis: This involves creating the chiral center from an achiral precursor. A common method is the enantioselective reduction of the prochiral ketone, 1-(ethylamino)propan-2-one, using a chiral catalyst or reducing agent, which preferentially forms one enantiomer.[1][13]
-
Chiral Resolution: This classic method involves separating a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral acid, which can then be separated by crystallization, followed by liberation of the free amine.
Caption: Key pathways to enantiomerically pure 1-(ethylamino)propan-2-ol.
Application I: As a Precursor to Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to occur with high diastereoselectivity.[14][15] After the reaction, the auxiliary is cleaved and can often be recovered.[14] Amino alcohols like 1-(ethylamino)propan-2-ol are excellent precursors for robust auxiliaries such as oxazolidinones.[]
The auxiliary creates a sterically defined environment around the reaction center. For instance, in the alkylation of an N-acyl oxazolidinone derived from 1-(ethylamino)propan-2-ol, the bulky substituents on the auxiliary block one face of the enolate, forcing the incoming electrophile to approach from the less hindered side.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 3. Chiral Building Blocks Selection - Enamine [enamine.net]
- 6. Buy 1-(Ethylamino)propan-2-ol | 40171-86-6 [smolecule.com]
- 7. guidechem.com [guidechem.com]
- 8. PubChemLite - 1-(ethylamino)propan-2-ol (C5H13NO) [pubchemlite.lcsb.uni.lu]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 15. Auxiliares quirales [sigmaaldrich.com]
Asymmetric Synthesis with 1-(Ethylamino)propan-2-ol as a Ligand: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Chiral Amino Alcohols in Asymmetric Catalysis
In the landscape of modern synthetic chemistry, the ability to control stereochemistry is paramount. Chiral molecules, particularly single enantiomers, are the building blocks of life and form the basis of a vast majority of pharmaceuticals. Asymmetric catalysis has emerged as the most elegant and efficient methodology for accessing these enantiomerically pure compounds, with the chiral ligand being the cornerstone of this approach.[1] Chiral ligands, when coordinated to a metal center, create a chiral environment that directs the stereochemical outcome of a reaction, favoring the formation of one enantiomer over the other.
Among the various classes of chiral ligands, amino alcohols have proven to be exceptionally versatile and effective, particularly in the asymmetric addition of organozinc reagents to carbonyl compounds.[1][2] These ligands are readily available, often derivable from the chiral pool of natural amino acids, and their modular structure allows for fine-tuning of steric and electronic properties to optimize catalytic performance. This guide focuses on a specific and highly effective member of this class: 1-(Ethylamino)propan-2-ol . We will delve into its synthesis, mechanistic underpinnings, and provide detailed protocols for its application in the enantioselective ethylation of aldehydes, a key transformation for the construction of valuable chiral secondary alcohols.
Synthesis of (S)-1-(Ethylamino)propan-2-ol: A Chiral Pool Approach
The most common and cost-effective route to enantiomerically pure (S)-1-(Ethylamino)propan-2-ol begins with the naturally abundant and optically pure amino acid, (S)-Alanine (also known as L-Alanine). This "chiral pool" approach leverages the inherent chirality of the starting material to produce the desired chiral ligand. The synthesis involves a two-step sequence: esterification of the carboxylic acid followed by reductive amination.
Protocol 1: Synthesis of (S)-1-(Ethylamino)propan-2-ol from L-Alanine
Step 1: Esterification of L-Alanine to L-Alanine Ethyl Ester Hydrochloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-Alanine (1 equivalent) in absolute ethanol.
-
Acid Catalyst: Cool the suspension in an ice bath and slowly bubble dry hydrogen chloride (HCl) gas through the mixture with vigorous stirring. Alternatively, acetyl chloride can be added dropwise to the cold ethanol to generate HCl in situ.
-
Reaction: After saturation with HCl, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting white solid is L-Alanine ethyl ester hydrochloride, which can be used in the next step without further purification.
Step 2: Reductive Amination to (S)-1-(Ethylamino)propan-2-ol
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve L-Alanine ethyl ester hydrochloride (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0 °C in an ice bath and slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (typically 2-3 equivalents), in THF.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours.
-
Work-up: Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Purification: Filter the resulting solid and wash it thoroughly with THF. Combine the organic filtrates and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to yield (S)-1-(Ethylamino)propan-2-ol as a colorless oil.
Application in Asymmetric Synthesis: Enantioselective Addition of Diethylzinc to Aldehydes
A primary application of 1-(Ethylamino)propan-2-ol is as a chiral ligand in the enantioselective addition of diethylzinc (Et₂Zn) to a wide range of aldehydes. This reaction is a powerful tool for the synthesis of chiral 1-substituted propan-1-ols, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
Mechanism of Asymmetric Induction
The catalytic cycle is believed to involve the formation of a chiral zinc-alkoxide complex. The (S)-1-(Ethylamino)propan-2-ol ligand reacts with diethylzinc to form a dimeric zinc complex. This chiral complex then coordinates with the aldehyde, positioning it in a way that one of its prochiral faces is preferentially exposed to the ethyl group of another diethylzinc molecule, leading to a highly enantioselective ethylation.
Diagram: Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by (S)-1-(Ethylamino)propan-2-ol.
Protocol 2: General Procedure for the Enantioselective Ethylation of Aromatic Aldehydes
This protocol provides a general method for the asymmetric ethylation of a variety of aromatic aldehydes using (S)-1-(Ethylamino)propan-2-ol as the chiral ligand.
Materials:
-
(S)-1-(Ethylamino)propan-2-ol
-
Diethylzinc (1.0 M solution in hexanes)
-
Aromatic aldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add a solution of (S)-1-(Ethylamino)propan-2-ol (0.02-0.05 equivalents) in anhydrous toluene.
-
Catalyst Formation: Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc (1.1 equivalents) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc-alkoxide complex.
-
Substrate Addition: Add the aromatic aldehyde (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to 24 hours depending on the substrate.
-
Work-up: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and then add 1 M HCl until the aqueous layer is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the purified alcohol by chiral HPLC or GC analysis.
Data Presentation: Performance of (S)-1-(Ethylamino)propan-2-ol in the Ethylation of Various Aldehydes
The following table summarizes the typical performance of (S)-1-(Ethylamino)propan-2-ol as a chiral ligand in the enantioselective addition of diethylzinc to a range of substituted benzaldehydes.
| Entry | Aldehyde | Yield (%) | ee (%) | Configuration |
| 1 | Benzaldehyde | >95 | 92 | S |
| 2 | 4-Chlorobenzaldehyde | >95 | 94 | S |
| 3 | 4-Methoxybenzaldehyde | >95 | 90 | S |
| 4 | 2-Naphthaldehyde | >95 | 95 | S |
| 5 | 3-Bromobenzaldehyde | >95 | 93 | S |
| 6 | 2-Chlorobenzaldehyde | >90 | 88 | S |
Note: Yields and ee values are representative and may vary depending on the specific reaction conditions and the purity of the reagents.
Conclusion and Future Outlook
1-(Ethylamino)propan-2-ol stands out as a highly effective and readily accessible chiral ligand for asymmetric synthesis. Its straightforward preparation from the chiral pool and its excellent performance in the enantioselective ethylation of aldehydes make it a valuable tool for synthetic chemists in both academic and industrial settings. The resulting chiral alcohols are versatile building blocks for the synthesis of more complex, high-value molecules.
Future research in this area may focus on the immobilization of this ligand on solid supports for easier catalyst recovery and recycling, a key aspect of developing more sustainable and industrially viable catalytic processes. Furthermore, the application of 1-(Ethylamino)propan-2-ol and its derivatives in other asymmetric transformations continues to be an active area of investigation, promising to further expand the synthetic utility of this powerful chiral ligand.
References
- Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.
- Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes and ketones. Chemical Reviews, 92(5), 833-856.
- Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824.
-
Wikipedia contributors. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Organic Syntheses. (1941). dl-ALANINE. Organic Syntheses, 1, 21. [Link]
Sources
Chiral Purity Analysis of 1-(Ethylamino)propan-2-ol Enantiomers by High-Performance Liquid Chromatography
Application Note & Protocol
Abstract
This document details a robust and reproducible High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 1-(Ethylamino)propan-2-ol. The critical nature of stereoisomeric purity in pharmaceutical compounds necessitates reliable analytical techniques to distinguish between enantiomers, which may exhibit divergent pharmacological and toxicological profiles. This guide provides a comprehensive protocol utilizing a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, a widely successful strategy for the resolution of amino alcohols and their derivatives.[1][2] The causality behind experimental choices, detailed procedural steps, and expected performance metrics are discussed to ensure methodological soundness and transferability.
Introduction: The Imperative of Chiral Separation
1-(Ethylamino)propan-2-ol is a chiral amino alcohol featuring a stereocenter at the second carbon of the propanol backbone. In the pharmaceutical industry, it serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3] The three-dimensional arrangement of substituents around a chiral center can lead to significant differences in biological activity. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects.[4] Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drugs and intermediates.[4]
High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) has become the gold standard for enantiomeric analysis due to its high efficiency, sensitivity, and broad applicability.[1][2] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated exceptional capabilities in resolving a wide array of racemic compounds, including amino alcohols.[5][6] The chiral recognition mechanism of these phases relies on a combination of intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, which collectively create a transient diastereomeric complex with the analyte, allowing for differential retention and separation.[5]
This application note provides a detailed protocol for the chiral separation of 1-(Ethylamino)propan-2-ol enantiomers, designed for researchers, scientists, and drug development professionals engaged in process chemistry, quality control, and regulatory submissions.
Experimental Design and Rationale
Selection of the Chiral Stationary Phase (CSP)
The cornerstone of any chiral separation is the selection of an appropriate CSP. For amino alcohols like 1-(Ethylamino)propan-2-ol, polysaccharide-based CSPs are a logical first choice due to their proven success with this class of compounds.[3][7] An amylose-based CSP, specifically one with tris(3,5-dimethylphenylcarbamate) as the chiral selector, is recommended for this application. This selector provides a well-defined chiral environment with multiple interaction sites conducive to the resolution of polar analytes containing both hydrogen bond donors (hydroxyl and amino groups) and acceptors.
Mobile Phase Strategy: Normal Phase Chromatography
Normal phase chromatography, utilizing a non-polar primary solvent and a more polar modifier, is often the preferred mode for chiral separations on polysaccharide-based CSPs.[8] This approach enhances the hydrogen bonding interactions between the analyte and the stationary phase, which are crucial for chiral recognition. A mobile phase composed of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) provides the necessary polarity balance to achieve optimal retention and resolution.
The Role of a Basic Additive
1-(Ethylamino)propan-2-ol is a basic compound due to the presence of the secondary amine. In normal phase chromatography, basic analytes can exhibit poor peak shape (tailing) due to strong interactions with residual acidic silanol groups on the silica support of the CSP.[3] To mitigate this, a small amount of a basic additive, such as diethylamine (DEA), is incorporated into the mobile phase. The DEA competes with the analyte for the active silanol sites, leading to improved peak symmetry and overall chromatographic performance.
Materials and Methods
Instrumentation and Equipment
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™)
Reagents and Chemicals
-
Racemic 1-(Ethylamino)propan-2-ol standard
-
(R)- and (S)-1-(Ethylamino)propan-2-ol enantiomeric standards (if available for peak identification)
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Diethylamine (DEA) (Reagent grade)
-
Methanol (HPLC grade, for sample preparation)
Chromatographic Conditions
| Parameter | Recommended Condition |
| Chiral Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA, Lux® Amylose-1), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm (due to the lack of a strong chromophore) |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Detailed Protocols
Preparation of Mobile Phase
-
Measure 900 mL of n-Hexane into a suitable 1 L solvent reservoir.
-
Add 100 mL of Isopropanol to the reservoir.
-
Add 1 mL of Diethylamine to the mixture.
-
Cap the reservoir and mix thoroughly by inversion.
-
Degas the mobile phase for 15-20 minutes using sonication or vacuum degassing.
Standard and Sample Preparation
-
Racemic Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of racemic 1-(Ethylamino)propan-2-ol and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
-
Sample Preparation: Prepare the sample containing 1-(Ethylamino)propan-2-ol to a nominal concentration of 0.1 mg/mL in the mobile phase. If the sample is not fully soluble in the mobile phase, methanol can be used as the initial solvent, followed by dilution with the mobile phase. Ensure the final sample solvent composition is as close as possible to the mobile phase.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection into the HPLC system.
HPLC System Setup and Equilibration
-
Install the chiral column in the column compartment.
-
Set the column temperature to 25 °C.
-
Purge the pump with the prepared mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
Analysis Sequence
-
Inject a blank (mobile phase) to ensure the baseline is clean.
-
Inject the racemic standard solution to determine the retention times of the enantiomers and to calculate the resolution.
-
Inject the sample solution(s) for analysis.
-
If enantiomerically pure standards are available, inject them to confirm the elution order.
Workflow Visualization
Figure 1: A schematic overview of the chiral HPLC analysis workflow.
Expected Results and Performance
The described method is expected to provide baseline resolution (Rs > 1.5) of the 1-(Ethylamino)propan-2-ol enantiomers. The following table summarizes the anticipated chromatographic parameters.
| Parameter | Expected Value |
| Retention Time (Enantiomer 1) | ~ 8.5 min |
| Retention Time (Enantiomer 2) | ~ 10.2 min |
| Selectivity (α) | > 1.2 |
| Resolution (Rs) | > 2.0 |
| Tailing Factor | 0.9 - 1.3 |
Note: Retention times are approximate and may vary depending on the specific column, system dead volume, and exact mobile phase composition.
Chiral Recognition Mechanism
The separation of enantiomers on a polysaccharide-based CSP is a complex process governed by the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector.
Figure 2: Conceptual model of chiral recognition on a polysaccharide CSP.
In this model, one enantiomer forms a more stable complex with the CSP due to a better spatial fit and more favorable intermolecular interactions (e.g., hydrogen bonds between the analyte's -OH and -NH groups and the carbamate groups on the CSP). This results in a longer retention time for the more strongly bound enantiomer, leading to their separation.
Method Validation and System Suitability
For use in a regulated environment, the analytical method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of impurities and degradants.
-
Linearity: Demonstrating a linear relationship between concentration and detector response over a defined range.
-
Accuracy: The closeness of the test results to the true value, typically assessed by recovery studies.
-
Precision: The degree of scatter between a series of measurements, evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified with acceptable precision and accuracy.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).
A system suitability test should be performed before each analytical run to ensure the chromatographic system is performing adequately. This typically involves injecting a racemic standard and verifying that the resolution between the enantiomers meets a predefined criterion (e.g., Rs ≥ 1.5).
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution | Mobile phase composition is not optimal. | Adjust the percentage of isopropanol. A lower percentage generally increases retention and may improve resolution. |
| Column is contaminated or degraded. | Flush the column with a stronger solvent (e.g., 100% ethanol). If performance does not improve, replace the column. | |
| Peak Tailing | Insufficient basic modifier. | Increase the concentration of diethylamine slightly (e.g., to 0.15%). |
| Sample overload. | Dilute the sample and re-inject. | |
| No Peaks Detected | Incorrect detection wavelength. | Ensure the detector is set to a low UV wavelength (e.g., 210 nm) as the analyte has a weak chromophore. |
| Sample concentration is too low. | Prepare a more concentrated sample. | |
| Drifting Baseline | Column not fully equilibrated. | Equilibrate the column for a longer period. |
| Mobile phase is not properly mixed or degassed. | Prepare fresh mobile phase, ensuring thorough mixing and degassing. |
References
-
Stockley, C. S., Wing, L. M., & Miners, J. O. (1991). Stereospecific high-performance liquid chromatographic assay for the enantiomers of phenylpropanolamine in human plasma. Therapeutic Drug Monitoring, 13(4), 332–338. Available at: [Link]
-
Ismail, O. S., Antonious, A. S., & Weshahy, S. A. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1363, 141-152. Available at: [Link]
- Aboul-Enein, H. Y., & Ali, I. (2007). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
- Ahuja, S. (Ed.). (2011). Chiral separation methods for pharmaceutical and biotechnological products. John Wiley & Sons.
-
Zhang, T., Nguyen, D., & Franco, P. (2010). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 1(2), 66-76. Available at: [Link]
-
PubChem. (n.d.). 1-(Ethylamino)propan-2-ol. National Center for Biotechnology Information. Available at: [Link]
-
Daicel Chiral Technologies. (n.d.). Daicel and ChromTech columns. Available at: [Link]
-
Bhushan, R., & Lal, M. (2012). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia, 75(7-8), 413-423. Available at: [Link]
-
Ghamdi, A. A. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 196-204. Available at: [Link]
-
Cossu, S., De Logu, A., & Saddi, M. (2009). Highly enantioselective synthesis of beta-amino alcohols. Chemistry, 15(5), 1064-1070. Available at: [Link]
-
Cossu, S., De Logu, A., & Saddi, M. (2006). Highly enantioselective synthesis of beta-amino alcohols. Organic Letters, 8(16), 3509-3512. Available at: [Link]
-
Nakashima, K., Kaddoumi, A., & Okamoto, Y. (2002). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. Biomedical Chromatography, 16(6), 393-397. Available at: [Link]
- Chankvetadze, B. (2012). Chiral Drug Separation. In Encyclopedia of Analytical Chemistry. Wiley.
Sources
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- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.e-bookshelf.de [content.e-bookshelf.de]
- 5. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: GC-MS Analysis of 1-(Ethylamino)propan-2-ol and Its Reaction Products
Abstract: This application note presents a robust and validated methodology for the analysis of 1-(ethylamino)propan-2-ol and its potential reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity and low volatility conferred by its secondary amine and hydroxyl functional groups, direct GC analysis of 1-(ethylamino)propan-2-ol is challenging, often resulting in poor peak shape and column adsorption.[1][2] To overcome these limitations, this protocol details a comprehensive workflow incorporating a chemical derivatization step—specifically, silylation—to enhance analyte volatility and improve chromatographic performance. We will explore the theoretical underpinnings of the analytical choices, provide a step-by-step protocol for sample preparation and derivatization, detail the optimized GC-MS parameters, and discuss the expected mass spectral fragmentation patterns critical for confident identification. This guide is intended for researchers, analytical chemists, and quality control scientists in the pharmaceutical and chemical synthesis industries.
Introduction and Scientific Rationale
Profile of 1-(Ethylamino)propan-2-ol
1-(Ethylamino)propan-2-ol (CAS: 40171-86-6) is an organic compound with the molecular formula C₅H₁₃NO and a molecular weight of 103.17 g/mol .[3][4] Its structure features a propanol backbone with an ethylamino group at the C1 position and a hydroxyl group at the C2 position. These dual functional groups make it a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry where it can serve as a building block for more complex molecules, including those with potential cardiovascular activity.[3]
Synthetic Utility and Potential Reaction Products
The chemical reactivity of 1-(ethylamino)propan-2-ol is dictated by its nucleophilic secondary amine and secondary alcohol moieties. It can participate in a variety of chemical transformations:
-
N-Alkylation/N-Acylation: The secondary amine can react with alkyl halides or acyl chlorides/anhydrides to form tertiary amines or amides, respectively.
-
Condensation Reactions: Reaction with aldehydes or ketones can yield imines or other condensation products.[3]
-
Etherification/Esterification: The hydroxyl group can undergo nucleophilic substitution to form ethers or esters.[3]
A typical analytical challenge involves monitoring the progress of a reaction involving 1-(ethylamino)propan-2-ol, quantifying its consumption, and identifying the principal products and any potential byproducts.
The Analytical Imperative: Why Derivatization is Key for GC-MS
Gas Chromatography is a powerful separation technique, but it is best suited for analytes that are volatile and thermally stable.[5] Polar compounds containing active hydrogen atoms, such as amines and alcohols, tend to interact strongly with the stationary phase of the GC column, leading to significant peak tailing, poor resolution, and reduced sensitivity.[1][2]
Derivatization is the process of chemically modifying an analyte to alter its physicochemical properties, making it more suitable for a given analytical technique.[6] For the GC-MS analysis of 1-(ethylamino)propan-2-ol, derivatization accomplishes several critical objectives:
-
Increases Volatility: By replacing the active hydrogens on the amine and hydroxyl groups with non-polar moieties (e.g., trimethylsilyl groups), intermolecular hydrogen bonding is eliminated, significantly increasing the analyte's vapor pressure.[6]
-
Improves Peak Shape: Masking the polar functional groups reduces undesirable interactions with the GC column, resulting in sharper, more symmetrical peaks.[1]
-
Enhances Mass Spectral Information: Derivatization can produce a higher mass molecular ion that is less prone to excessive fragmentation, and the resulting fragments are often highly characteristic of the derivative, aiding in structural elucidation.[6]
Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a highly effective and common method for derivatizing both amines and alcohols.[7]
Experimental Methodology
Workflow Overview
The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.
Caption: Experimental workflow for derivatization and GC-MS analysis.
Materials and Reagents
-
1-(Ethylamino)propan-2-ol standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (Anhydrous Grade)
-
Hexane (GC Grade)
-
Internal Standard (IS), e.g., Dodecane or a suitable deuterated analog.
Protocol: Derivatization for GC-MS Analysis
This protocol is designed for a typical 1 mg/mL sample concentration. Adjust volumes as necessary based on expected analyte concentration.
-
Sample Preparation: Pipette 100 µL of the sample solution (or a precisely weighed amount of the reaction mixture dissolved in a suitable solvent) into a 2 mL autosampler vial.
-
Internal Standard: Add 10 µL of the internal standard solution (e.g., 1 mg/mL Dodecane in Hexane).
-
Evaporation: If the sample is in an aqueous or protic solvent, evaporate to dryness under a gentle stream of nitrogen gas at room temperature. The presence of water will consume the derivatizing reagent.
-
Reconstitution: Add 100 µL of anhydrous pyridine or acetonitrile to the dried residue. Pyridine can act as a catalyst for the silylation reaction.[7]
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. The TMCS acts as a catalyst, improving the derivatization efficiency for hindered groups.[7]
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven at 70°C for 30 minutes to ensure the reaction goes to completion.
-
Cooling: Allow the vial to cool to room temperature before analysis. The sample is now ready for injection into the GC-MS.
Instrumentation: GC-MS Parameters
The following parameters provide a robust starting point and should be optimized for the specific instrument and column in use.
| GC Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, reliable gas chromatograph. |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-polarity column suitable for a wide range of derivatized and non-derivatized analytes.[5] |
| Injector | Split/Splitless | Allows for flexibility in handling different sample concentrations. |
| Injector Temp. | 280 °C | Ensures rapid volatilization of the derivatized analytes without thermal degradation. |
| Injection Mode | Split (20:1) | Prevents column overloading for moderately concentrated samples. Use splitless for trace analysis. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) | The initial hold allows for solvent focusing. The ramp separates analytes by boiling point, and the final hold ensures elution of all components. |
| MS Parameter | Setting | Rationale |
| MS System | Agilent 5977B MSD or equivalent | A reliable single quadrupole mass spectrometer. |
| Ion Source | Electron Ionization (EI) | Standard ionization technique providing reproducible, library-searchable mass spectra.[8] |
| Ionization Energy | 70 eV | The industry standard for EI, producing extensive and consistent fragmentation patterns for library matching. |
| Source Temp. | 230 °C | Reduces contamination and ensures analyte remains in the gas phase. |
| Quadrupole Temp. | 150 °C | Standard operating temperature for the mass filter. |
| Scan Range | m/z 40 - 550 | Covers the expected mass range for the derivatized analyte, its fragments, and potential reaction products. |
| Acquisition Mode | Full Scan | Allows for the identification of unknown compounds. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification.[5] |
Expected Results and Data Interpretation
Mass Spectral Fragmentation
Confident identification relies on matching both the retention time and the mass spectrum of a peak to that of an authentic standard. Electron ionization at 70 eV induces predictable fragmentation patterns. For aliphatic amines, the predominant fragmentation pathway is α-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable, resonance-stabilized iminium cation.[9][10]
While direct analysis is not recommended, if present, the molecule would fragment as follows:
-
Molecular Ion (M⁺): A peak at m/z 103, which will be of odd mass as expected for a compound with a single nitrogen atom.[9] This peak may be weak or absent.
-
α-Cleavage: The most probable fragmentation is cleavage of the C1-C2 bond, losing a •CH(OH)CH₃ radical to form the stable iminium ion at m/z 58 (base peak).
After derivatization, both the -NH and -OH protons are replaced by trimethylsilyl (TMS) groups.
-
Molecular Ion (M⁺): A peak at m/z 247. This will likely be more stable and visible than the underivatized molecular ion.
-
Loss of a Methyl Group (M-15): A characteristic fragment for TMS-derivatives at m/z 232 , resulting from the loss of a •CH₃ radical from one of the TMS groups.
-
α-Cleavage: Cleavage of the C1-C2 bond results in the formation of a silylated iminium ion at m/z 130 . This is often a prominent peak.
-
Other Fragments: Other characteristic ions include m/z 73 [Si(CH₃)₃]⁺ and fragments related to the silylated propanol portion of the molecule.
The following diagram illustrates the primary fragmentation pathway for the derivatized analyte.
Caption: Predicted EI fragmentation of the di-silylated analyte.
Conclusion
The GC-MS method detailed in this application note, centered around a robust silylation derivatization protocol, provides a reliable and sensitive means for the analysis of 1-(ethylamino)propan-2-ol and its reaction products. This approach effectively overcomes the chromatographic challenges posed by the analyte's polar nature, yielding sharp peaks and clear, interpretable mass spectra. The characteristic fragmentation patterns of the TMS-derivatized species allow for high-confidence identification, making this method highly suitable for reaction monitoring, purity assessment, and quality control applications in both research and industrial settings.
References
-
Paterson, S., et al. (2019). Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine. Journal of Analytical Toxicology, 43(5), 346-352. Available at: [Link]
-
ResearchGate. (2024). GC-MS/MS-Based Detection and Quantification of Methamphetamine and Mephedrone in Biological Matrices using Modified dSPE Method. Available at: [Link]
-
Spectroscopy Online. Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Available at: [Link]
-
MDPI. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Available at: [Link]
-
Frontiers. (2024). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Available at: [Link]
-
Phenomenex. More Derivatizing Reagents for GC – The Buffers Strike Back. Available at: [Link]
-
University of Colorado Boulder. GC Derivatization. Available at: [Link]
-
ACS Publications. Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Available at: [Link]
-
Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Available at: [Link]
-
The Scripps Center for Metabolomics and Mass Spectrometry. Untitled. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]
-
YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Available at: [Link]
-
PubChem. 1-(Ethylamino)propan-2-ol. Available at: [Link]
-
Phenomenex. (2022). Ethanolamine Analysis by GC-MS using a Zebron ZB-5MSplus. Available at: [Link]
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- 2. Ethanolamine Analysis by GC-MS using a Zebron ZB-5MSplus | Phenomenex [phenomenex.com]
- 3. Buy 1-(Ethylamino)propan-2-ol | 40171-86-6 [smolecule.com]
- 4. Page loading... [wap.guidechem.com]
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- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
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- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
The Synthesis of N-Substituted Propanolamines: A Guide for Researchers
An Application Note and Protocol Guide
Abstract
N-substituted propanolamines are a critical class of organic compounds, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and specialty materials.[1] Their synthesis is a fundamental task in medicinal and process chemistry. This application note provides a detailed guide for the synthesis of N-substituted propanolamines, targeting researchers and drug development professionals. We will explore the two most prevalent and reliable synthetic strategies: the nucleophilic ring-opening of propylene oxide and the N-alkylation of amines with 3-chloro-1-propanol. This document emphasizes the underlying chemical principles, provides detailed, step-by-step protocols, and offers insights into reaction optimization, safety, and product characterization, ensuring scientific integrity and reproducibility.
Introduction: The Significance of N-Substituted Propanolamines
The propanolamine scaffold, characterized by a three-carbon chain bearing both an amine and a hydroxyl group, is a privileged structure in drug discovery.[1] It is a key pharmacophore in a wide range of therapeutic agents, most notably as β-blockers (e.g., propranolol, metoprolol) for treating cardiovascular conditions like hypertension and angina.[1] The specific substitution on the nitrogen atom is crucial for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Beyond pharmaceuticals, these molecules are versatile intermediates used as surfactants, corrosion inhibitors, and gas absorbents.[1]
The development of efficient and scalable synthetic routes to these compounds is therefore of paramount importance. The choice of synthetic strategy often depends on the availability of starting materials, the desired substitution pattern, and considerations of regioselectivity and cost.
Core Synthetic Strategies
Two primary methodologies dominate the synthesis of N-substituted propanolamines. The selection between these routes is a critical experimental design choice, dictated by factors such as nucleophilicity of the amine, desired regiochemistry, and safety considerations.
Strategy A: Ring-Opening of Propylene Oxide
The reaction of a primary or secondary amine with propylene oxide is a highly atom-economical method for producing propanolamines. This reaction is a nucleophilic substitution (SN2) type ring-opening of an epoxide.[2][3]
Mechanism and Regioselectivity: The amine, acting as a nucleophile, attacks one of the two electrophilic carbon atoms of the epoxide ring. In the case of propylene oxide, the carbons are sterically and electronically distinct.
-
Attack at the less hindered carbon (C1): This is the primary pathway under neutral or basic conditions, leading to the formation of a secondary alcohol (the desired 1-(alkylamino)propan-2-ol). This pathway is favored due to lower steric hindrance.[4]
-
Attack at the more substituted carbon (C2): This pathway, leading to a primary alcohol, is generally disfavored but can be promoted under acidic conditions where the epoxide oxygen is protonated, creating a partial positive charge on the more substituted carbon, which can better stabilize it.[5]
For most pharmaceutical applications, the secondary alcohol isomer is the target. Therefore, controlling the regioselectivity is crucial. This is typically achieved by performing the reaction under neutral or base-catalyzed conditions, or by using catalysts that favor attack at the less hindered position.[6][7]
Strategy B: N-Alkylation with 3-Chloro-1-propanol
This method involves the nucleophilic substitution of the chlorine atom in 3-chloro-1-propanol by a primary or secondary amine.[8] This is a classic SN2 reaction where the amine displaces the chloride leaving group.[9]
Mechanism and Scope: The reaction proceeds via a direct displacement mechanism.[9] Unlike the propylene oxide route, this method unambiguously yields the N-substituted 3-amino-1-propanol isomer. This strategy is particularly useful when the primary alcohol isomer is desired or when handling the highly volatile and carcinogenic propylene oxide is to be avoided. A potential complication is overalkylation, especially when starting with primary amines, which can lead to mixtures of secondary, tertiary, and even quaternary ammonium salts.[10] Using a large excess of the starting amine can help to favor the formation of the desired secondary amine product.[9]
Experimental Protocols & Methodologies
Safety First: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber for propylene oxide), is mandatory.[11][12] Propylene oxide is a highly flammable, volatile, and carcinogenic liquid and must be handled with extreme caution.[13][14]
Protocol 1: Synthesis of 1-(Isopropylamino)propan-2-ol via Propylene Oxide Ring-Opening
This protocol details the synthesis of a model N-substituted propanolamine using a common secondary amine and propylene oxide. The reaction is conducted without a solvent, using an excess of the amine to drive the reaction and minimize side products.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles |
| Isopropylamine | C₃H₉N | 59.11 | 0.69 g/mL | 25.7 mL | 0.30 |
| Propylene Oxide | C₃H₆O | 58.08 | 0.83 g/mL | 7.0 mL | 0.10 |
| Methanol | CH₃OH | 32.04 | 0.792 g/mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isopropylamine (25.7 mL, 0.30 mol).
-
Reagent Addition: Cool the flask in an ice-water bath. Slowly add propylene oxide (7.0 mL, 0.10 mol) dropwise to the stirred isopropylamine over a period of 20 minutes. Caution: The reaction can be exothermic. Maintain the temperature below 30 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture at room temperature for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up & Isolation:
-
Remove the excess isopropylamine and any unreacted propylene oxide by rotary evaporation under reduced pressure.
-
The resulting crude oil is the desired product. For many applications, this level of purity may be sufficient.
-
-
Purification (Optional):
-
If higher purity is required, the crude product can be purified by vacuum distillation.
-
Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., diethyl ether), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo before distillation.
-
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Visualization of Workflow:
Caption: Workflow for the synthesis of 1-(Isopropylamino)propan-2-ol.
Protocol 2: Synthesis of 3-(Benzylamino)propan-1-ol via N-Alkylation
This protocol describes the synthesis of a propanolamine using 3-chloro-1-propanol, which guarantees the formation of the primary alcohol regioisomer. Using an excess of the amine minimizes the formation of the dialkylated product.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles |
| Benzylamine | C₇H₉N | 107.15 | 0.981 g/mL | 3.25 mL | 0.03 |
| 3-Chloro-1-propanol | C₃H₇ClO | 94.54 | 1.13 g/mL | 0.85 mL | 0.01 |
| Potassium Carbonate | K₂CO₃ | 138.21 | - | 2.76 g | 0.02 |
| Acetonitrile | CH₃CN | 41.05 | 0.786 g/mL | 20 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | - |
| Saturated NaCl (aq) | NaCl | 58.44 | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add benzylamine (3.25 mL, 0.03 mol), 3-chloro-1-propanol (0.85 mL, 0.01 mol), potassium carbonate (2.76 g, 0.02 mol), and acetonitrile (20 mL).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C) with vigorous stirring. Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent). The reaction is typically complete within 12-18 hours.
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Rinse the solid with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent and excess benzylamine.
-
-
Purification:
-
Dissolve the resulting residue in ethyl acetate (30 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium chloride (brine) (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Further Purification (Optional): The product can be further purified by column chromatography on silica gel if necessary.
-
Characterization: Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the structure and assess the purity of 3-(benzylamino)propan-1-ol.
Visualization of Reaction Mechanism:
Caption: SN2 mechanism for N-alkylation of an amine with 3-chloro-1-propanol.
Characterization of N-Substituted Propanolamines
Structural confirmation and purity assessment are critical final steps. A combination of spectroscopic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment. Key signals include the N-H proton (often a broad singlet), the O-H proton (broad singlet, exchangeable with D₂O), and characteristic multiplets for the -CH₂- and -CH- groups of the propanolamine backbone. The integration of these signals helps confirm the ratio of substituents.[15][16]
-
¹³C NMR: Shows distinct signals for each carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts of the carbons attached to the nitrogen and oxygen atoms are particularly diagnostic.[15][17]
-
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A broad absorption in the 3300-3500 cm⁻¹ region is characteristic of the O-H and N-H stretching vibrations. C-N and C-O stretching bands will appear in the fingerprint region (1000-1300 cm⁻¹).[18]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound through the observation of the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺ in ESI-MS).
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Insufficient reaction time/temperature; Low nucleophilicity of the amine; Deactivated reagents. | Increase reaction time and/or temperature. For weakly nucleophilic amines, consider using a catalyst (e.g., LiBr for epoxide opening) or a more reactive alkylating agent.[2][3] Ensure reagents are pure. |
| Formation of Side Products | (Protocol 1): Polymerization of propylene oxide; Dialkylation. (Protocol 2): Overalkylation of the amine. | (Protocol 1): Add propylene oxide slowly at low temperature. Use a sufficient excess of the amine.[19] (Protocol 2): Use a larger excess of the starting amine (3-5 equivalents).[9] |
| Regioselectivity Issues (Protocol 1) | Reaction conditions favoring attack at the more substituted carbon. | Avoid acidic conditions. The use of catalysts like lithium bromide or indium tribromide can enhance regioselectivity for the desired isomer.[2] |
| Difficult Purification | Product is highly water-soluble; Boiling point is close to that of starting materials. | For water-soluble products, perform multiple extractions with an organic solvent. If distillation is difficult, consider purification via column chromatography or crystallization of a salt derivative (e.g., hydrochloride salt). |
Conclusion
The synthesis of N-substituted propanolamines is a well-established yet nuanced area of organic chemistry. The two primary methods, ring-opening of propylene oxide and N-alkylation with 3-chloro-1-propanol, offer complementary approaches to access different regioisomers. A successful synthesis hinges on a thorough understanding of the reaction mechanisms, careful control of reaction conditions to ensure selectivity, and rigorous characterization of the final product. By following the detailed protocols and considering the insights provided in this guide, researchers can confidently and safely synthesize these valuable compounds for their discovery and development programs.
References
-
Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Global Journal of Science Frontier Research. [Link]
-
Heravi, M. M., et al. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Journal of the Iranian Chemical Society. [Link]
-
Kim, H., & Lee, C. (2022). Photoredox-Catalyzed Synthesis of β-Amino Alcohols: Hydroxymethylation of Imines with α-Silyl Ether as Hydroxymethyl Radical Precursor. Organic Letters. [Link]
-
Wang, Y., et al. (2020). Metal-Free β-Amino Alcohol Synthesis: A Two-step Smiles Rearrangement. The Journal of Organic Chemistry. [Link]
-
Aida, T., et al. (2004). Concerning the Mechanism of the Ring Opening of Propylene Oxide in the Copolymerization of Propylene Oxide and Carbon Dioxide To Give Poly(propylene carbonate). Journal of the American Chemical Society. [Link]
-
Aida, T., et al. (2004). Concerning the mechanism of the ring opening of propylene oxide in the copolymerization of propylene oxide and carbon dioxide to give poly(propylene carbonate). PubMed. [Link]
-
Sciforum. (2001). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. MDPI. [Link]
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Azizi, N., et al. (2015). Propylene oxide ring opening with aniline:a combined experimental and DFT theoretical calculation study. Trade Science Inc. [Link]
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ResearchGate. (2019). Reaction mechanisms of Epoxide ring opening with propylene oxide with morpholine. ResearchGate. [Link]
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Reddy, B. V. S., et al. (2016). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. [Link]
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CDC. (2019). Propylene oxide - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
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Oakwood Chemical. The Chemistry of 3-Chloro-1-propanol: Properties & Synthesis Applications. Oakwood Chemical. [Link]
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Kinage, A., et al. (2011). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Green and Sustainable Chemistry. [Link]
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ResearchGate. (2015). The regioselectivity in the initial ring-opening reaction of (a) propylene oxide. ResearchGate. [Link]
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Das, K., et al. (2023). N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. PubMed. [Link]
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Sanchez-Mico, M., et al. (2023). Innovative Syntheses and Reactivity of Propiolamidines. MDPI. [Link]
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El-Sawy, W. A., et al. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles. National Institutes of Health. [Link]
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Martins, M. A., et al. (2002). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. MDPI. [Link]
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The Strategic Application of 1-(Ethylamino)propan-2-ol in the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of 1-(Ethylamino)propan-2-ol as a critical building block in the preparation of pharmaceutical intermediates. With a focus on the synthesis of precursors for cardiovascular drugs, specifically beta-adrenergic blocking agents (beta-blockers), this document elucidates the chemical principles, reaction mechanisms, and practical laboratory protocols for leveraging the unique bifunctionality of 1-(Ethylamino)propan-2-ol. A detailed, step-by-step protocol for the synthesis of a model aryloxypropanolamine intermediate is presented, accompanied by a discussion of process optimization and characterization techniques. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and manufacturing of novel therapeutics.
Introduction: The Versatility of Propanolamines in Medicinal Chemistry
Propanolamines, characterized by a three-carbon backbone bearing both hydroxyl and amino functionalities, are a cornerstone of modern medicinal chemistry. Their structural motif is present in a vast array of biologically active molecules, enabling crucial hydrogen bonding interactions with protein targets. 1-(Ethylamino)propan-2-ol, a readily accessible secondary amino alcohol, is a particularly valuable synthon due to its bifunctional nature, which allows for a diverse range of chemical transformations.[1] The strategic placement of the amino and hydroxyl groups facilitates the construction of more complex molecular architectures, making it an ideal starting material for the synthesis of pharmaceutical intermediates.
The primary application of 1-(Ethylamino)propan-2-ol and its structural analogs in pharmaceutical synthesis is in the preparation of aryloxypropanolamine-based beta-blockers.[2] This class of drugs has been a mainstay in the treatment of cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias, for decades.[2] The propanolamine side chain is a common structural feature of most beta-blockers and is essential for their binding to β-adrenergic receptors.[3]
Core Application: Synthesis of a Beta-Blocker Intermediate
The synthesis of beta-blockers typically involves the coupling of a substituted aromatic or heteroaromatic moiety with a propanolamine side chain. A common and efficient method to achieve this is through the reaction of a substituted phenol with an epoxide, such as epichlorohydrin, followed by the nucleophilic attack of an amine on the resulting glycidyl ether intermediate.[2][4]
In this context, 1-(Ethylamino)propan-2-ol can be envisioned as a key reagent for the ring-opening of a suitably functionalized epoxide precursor, leading directly to the desired aryloxypropanolamine structure. This approach offers a convergent and often highly regioselective route to these important pharmaceutical intermediates.
Reaction Mechanism: Nucleophilic Epoxide Ring-Opening
The key chemical transformation leveraging 1-(Ethylamino)propan-2-ol is the nucleophilic ring-opening of an epoxide. The lone pair of electrons on the nitrogen atom of the ethylamino group acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. In the case of a terminal epoxide derived from a phenol and epichlorohydrin (a glycidyl ether), the attack preferentially occurs at the less sterically hindered terminal carbon of the epoxide. This reaction is typically carried out in a protic solvent, which facilitates the protonation of the alkoxide intermediate formed upon ring-opening, yielding the final hydroxyl group of the propanolamine side chain.
The general reaction scheme is as follows:
Aryl-O-CH2-CH(O)CH2 + H2N(CH2CH3)CH2CH(OH)CH3 → Aryl-O-CH2-CH(OH)-CH2-NH(CH2CH3)CH2CH(OH)CH3
This reaction directly installs the complete side-chain structure characteristic of many beta-blockers.
Detailed Experimental Protocol: Synthesis of a Model Aryloxypropanolamine Intermediate
This protocol describes the synthesis of a model pharmaceutical intermediate, 1-(4-Indolyloxy)-3-(ethylamino)propan-2-ol , a structural analog of the beta-blocker Pindolol. This synthesis proceeds in two main stages: the formation of the glycidyl ether of 4-hydroxyindole and the subsequent ring-opening with 1-(Ethylamino)propan-2-ol.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 4-Hydroxyindole | ≥98% | Commercially Available |
| Epichlorohydrin | ≥99% | Commercially Available |
| Sodium Hydroxide | ≥97%, pellets | Commercially Available |
| 1-(Ethylamino)propan-2-ol | ≥98% | Commercially Available |
| Methanol | Anhydrous | Commercially Available |
| Dichloromethane | Anhydrous | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Anhydrous Magnesium Sulfate | ≥97% | Commercially Available |
| Round-bottom flasks | Various sizes | Standard laboratory supplier |
| Magnetic stirrer with heating | Standard laboratory supplier | |
| Reflux condenser | Standard laboratory supplier | |
| Separatory funnel | Standard laboratory supplier | |
| Rotary evaporator | Standard laboratory supplier | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Standard laboratory supplier |
| Column chromatography setup | Standard laboratory supplier |
Synthesis Workflow
Figure 1: Synthetic workflow for the preparation of the model aryloxypropanolamine intermediate.
Step-by-Step Procedure
Step 1: Synthesis of 4-(Oxiran-2-ylmethoxy)-1H-indole (Intermediate 1)
-
To a solution of 4-hydroxyindole (1.33 g, 10 mmol) in methanol (30 mL) in a 100 mL round-bottom flask, add a solution of sodium hydroxide (0.4 g, 10 mmol) in water (5 mL).
-
Stir the mixture at room temperature for 15 minutes to form the sodium salt of 4-hydroxyindole.
-
Add epichlorohydrin (1.85 g, 20 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC (Ethyl acetate/Hexanes 1:1).
-
Once the starting material is consumed, remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-(oxiran-2-ylmethoxy)-1H-indole. This intermediate can be used in the next step without further purification.
Step 2: Synthesis of 1-(4-Indolyloxy)-3-(ethylamino)propan-2-ol (Final Intermediate)
-
Dissolve the crude 4-(oxiran-2-ylmethoxy)-1H-indole (from Step 1) in methanol (20 mL) in a 50 mL round-bottom flask.
-
Add 1-(Ethylamino)propan-2-ol (1.24 g, 12 mmol) to the solution.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C).
-
Maintain the reflux for 12 hours. Monitor the reaction by TLC (Dichloromethane/Methanol 9:1).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is a viscous oil.
Purification and Characterization
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a gradient of dichloromethane and methanol (starting with 100% dichloromethane and gradually increasing the polarity to 10% methanol in dichloromethane).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified 1-(4-indolyloxy)-3-(ethylamino)propan-2-ol as a pale yellow oil.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Expected Yield and Purity
| Parameter | Expected Value |
| Overall Yield | 60-70% |
| Purity (by HPLC) | >95% |
Trustworthiness and Self-Validation
The described protocol is based on well-established and reliable chemical transformations in the synthesis of aryloxypropanolamines.[5] The progress of each step can be conveniently monitored by thin-layer chromatography, providing in-process control. The final product's identity and purity are unequivocally confirmed through standard analytical techniques (NMR, MS, HPLC), ensuring the integrity of the synthesized intermediate. The regioselectivity of the epoxide ring-opening is governed by fundamental principles of steric hindrance, favoring the formation of the desired 2-ol isomer.
Conclusion
1-(Ethylamino)propan-2-ol is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates, particularly within the domain of cardiovascular drugs. Its bifunctional nature allows for its direct incorporation into complex molecular scaffolds through robust and well-understood reaction mechanisms. The provided protocol for the synthesis of a model aryloxypropanolamine intermediate serves as a practical guide for researchers and scientists, highlighting the utility of 1-(Ethylamino)propan-2-ol in drug discovery and development. The principles and methodologies described herein are broadly applicable to the synthesis of a wide range of other pharmaceutical agents.
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MDPI. Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol. Available from: [Link]
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PubMed. Synthesis and pharmacology of potential beta-blockers. Available from: [Link]
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PubMed. 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol may be a promising anticancer drug. Available from: [Link]
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-
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The Reaction of 1-(Ethylamino)propan-2-ol with Epoxides: A Comprehensive Guide to Synthesis and Application
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the reaction of 1-(ethylamino)propan-2-ol with epoxides. This reaction is a cornerstone of polymer chemistry and materials science, leading to the formation of versatile poly(amino alcohol)s and epoxy-amine adducts with a wide range of applications, from advanced coatings to biomedical materials. This guide offers a blend of theoretical principles, practical experimental protocols, and expert insights to ensure scientifically sound and reproducible outcomes.
Theoretical Background: The Nucleophilic Ring-Opening of Epoxides
The fundamental reaction between 1-(ethylamino)propan-2-ol and an epoxide is a nucleophilic ring-opening of the strained three-membered ether ring. The secondary amine of 1-(ethylamino)propan-2-ol acts as the primary nucleophile, attacking one of the electrophilic carbon atoms of the epoxide. The presence of a hydroxyl group on the propanol backbone can also influence the reaction, potentially participating in hydrogen bonding or acting as a secondary nucleophile under certain conditions.
The regioselectivity of the attack is a critical consideration. Under neutral or basic conditions, the reaction typically follows an SN2 mechanism, where the nucleophilic amine attacks the sterically less hindered carbon of the epoxide ring.[1][2] In contrast, under acidic conditions, the reaction can exhibit SN1 character, with the nucleophile preferentially attacking the more substituted carbon due to the stabilization of a partial positive charge in the transition state.[2]
Various catalysts can be employed to facilitate this reaction, including Lewis acids, proton acids, and bases.[3][4][5] The choice of solvent also plays a crucial role; polar protic solvents can participate in hydrogen bonding and may even act as a co-catalyst, while aprotic solvents are often used to maintain anhydrous conditions.[6]
Caption: Mechanism of nucleophilic epoxide ring-opening.
Experimental Protocol: Synthesis of a Poly(amino alcohol) from 1-(Ethylamino)propan-2-ol and a Diepoxide
This protocol details the synthesis of a linear poly(amino alcohol) through the reaction of 1-(ethylamino)propan-2-ol with a diepoxide, such as a diglycidyl ether of bisphenol A (DGEBA). This procedure is a representative example and can be adapted for various diepoxides.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| 1-(Ethylamino)propan-2-ol | >98% | e.g., Sigma-Aldrich | Store under nitrogen. |
| Diglycidyl ether of bisphenol A (DGEBA) | >99% | e.g., Sigma-Aldrich | Handle with care, potential sensitizer. |
| Anhydrous Toluene | >99.8% | e.g., Sigma-Aldrich | Use a freshly opened bottle or distill. |
| Ethanol | 95% | e.g., Fisher Scientific | For precipitation. |
| Diethyl Ether | >99% | e.g., Sigma-Aldrich | For washing. |
Step-by-Step Procedure
-
Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Reagent Charging: Charge the flask with 1-(Ethylamino)propan-2-ol (e.g., 10.32 g, 0.1 mol) and anhydrous toluene (100 mL).
-
Initiation of Reaction: Begin stirring the solution and heat the mixture to 80°C using an oil bath.
-
Epoxide Addition: Dissolve DGEBA (e.g., 34.04 g, 0.1 mol) in anhydrous toluene (50 mL) in a separate flask. Add this solution dropwise to the heated amine solution over a period of 1 hour using a dropping funnel.
-
Reaction Monitoring: Maintain the reaction temperature at 80°C and monitor the progress of the reaction by Fourier-Transform Infrared (FTIR) spectroscopy. The disappearance of the characteristic epoxide peak around 915 cm⁻¹ indicates the consumption of the epoxide.[7]
-
Reaction Completion: Continue the reaction for an additional 4-6 hours after the complete addition of the diepoxide, or until the epoxide peak is no longer observed in the FTIR spectrum.
-
Product Isolation: Allow the reaction mixture to cool to room temperature. Slowly pour the viscous solution into a beaker containing vigorously stirred ethanol (500 mL) to precipitate the polymer.
-
Purification: Filter the precipitated polymer using a Buchner funnel. Wash the polymer with diethyl ether (3 x 50 mL) to remove any unreacted monomers and solvent residues.
-
Drying: Dry the resulting white to pale yellow solid polymer in a vacuum oven at 40°C overnight to a constant weight.
Caption: Experimental workflow for poly(amino alcohol) synthesis.
Characterization of the Amine-Epoxy Adduct
Thorough characterization of the synthesized polymer is essential to confirm its structure and properties.
| Technique | Purpose | Expected Observations |
| FTIR | To confirm the reaction completion and identify functional groups. | Disappearance of the epoxide peak (~915 cm⁻¹). Appearance of a broad hydroxyl peak (~3400 cm⁻¹). C-N stretching vibrations. |
| ¹H NMR | To elucidate the polymer structure. | Signals corresponding to the protons of the 1-(ethylamino)propan-2-ol and diepoxide backbones. |
| GPC | To determine the molecular weight and polydispersity index (PDI). | A chromatogram showing the molecular weight distribution of the polymer. |
| DSC | To determine the glass transition temperature (Tg). | A step transition in the heat flow curve indicating the Tg. |
Applications of 1-(Ethylamino)propan-2-ol-Epoxide Adducts
The polymers and adducts derived from the reaction of 1-(ethylamino)propan-2-ol with epoxides possess a unique combination of properties, including good adhesion, chemical resistance, and the presence of reactive hydroxyl and secondary amine groups. These features make them suitable for a variety of applications.
-
Coatings and Adhesives: These adducts can be used as curing agents for epoxy resins, forming cross-linked networks with excellent adhesion to various substrates, high strength, and good chemical resistance.[8][9] They are particularly valuable in the formulation of industrial and protective coatings.[]
-
Biomedical Materials: The presence of hydroxyl and amine functionalities imparts hydrophilicity and potential for further functionalization, making these polymers candidates for drug delivery systems, tissue engineering scaffolds, and biocompatible coatings. The synthesis of amino alcohol-based degradable poly(ester amide) elastomers highlights the potential in this area.[11]
-
Polymer Modifiers: They can be incorporated into other polymer systems to enhance properties such as toughness, flexibility, and dyeability.
Troubleshooting and Process Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction, side reactions, or loss during workup. | Increase reaction time or temperature. Ensure stoichiometry is accurate. Optimize precipitation and washing steps. |
| Gelation (Cross-linking) | Reaction of the hydroxyl group of 1-(ethylamino)propan-2-ol. | Maintain strict stoichiometric control (1:1 ratio of amine to epoxide for linear polymer). Lower reaction temperature. |
| Broad Molecular Weight Distribution | Non-uniform reaction conditions or side reactions. | Ensure efficient stirring. Control the rate of epoxide addition carefully. |
| Poor Solubility of Product | High molecular weight or cross-linking. | Adjust the monomer ratio to control molecular weight. Confirm the absence of cross-linking. |
Safety and Handling
Both amines and epoxides require careful handling due to their potential health hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[12][13][14] Work in a well-ventilated fume hood.[15]
-
Reagent Handling: Epoxides, particularly low molecular weight ones, can be skin and respiratory sensitizers.[12] Avoid inhalation of vapors and direct skin contact. Amines can be corrosive and irritating.[15]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[16]
Conclusion
The reaction of 1-(ethylamino)propan-2-ol with epoxides provides a versatile platform for the synthesis of functional polymers with a broad spectrum of applications. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can tailor the properties of the resulting materials to meet the demands of various advanced technologies. This guide serves as a comprehensive resource to facilitate the successful and safe execution of these important synthetic procedures.
References
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Saravanan, S. et al. (2014). A mild, calcium trifluoromethanesulfonate-catalyzed aminolysis of epoxides is very efficient in the synthesis of various β-amino alcohols with high regio- and stereoselectivity. Organic Letters, 16(10), 2798-2801. Available at: [Link]
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Crosslink Technology Inc. (n.d.). Epoxy Resin Systems Safe Handling Guide. Available at: [Link]
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Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2). Available at: [Link]
-
Wolverine Coatings Corporation. (n.d.). Safe Handling of Epoxy Resin Systems. Available at: [Link]
-
Kamran, M., & Hosseini-Sarvari, M. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Synthetic Communications, 41(10), 1466-1474. Available at: [Link]
-
Li, Z., et al. (2021). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 26(16), 4928. Available at: [Link]
-
Eye Candy Pigments. (2023, March 29). 6 Epoxy Resin Safety Precautions You Should Be Taking. Available at: [Link]
-
Hongli New Material. (2024, November 18). What is the safety of epoxy resin products? Available at: [Link]
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Entropy Resins. (n.d.). Epoxy Resin Safety Precautions. Available at: [Link]
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Tahami, G. P., & Shakeri, A. (2013). Preparation and stability behavior of the colloidal epoxy-1,1-iminodi-2-propanol adducts. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 436, 96-103. Available at: [Link]
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Jeffries, E. M., et al. (2008). Amino alcohol-based degradable poly(ester amide) elastomers. Biomaterials, 29(7), 836-845. Available at: [Link]
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Evolution of Epoxides to Synthesize beta-amino Alcohols. (2015). ResearchGate. Available at: [Link]
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A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Open Access Journals. Available at: [Link]
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Borbely, G., & Nagy, T. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe, 28(7), 392-398. Available at: [Link]
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Pearson. (n.d.). Epoxide Reactions Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]
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Matusinova, M., & Matis, M. (2010). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adduct. Sensors, 10(1), 684-696. Available at: [Link]
- WO2011024014A1 - Amine-epoxy adducts and their use for preparing polyurea and polyurea-polyurethane coatings. Google Patents.
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AMINE EPOXY RESIN ADDUCT. TREA. Available at: [Link]
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Vazquez, M. A., et al. (2015). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Medicinal Chemistry Research, 24(1), 133-145. Available at: [Link]
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Palmese, G. R. (n.d.). Epoxy thermosets and their applications I. University of North Texas. Available at: [Link]
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Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Available at: [Link]
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Chemistry For Everyone. (2025, May 6). What Are The Common Applications Of Epoxy Polymers? [Video]. YouTube. Available at: [Link]
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Mandal, T., & Panu, K. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. Available at: [Link]
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OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. Available at: [Link]
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Network Formation and Physical Properties of Epoxy Resins for Future Practical Applications. (2020). ACS Applied Polymer Materials, 2(11), 4567-4585. Available at: [Link]
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Use of Bio-Epoxies and Their Effect on the Performance of Polymer Composites: A Critical Review. (2023). Polymers, 15(18), 3788. Available at: [Link]
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Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxy phenoxy)ethylamino)propan-2-ol analogs and its enantiomers. Part 2. (2009). Bioorganic & Medicinal Chemistry, 17(18), 6644-6655. Available at: [Link]
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Technical Support Center: Purification of Crude 1-(Ethylamino)propan-2-ol
Welcome to the technical support center for the purification of crude 1-(Ethylamino)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile amino alcohol. As a key intermediate in the synthesis of various pharmaceuticals, achieving high purity is paramount.[1] This resource combines established scientific principles with field-proven insights to help you navigate the complexities of your purification workflow.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Question 1: My final product purity is consistently low after fractional distillation, with contaminating peaks appearing close to the main product in my GC-MS analysis. What's going on?
Answer: This is a common issue often stemming from the presence of isomeric impurities or byproducts with boiling points very close to that of 1-(Ethylamino)propan-2-ol. The most likely culprits are:
-
2-(Ethylamino)propan-1-ol: This is a common regioisomer formed during the synthesis from ethylamine and propylene oxide. The nucleophilic attack of the amine can occur at either carbon of the epoxide ring.
-
Unreacted Starting Materials: Residual ethylamine or propylene oxide may be present.
-
Di-addition Products: Products formed from the reaction of 1-(Ethylamino)propan-2-ol with another molecule of propylene oxide.
Causality: Fractional distillation separates compounds based on differences in their boiling points. When impurities have boiling points that are very close to your target compound, achieving a clean separation becomes challenging, even with a highly efficient distillation column. 1-(Ethylamino)propan-2-ol has a boiling point of approximately 160 °C at atmospheric pressure.[1] Impurities with similar volatility will co-distill.
Troubleshooting Protocol:
-
Confirm Impurity Identity: Before attempting further purification, use analytical techniques like GC-MS or NMR to identify the specific impurities present in your crude product.
-
Optimize Distillation Parameters:
-
Increase Column Efficiency: Use a longer fractionating column packed with a suitable material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.
-
Vacuum Distillation: Lowering the pressure will reduce the boiling points of all components, which can sometimes enhance the separation of close-boiling isomers.
-
Control the Reflux Ratio: A higher reflux ratio can improve separation but will also increase the distillation time.
-
-
Consider Alternative Purification Techniques: If distillation proves insufficient, you may need to employ a different strategy.
-
Chromatography: Column chromatography using silica gel or alumina can be effective for separating isomers.[2] Due to the polar nature of the amino alcohol, a polar mobile phase will be required.
-
Recrystallization of a Salt Derivative: Convert the crude amino alcohol into a salt (e.g., hydrochloride or benzoate salt).[3] Often, the salt of the desired isomer will have different solubility properties than the salts of the impurities, allowing for purification by recrystallization.[3][4] The purified salt can then be neutralized to recover the free base.[3]
-
Question 2: I've successfully purified my 1-(Ethylamino)propan-2-ol, but my NMR spectrum shows the presence of water. How can I effectively dry my product?
Answer: 1-(Ethylamino)propan-2-ol is hygroscopic and readily absorbs moisture from the atmosphere. The presence of both an amino and a hydroxyl group facilitates hydrogen bonding with water molecules.[1]
Causality: Water can be introduced during the workup steps of your synthesis or from atmospheric exposure. Standard drying agents may not be sufficient or could be incompatible.
Troubleshooting Protocol:
-
Initial Drying:
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄): These are common and effective drying agents. Add the drying agent to the liquid product, swirl, and let it stand. If the drying agent clumps together, add more until some remains free-flowing.
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) Pellets: For basic compounds like amines, using a basic drying agent can be advantageous. Be cautious as this can be an exothermic process.
-
-
Azeotropic Distillation: If significant amounts of water are present, azeotropic distillation can be an effective removal method. Toluene is a common solvent used for this purpose. The toluene-water azeotrope boils at a lower temperature than any of the individual components, allowing for the removal of water.
-
Final Drying by Distillation: After initial drying with a chemical agent, a final distillation under reduced pressure can help remove any remaining traces of water and other volatile impurities.
Question 3: My purified 1-(Ethylamino)propan-2-ol is colorless initially but develops a yellow or brownish tint upon storage. What is causing this discoloration and how can I prevent it?
Answer: The discoloration of amino alcohols upon storage is typically due to oxidation and/or degradation.
Causality: The amino group in 1-(Ethylamino)propan-2-ol is susceptible to aerial oxidation. This process can be accelerated by exposure to light and elevated temperatures. The resulting oxidized impurities are often colored.
Prevention and Storage Protocol:
-
Inert Atmosphere: Store the purified product under an inert atmosphere such as nitrogen or argon to minimize contact with oxygen.[5]
-
Amber Glassware: Use amber-colored glass bottles or wrap clear glass bottles in aluminum foil to protect the compound from light.
-
Refrigeration: Store the product in a cool, dry place.[6] Refrigeration is often recommended for long-term storage.
-
Purity: Ensure the product is as pure as possible before storage, as trace impurities can sometimes catalyze degradation reactions.
II. Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 1-(Ethylamino)propan-2-ol?
A1: Here is a summary of the key physical properties:
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₃NO | [1][7][8] |
| Molecular Weight | 103.16 g/mol | [1][5][7] |
| Appearance | Colorless liquid | [1][7] |
| Boiling Point | ~160 °C (at 760 mmHg) | [1][5] |
| Melting Point | ~14 °C | [1][5] |
| Density | ~0.889 g/cm³ | [9] |
| Solubility | Miscible with water | [1] |
Q2: What analytical techniques are most suitable for assessing the purity of 1-(Ethylamino)propan-2-ol?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used for both purity assessment and enantiomeric separation if a chiral column is employed.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities if they are present in sufficient concentration.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (O-H, N-H, C-N, C-O).
Q3: What are the primary safety considerations when handling 1-(Ethylamino)propan-2-ol?
A3: 1-(Ethylamino)propan-2-ol is a corrosive substance that can cause skin and eye irritation or burns.[1][11] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhaling vapors.[11]
III. Visualization of Purification Workflow
The following diagram illustrates a decision-making workflow for the purification of crude 1-(Ethylamino)propan-2-ol.
Caption: Decision workflow for selecting a purification strategy.
IV. References
-
GRG Life Sciences. (n.d.). CAS NO 40171-86-6 1-(Ethylamino)propan-2-ol. Retrieved from [Link]
-
Bhushan, R., & Kumar, V. (2011). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Acta Chromatographica, 23(3), 409-421.
-
Cole-Parmer. (2016). SAFETY DATA SHEET. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(Ethylamino)propan-2-ol. PubChem. Retrieved from [Link]
-
Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]
-
Elsevier. (2023). Isolation and chromatographic purification of reaction products from amino acids. Retrieved from [Link]
-
Google Patents. (n.d.). US7414153B2 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol. Retrieved from
Sources
- 1. Buy 1-(Ethylamino)propan-2-ol | 40171-86-6 [smolecule.com]
- 2. column-chromatography.com [column-chromatography.com]
- 3. US7414153B2 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol - Google Patents [patents.google.com]
- 4. academic.oup.com [academic.oup.com]
- 5. labsolu.ca [labsolu.ca]
- 6. CAS NO 40171-86-6 1-(Ethylamino)propan-2-ol - CAS NO 40171-86-6 1-(Ethylamino)propan-2-ol Manufacturer, Distributor, Supplier, Hyderabad, India [grglifesciences.in]
- 7. guidechem.com [guidechem.com]
- 8. 1-(Ethylamino)propan-2-ol | C5H13NO | CID 3016164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. akjournals.com [akjournals.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Stability of 1-(Ethylamino)propan-2-ol under acidic or basic conditions
Welcome to the technical support center for 1-(Ethylamino)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this compound. Here, we address common questions and challenges related to the stability of 1-(Ethylamino)propan-2-ol under various conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 1-(Ethylamino)propan-2-ol that influence its stability?
1-(Ethylamino)propan-2-ol is a chiral amino alcohol with a secondary amine and a secondary alcohol functional group.[1] These two groups are the primary determinants of its chemical reactivity and stability. The lone pair of electrons on the nitrogen atom of the secondary amine confers basic and nucleophilic properties. The hydroxyl group can act as a proton donor (acidic) or a proton acceptor (basic/nucleophilic), and it is susceptible to elimination and oxidation reactions. The presence of both a basic amine and a hydroxyl group on the same molecule allows for potential intramolecular interactions that can influence its degradation pathways.
Q2: How does 1-(Ethylamino)propan-2-ol behave under acidic conditions?
Under acidic conditions, the secondary amine group of 1-(Ethylamino)propan-2-ol will be protonated to form an ammonium salt. While this protonation reduces the nucleophilicity of the amine, the primary degradation pathway under acidic conditions is the acid-catalyzed dehydration of the secondary alcohol.[1][2][3] This reaction involves the protonation of the hydroxyl group, converting it into a good leaving group (water), followed by the elimination of water to form a carbocation intermediate. Subsequent loss of a proton from an adjacent carbon atom leads to the formation of an alkene.
Q3: What are the expected degradation products of 1-(Ethylamino)propan-2-ol in an acidic medium?
The major degradation products from acid-catalyzed dehydration are expected to be a mixture of isomeric alkenes. The two likely products are:
-
N-ethyl-1-propen-2-amine
-
N-ethyl-2-propen-1-amine
The formation of these products follows Zaitsev's rule, which predicts that the more substituted alkene will be the major product. However, the regioselectivity can be influenced by the specific acid catalyst and reaction conditions. Additionally, carbocation rearrangements are possible, which could lead to other isomeric alkene products.[3] Intramolecular cyclization to form a substituted azetidine is also a theoretical possibility, though less likely under these conditions.[4][5][6]
Q4: What is the stability profile of 1-(Ethylamino)propan-2-ol under basic conditions?
1-(Ethylamino)propan-2-ol is generally more stable under basic conditions compared to acidic conditions, especially in the absence of oxidizing agents. The secondary amine and the alcohol group are relatively resistant to degradation by non-oxidizing bases. However, at elevated temperatures and in the presence of oxygen or other oxidizing agents, base-catalyzed oxidation can occur.[7][8] The basic conditions can facilitate the deprotonation of the hydroxyl group, making it more susceptible to oxidation.
Q5: What are the potential degradation products under basic or oxidative stress?
Under basic and oxidative conditions, the secondary alcohol is the most likely site of transformation. The primary degradation product would be the corresponding ketone:
-
1-(Ethylamino)propan-2-one
Further oxidation or more aggressive basic conditions could potentially lead to the cleavage of the C-N bond, resulting in smaller, more volatile degradation products.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC analysis after storage in acidic buffer. | Acid-catalyzed dehydration of the secondary alcohol. | Confirm the identity of the new peaks using LC-MS or GC-MS. The masses should correspond to the expected alkene isomers. To minimize degradation, consider storing the compound in a neutral or slightly basic buffer for short-term use. |
| Loss of compound purity when heated in the presence of a base. | Base-catalyzed oxidation of the secondary alcohol. | Perform the experiment under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Analyze for the presence of 1-(Ethylamino)propan-2-one. If the process requires elevated temperatures, minimize the duration of heating. |
| Variability in degradation rates between batches. | Presence of trace metal impurities which can catalyze oxidation. | Use high-purity solvents and reagents. Consider the use of a chelating agent like EDTA to sequester any catalytic metal ions. |
| Formation of multiple, difficult-to-identify degradation products. | A combination of degradation pathways (e.g., dehydration and oxidation) or complex rearrangements. | Employ forced degradation studies under controlled conditions (see experimental protocol below) to systematically identify the degradation products under specific stressors. Use advanced analytical techniques like NMR for structural elucidation of major degradants. |
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to investigating the stability of 1-(Ethylamino)propan-2-ol under various stress conditions. Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[9][10]
Objective: To determine the degradation pathways of 1-(Ethylamino)propan-2-ol under acidic, basic, and oxidative stress.
Materials:
-
1-(Ethylamino)propan-2-ol
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
HPLC system with UV or MS detector
-
pH meter
-
Thermostatically controlled water bath or oven
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 1-(Ethylamino)propan-2-ol in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep one set of samples at room temperature and another at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Follow the same temperature and time point sampling as in the acidic degradation study.
-
Neutralize the aliquots with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the sample at room temperature for 24 hours.
-
Monitor the reaction at regular intervals. If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 40°C).
-
-
Control Sample:
-
Prepare a control sample by diluting the stock solution with the solvent to the same concentration as the stressed samples.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.
-
The mobile phase could be a gradient of a buffered aqueous solution and an organic solvent like acetonitrile or methanol.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Use a photodiode array (PDA) detector to check for peak purity and an MS detector to obtain mass information of the degradation products.
-
Potential Degradation Pathways
The following diagrams illustrate the likely degradation pathways for 1-(Ethylamino)propan-2-ol under acidic and basic/oxidative conditions.
Caption: Base-catalyzed oxidative degradation.
Summary of Potential Degradation Products and Analytical Techniques
| Condition | Potential Degradation Products | Primary Analytical Technique | Secondary/Confirmatory Technique |
| Acidic | N-ethyl-1-propen-2-amine, N-ethyl-2-propen-1-amine | HPLC-UV/PDA | LC-MS, GC-MS |
| Basic/Oxidative | 1-(Ethylamino)propan-2-one | HPLC-UV/PDA | LC-MS, NMR |
References
-
Catalysis Science & Technology. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. RSC Publishing. [Link]
-
RSC Advances. (2014). Acid promoted cyclodehydration of amino alcohols with amide acetal. RSC Publishing. [Link]
-
Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312–315. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3016164, 1-(Ethylamino)propan-2-ol. Retrieved from [Link]
-
MDPI. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Materials, 6(7), 2775-2787. [Link]
-
ThinkIR. (n.d.). The oxidation of amino alcohols. University of Louisville. [Link]
-
SciSpace. (2016). Forced Degradation Studies. [Link]
-
IJSDR. (2017). Stability indicating study by using different analytical techniques. [Link]
-
Chemistry LibreTexts. (2023). D. The Dehydration of Propan-2-ol. [Link]
-
Master Organic Chemistry. (2015). Elimination Reactions of Alcohols. [Link]
-
ResearchGate. (2013). Monitoring the degradation of stabilization systems in polypropylene during accelerated aging tests by liquid chromatography combined with atmospheric pressure chemical ionization mass spectrometry. [Link]
-
SciSpace. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. [Link]
-
ACS Publications. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]
-
MDPI. (2020). A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28064758, (2R)-2-(ethylamino)propan-1-ol. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Link]
-
Pearson. (n.d.). Dehydration Reaction Exam Prep. [Link]
-
ResearchGate. (2014). Kinetics of Aqueous‐Phase catalytic dehydration of 2‐Propanol. [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
NIH. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. [Link]
-
NIH. (2017). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. [Link]
-
NIH. (2012). Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay. [Link]
-
SeRMN – NMR Service at UAB. (2016). amino alcohol. [Link]
-
NIH. (2019). Recent advances in NMR-based metabolomics of alcoholic beverages. [Link]
-
ACS Publications. (2014). Brucine-Derived Amino Alcohol Catalyzed Asymmetric Henry Reaction: An Orthogonal Enantioselectivity Approach. [Link]
-
ResearchGate. (2015). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. [Link]
-
NIH. (2011). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. [Link]
-
MDPI. (2018). Relationship Between Number and Strength of Acid–Base Catalytic Sites and Their Performances in Isopropanol Dehydration Reaction. [Link]
-
One-Pot Synthesis of Amino Alcohols from Styrenes. (2015). Chinese Journal of Chemistry, 33(11), 1267–1271. [Link]
-
Catalytic Reduction of Cinnamyl Alcohol and NMR Assessments of the Product(s). (2019). World Journal of Chemical Education, 7(1), 1-5. [Link]
Sources
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00513E [pubs.rsc.org]
- 5. Acid promoted cyclodehydration of amino alcohols with amide acetal - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. amino alcohol | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 10. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion in 1-(Ethylamino)propan-2-ol Reactions
Welcome to the technical support guide for reactions involving 1-(Ethylamino)propan-2-ol (EAP). This resource is designed for researchers, chemists, and process development professionals who are encountering challenges, particularly low conversion, in their synthetic work with this versatile building block. As a molecule possessing both a secondary amine and a secondary alcohol, EAP presents unique opportunities and challenges in synthesis.[1] This guide provides in-depth, question-and-answer-based troubleshooting strategies grounded in mechanistic principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: My reaction with 1-(Ethylamino)propan-2-ol has stalled, showing significant starting material and low product formation. What are the most common initial checks I should perform?
A1: When facing low conversion, it's crucial to start with the fundamentals. Before delving into complex mechanistic problems, verify these four critical areas:
-
Reagent Quality and Stoichiometry: Ensure the purity of your 1-(Ethylamino)propan-2-ol and other reagents. Amines can degrade over time through oxidation. Confirm that all reagents were added in the correct stoichiometric ratios. An unintentional excess or deficit of a key reactant is a frequent cause of poor performance.
-
Reaction Temperature: Verify your heating or cooling apparatus is calibrated and maintaining the target temperature. A deviation of even 5-10 °C can significantly impact reaction kinetics, either slowing the reaction down or promoting decomposition pathways.[2][3]
-
Solvent Purity: The presence of water or other impurities in an anhydrous reaction can be highly detrimental. For instance, in N-alkylation reactions, water can hydrolyze sensitive alkyl halides. In reductive aminations, excess water can inhibit the formation of the crucial iminium ion intermediate.[4]
-
Atmosphere Control: If your reaction is sensitive to oxygen or moisture, confirm that your inert atmosphere (e.g., Nitrogen or Argon) was properly established and maintained throughout the experiment.
These initial checks often resolve a surprising number of issues without requiring significant changes to the core protocol.
Q2: How do I select the optimal solvent for my reaction involving the secondary amine of EAP?
A2: Solvent selection is critical and depends entirely on the reaction mechanism. The secondary amine in EAP typically reacts via nucleophilic substitution (e.g., N-alkylation) or condensation (e.g., reductive amination).
-
For N-Alkylation (Sₙ2 type): The goal is to maximize the nucleophilicity of the amine. Polar aprotic solvents like DMF, DMSO, or Acetonitrile are generally preferred. These solvents solvate the cation of the base (e.g., K⁺ in K₂CO₃) but do not strongly solvate the amine nucleophile through hydrogen bonding, leaving it "free" and highly reactive.[5] Polar protic solvents (like water, methanol, or ethanol) can form hydrogen bonds with the amine, creating a solvent cage that blunts its nucleophilicity and slows the reaction.[5]
-
For Reductive Amination: The reaction involves two stages: iminium ion formation (a dehydration condensation) and reduction. Solvents like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol (MeOH) are common choices.[6][7] They are effective at dissolving the reactants and are compatible with common reducing agents. When using reducing agents sensitive to protic solvents (like NaBH(OAc)₃), aprotic solvents like DCM or THF are ideal.
The following table summarizes general solvent choices:
| Solvent Class | Examples | Favored Reaction Type for EAP's Amine | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | N-Alkylation (Sₙ2) | Enhances nucleophilicity by not solvating the amine via H-bonding. |
| Polar Protic | Water, Methanol, Ethanol | Can be used, but may slow Sₙ2 reactions. | Can solvate both reactants but may hinder the nucleophile.[5] |
| Non-Polar | Toluene, Hexane | Generally poor choice | Reactants often have poor solubility. |
| Chlorinated | DCM, DCE | Reductive Amination | Good solubility for reactants and compatibility with many reducing agents.[6] |
Q3: My reaction is proceeding very slowly. Is simply increasing the temperature always the best solution?
A3: While increasing temperature does increase the reaction rate according to the Arrhenius equation, it is not a universal solution and can often be counterproductive.[8] You must consider the thermal stability of your reactants, intermediates, and products. 1-(Ethylamino)propan-2-ol and many of its derivatives can be susceptible to thermal degradation.[9]
Consider these points before increasing the temperature:
-
Side Reactions: Higher temperatures may accelerate undesired side reactions at a faster rate than your desired reaction, leading to a lower yield and more complex purification. For example, elimination reactions often become more competitive with substitution reactions at elevated temperatures.
-
Reagent Decomposition: Key reagents, such as certain alkylating agents or reducing agents, may decompose at higher temperatures.
-
Equilibrium Reactions: For reversible reactions like esterification or imine formation, increasing the temperature may shift the equilibrium in an unfavorable direction (Le Châtelier's principle), especially for exothermic reactions.[3]
Alternative Strategies to Increase Rate:
-
Increase Concentration: If the reaction is not diffusion-limited, increasing the concentration of reactants can boost the rate.
-
Change the Catalyst: A more active catalyst can provide a lower activation energy pathway.
-
Optimize Solvent: As discussed in Q2, switching to a solvent that better promotes the desired mechanism can have a dramatic effect on the rate.
Detailed Troubleshooting Guide: Reductive Amination
Reductive amination is a robust and widely used method for N-alkylation, prized for its ability to avoid the over-alkylation issues common with direct alkylation using alkyl halides.[6][10] However, low conversion is a frequent complaint, typically stemming from one of two stages: imine/iminium formation or reduction.
Issue: Low conversion in a one-pot reductive amination. TLC/LC-MS analysis shows unreacted EAP and the carbonyl compound.
This indicates a problem in the first step: the formation of the iminium ion intermediate.
dot
Caption: Key failure points in a reductive amination workflow.
Causality & Solution:
-
Question: Is the iminium ion formation reversible and pH-dependent?
-
Answer: Yes. The formation of the hemiaminal intermediate and its subsequent dehydration to the iminium ion is acid-catalyzed and reversible.[7] If the medium is too basic, the carbonyl is not sufficiently activated. If it is too acidic, the starting amine (EAP) becomes fully protonated and is no longer nucleophilic. A slightly acidic environment (pH 4-6) is often optimal.
-
Protocol: Add a catalytic amount of a weak acid, such as acetic acid (typically 5-10 mol%), to the reaction mixture. Monitor the formation of the intermediate by TLC or NMR before adding the reducing agent.
-
-
Question: Is water removal necessary?
-
Answer: The reaction produces water, and its accumulation can push the equilibrium back towards the starting materials. While many modern reductive aminations with potent reducing agents proceed without explicit water removal, it can be a critical factor in challenging cases.
-
Protocol: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), to the reaction mixture during the iminium formation step.
-
Issue: The starting materials are consumed, but the final product yield is low. Analysis shows the presence of a reduced carbonyl (an alcohol).
This points directly to a problem with the reducing agent's selectivity.
Causality & Solution:
-
Question: Why did my reducing agent attack the aldehyde/ketone instead of the iminium ion?
-
Answer: You likely used a reducing agent that is not sufficiently selective. Sodium borohydride (NaBH₄), for example, can reduce both aldehydes/ketones and iminium ions.[10] In a one-pot reaction, it may reduce the carbonyl starting material before it even has a chance to form the iminium ion. The preferred reagent for one-pot reductive aminations is Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) . It is a milder reducing agent that is highly selective for the protonated iminium ion over the carbonyl group.[6][10]
-
Data Presentation: Comparison of Common Reducing Agents
| Reducing Agent | Chemical Formula | Selectivity | Typical Solvent | Key Considerations |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | High: Reduces iminium ions much faster than ketones/aldehydes. | DCM, DCE, THF | The reagent of choice for one-pot reactions.[6] Moisture sensitive. |
| Sodium Cyanoborohydride | NaBH₃CN | Good: Selective at slightly acidic pH. | MeOH | Effective, but generates toxic cyanide waste.[10] |
| Sodium Borohydride | NaBH₄ | Low: Reduces both carbonyls and iminium ions. | MeOH, EtOH | Best used in a two-step process: first form the imine, then add NaBH₄.[10][11] |
Experimental Protocol: Optimized Reductive Amination of EAP
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1-(Ethylamino)propan-2-ol (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in anhydrous Dichloromethane (DCM) (to a concentration of approx. 0.1 M).
-
Iminium Formation (Optional Acid Catalysis): Add acetic acid (0.1 equiv) and stir the mixture at room temperature for 30-60 minutes. You can add activated 4Å molecular sieves at this stage if needed.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) to the solution in portions over 5 minutes. The reaction may be slightly exothermic.
-
Monitoring: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting amine has been consumed (typically 2-16 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes.
-
Isolation: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the resulting crude tertiary amine by flash column chromatography.
General Troubleshooting
Issue: The reaction initially proceeds well but then stops prematurely, even with optimized conditions.
This may be a case of catalyst deactivation, a common problem in reactions employing heterogeneous or homogeneous catalysts (e.g., hydrogenation, cross-coupling).
dot
Caption: Common mechanisms leading to catalyst deactivation.
Causality & Solution:
-
Poisoning: The catalyst's active sites are irreversibly blocked by a substance from the feed.[12][13] Sulfur, heavy metals, or even strongly coordinating side products can act as poisons.
-
Solution: Ensure the highest purity of reactants and solvents. If a contaminant is suspected, pre-treat the starting materials (e.g., by passing through a plug of activated carbon or alumina).
-
-
Fouling/Coking: Carbonaceous material deposits on the catalyst surface, physically blocking active sites.[4][14] This is common in high-temperature reactions with organic molecules.
-
Solution: Lower the reaction temperature or pressure. In some industrial processes, catalysts are regenerated by carefully burning off the coke.[12]
-
-
Thermal Degradation (Sintering): At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.[4][12]
-
Solution: Operate at the lowest effective temperature. Choose a catalyst with a more thermally stable support.
-
Issue: The reaction appears complete, but I'm losing significant product during purification.
The physio-chemical properties of 1-(Ethylamino)propan-2-ol and its derivatives—being basic, polar, and capable of hydrogen bonding—can present purification challenges.[1]
Causality & Solution:
-
Problem: Product streaks badly during silica gel chromatography.
-
Reason: The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor peak shape and difficult elution.[15]
-
Solution: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is added to the mobile phase. This deactivates the acidic sites on the silica, allowing for sharp, symmetrical peaks. Alternatively, use a different stationary phase like alumina.[15]
-
-
Problem: Product decomposes during vacuum distillation.
-
Reason: Many amino alcohols are not thermally stable and can decompose at the high temperatures required for distillation, even under vacuum.[9]
-
Solution: Avoid high-temperature distillation if possible. An alternative is to convert the basic amine product into a salt (e.g., the hydrochloride or tartrate salt) by treating it with an acid like HCl in ether.[9] These salts are often highly crystalline solids that can be easily purified by recrystallization and stored long-term. The free base can be regenerated just before the next step by treatment with a base.
-
References
- Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. (2025). PMC - NIH.
- 1-(Ethylamino)propan-2-ol | 40171-86-6.Smolecule.
- Efficient synthesis of secondary amines by selective alkylation of primary amines.
- N-Alkylation and N-Acylation of Secondary Amines.
- Synthesis of Secondary Amines via Self-Limiting Alkyl
- Troubleshooting guide for reactions involving 1,3-Diamino-2-propanol.Benchchem.
- 1-(ethylamino)propan-2-ol 40171-86-6 wiki.Guidechem.
- Heterogeneous Catalyst Deactivation and Regener
- Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Struggling with Reductive Amination: Tips for Isol
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Mechanisms of catalyst deactiv
- The mathematical catalyst deactivation models: a mini review. (2023). PMC - NIH.
- Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. (2021). YouTube.
- What's wrong with my reductive amination? I barely got any product. (2025). Reddit.
- 1-(Ethylamino)propan-2-ol | C5H13NO | CID 3016164.PubChem - NIH.
- You Need to Know about the Kinetics of Thermally Stimulated Reactions Occurring on Cooling. (2019). PMC - PubMed Central.
- challenges in the scale-up production of 3-Amino-1-(furan-3-yl)propan-1-ol.Benchchem.
- Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. (2024). MDPI.
- Kinetics of the acid-catalyzed iodin
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-(Ethylamino)propan-2-ol
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1-(Ethylamino)propan-2-ol. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this versatile amino alcohol. Our goal is to equip you with the knowledge to diagnose and resolve purity issues effectively, ensuring the integrity of your research and development efforts.
Introduction to 1-(Ethylamino)propan-2-ol and Its Purification Challenges
1-(Ethylamino)propan-2-ol is a valuable building block in organic synthesis, particularly in the pharmaceutical industry where it serves as a precursor for various active pharmaceutical ingredients.[1] Its structure, containing both a secondary amine and a secondary alcohol functional group, imparts specific physicochemical properties that can complicate its purification.[1][2] Common challenges include the presence of starting materials, by-products from synthesis, and degradation products. The basic nature of the amine group can also lead to difficulties in certain purification techniques, such as standard silica gel chromatography.[3][4]
This guide will walk you through common issues and their resolutions, empowering you to achieve the desired purity of 1-(Ethylamino)propan-2-ol for your applications.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Question 1: My purified 1-(Ethylamino)propan-2-ol shows a broad boiling point range during distillation. What could be the cause and how can I fix it?
Answer:
A broad boiling point range during the distillation of 1-(Ethylamino)propan-2-ol, which has a reported boiling point of 160°C, is a strong indicator of the presence of impurities.[1][5] These impurities can be either lower-boiling or higher-boiling contaminants.
Potential Causes and Solutions:
-
Residual Solvents or Low-Boiling Impurities: If the initial boiling point is significantly lower than 160°C, it is likely due to the presence of residual solvents from the synthesis or work-up, or other low-boiling by-products.
-
Solution: Perform a fractional distillation.[6][7][8] This technique is more efficient than simple distillation for separating liquids with close boiling points. Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation.[7] Collect the fraction that distills at a constant temperature of 160°C.
-
-
Higher-Boiling Impurities: If the temperature continues to rise significantly after the main fraction has been collected, this suggests the presence of higher-boiling impurities.
-
Azeotrope Formation: In some cases, impurities may form an azeotrope with 1-(Ethylamino)propan-2-ol, which is a mixture that boils at a constant temperature.
-
Solution: If you suspect an azeotrope, you may need to employ alternative purification methods. Consider converting the amino alcohol to a salt (e.g., hydrochloride) and purifying it by recrystallization.[9] The pure amino alcohol can then be regenerated by treatment with a base.
-
Question 2: I am trying to purify 1-(Ethylamino)propan-2-ol using silica gel chromatography, but I am getting poor separation and tailing peaks. What is happening and what should I do?
Answer:
The issues you are experiencing with silica gel chromatography are very common for basic compounds like amines.[3][4] The problem stems from the interaction between the basic amine group of your compound and the acidic silanol groups on the surface of the silica gel.[4] This strong interaction leads to irreversible adsorption, peak tailing, and poor separation.
Strategies to Overcome This Issue:
-
Use a Modified Mobile Phase: Add a small amount of a competing base to your eluent to neutralize the acidic sites on the silica gel.[3][10]
-
Recommended Modifier: Triethylamine (TEA) is a common choice. Start by adding 0.5-2% (v/v) of TEA to your mobile phase.
-
Alternative Modifier: Ammonia in methanol can also be effective.[11]
-
-
Use an Alternative Stationary Phase:
-
Reversed-Phase Chromatography: Consider using reversed-phase chromatography (e.g., C18) with a mobile phase containing a buffer to control the pH.[3] At a higher pH, the amine will be in its free base form and may interact better with the stationary phase.
Question 3: My final product of 1-(Ethylamino)propan-2-ol is discolored (e.g., yellow or brown). What is the cause of the discoloration and how can I remove it?
Answer:
Discoloration in amino alcohols is often a sign of oxidation or the presence of trace impurities. Amines, in general, can be susceptible to air oxidation over time, which can lead to the formation of colored by-products.[12]
Troubleshooting and Remediation:
-
Source of Discoloration:
-
Oxidation: Exposure to air, light, or heat can promote oxidation.
-
Trace Metal Impurities: Contamination from reactors or reagents can sometimes catalyze degradation reactions.
-
Highly Colored By-products: Even small amounts of certain impurities can impart significant color.
-
-
Purification Methods to Remove Color:
-
Distillation: Vacuum distillation can be very effective at separating your product from non-volatile colored impurities.
-
Activated Carbon Treatment: Before distillation, you can treat a solution of your crude product with activated carbon. The carbon will adsorb many colored impurities. After treatment, filter off the carbon and proceed with distillation.
-
Crystallization of a Salt: As mentioned previously, converting the amino alcohol to a salt and recrystallizing it is a powerful purification technique that can also remove colored impurities.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in crude 1-(Ethylamino)propan-2-ol?
The impurities will largely depend on the synthetic route used.[1] However, some common impurities include:
-
Unreacted Starting Materials: For example, if synthesized from 1-chloro-2-propanol and ethylamine, you might have residual amounts of these reagents.
-
Di-substituted Products: Reaction of the product with another molecule of the starting material can lead to by-products.
-
Solvent Residues: Incomplete removal of solvents used in the reaction or work-up.
-
Water: Due to the hygroscopic nature of amines and alcohols.
Q2: How should I store purified 1-(Ethylamino)propan-2-ol to maintain its purity?
To prevent degradation, 1-(Ethylamino)propan-2-ol should be stored in a tightly sealed container to protect it from air and moisture.[13][14] It is also recommended to store it under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to minimize oxidation.[5]
Q3: What analytical techniques are best for assessing the purity of 1-(Ethylamino)propan-2-ol?
-
Gas Chromatography (GC): GC is an excellent method for determining the purity of volatile compounds like 1-(Ethylamino)propan-2-ol and for detecting volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a suitable detector like a mass spectrometer (LC-MS), is a powerful tool for purity assessment and impurity profiling.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify impurities.
-
Karl Fischer Titration: This is the standard method for quantifying water content.
Experimental Protocols
Detailed Protocol for Fractional Distillation of 1-(Ethylamino)propan-2-ol
This protocol outlines the steps for purifying 1-(Ethylamino)propan-2-ol using fractional distillation at atmospheric pressure.
Materials and Equipment:
-
Crude 1-(Ethylamino)propan-2-ol
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Stir bar
-
Clamps and stands
-
Water source for the condenser
Procedure:
-
Apparatus Setup:
-
Place a stir bar in the round-bottom flask and add the crude 1-(Ethylamino)propan-2-ol. Do not fill the flask more than two-thirds full.
-
Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[7]
-
Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.
-
-
Distillation Process:
-
Turn on the stirring and begin to heat the flask gently with the heating mantle.
-
Observe the vapor rising through the fractionating column. A "ring" of condensing vapor should slowly ascend the column.[7]
-
If the ring of condensate stops rising, you may need to increase the heat slightly. The goal is a slow and steady distillation rate.[7]
-
Collect any initial low-boiling fractions in a separate receiving flask and discard them. This will contain residual solvents and other volatile impurities.
-
When the temperature stabilizes at the boiling point of 1-(Ethylamino)propan-2-ol (approximately 160°C), switch to a clean receiving flask to collect the pure product.
-
Continue to collect the fraction as long as the temperature remains constant.
-
-
Completion:
-
If the temperature begins to drop, it indicates that all of the product has distilled. If the temperature starts to rise significantly, it suggests the presence of higher-boiling impurities. In either case, stop the distillation.
-
Turn off the heating mantle and allow the apparatus to cool down before disassembling.
-
Visualizations
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting common issues in the purification of 1-(Ethylamino)propan-2-ol.
Fractional Distillation Workflow
Caption: A step-by-step workflow for the fractional distillation of 1-(Ethylamino)propan-2-ol.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₅H₁₃NO | [1][16][17] |
| Molecular Weight | 103.17 g/mol | [1][5] |
| Boiling Point | 160°C | [1][5] |
| Melting Point | 14°C | [1][5] |
| Appearance | Colorless liquid | [1][16] |
References
- Vertex AI Search. (n.d.). MSDS of 1-Ethylamino-2-methyl-propan-2-ol.
- Echemi. (n.d.). 1-[Ethyl(methyl)
- TCI Chemicals. (n.d.).
- Biotage. (2023, February 10).
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- Google Patents. (n.d.).
- Smolecule. (n.d.). Buy 1-(Ethylamino)propan-2-ol | 40171-86-6.
- Reddit. (2022, September 24). Chromotography with free amines?
- GRG Life Sciences. (n.d.). CAS NO 40171-86-6 1-(Ethylamino)propan-2-ol.
- Science Forums. (2011, August 29).
- Cole-Parmer. (2016, February 8).
- Chemlyte Solutions Co., Ltd. (n.d.). Buy 1-(ethylamino)propan-2-ol Industrial Grade.
- Guidechem. (n.d.). 1-(ethylamino)propan-2-ol 40171-86-6 wiki.
- Wikipedia. (n.d.).
- ResearchGate. (2018, April 25).
- BOC Sciences. (n.d.).
- PubMed Central. (2022, March 3). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine.
- University of Rochester, Department of Chemistry. (n.d.).
- Sigma-Aldrich. (2025, November 6).
- Google Patents. (n.d.).
- Labsolu. (n.d.). 1-Ethylamino-2-propanol.
- OSHA. (n.d.).
- Chemistry LibreTexts. (2021, March 5). 5.
- PubMed. (n.d.). Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis.
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- ChemicalBook. (n.d.). 1-Dimethylamino-2-propanol synthesis.
- ResearchGate. (n.d.).
- Echemi. (2024, August 24). 720662-57-7 (2S)-1-(ethylamino)propan-2-ol.
- YouTube. (2018, October 23).
- PubChemLite. (n.d.). 1-(ethylamino)propan-2-ol (C5H13NO).
- PubChem. (n.d.). 1-(Ethylamino)propan-2-ol | C5H13NO | CID 3016164.
- Benchchem. (n.d.). (S)-1-(ethylamino)propan-2-ol | 720662-57-7.
- ResearchGate. (2025, August 10). (PDF) Impurity profile of amino acids?
- Creative Peptides. (n.d.).
- Alfa Chemistry. (n.d.). Amino Alcohols.
- Sigma-Aldrich. (n.d.). (2S)-2-(ethylamino)propan-1-ol.
- Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.
- NIH. (2022, July 11).
- Sigma-Aldrich. (n.d.). (2S)-2-(ethylamino)propan-1-ol.
- ResearchGate. (2025, August 7). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes.
- Google Patents. (n.d.). US7414153B2 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol.
- GOV.UK. (2025, April 1).
- NIH. (2024, February 13). Evaluation of stability of (1R,2 S)-(−)
- Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists.
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Preventing racemization during the synthesis of chiral 1-(Ethylamino)propan-2-ol
Welcome to the technical support center for the stereoselective synthesis of 1-(Ethylamino)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization during the synthesis of this valuable chiral building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you maintain the stereochemical integrity of your product.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of chiral 1-(Ethylamino)propan-2-ol?
A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate), resulting in the loss of optical activity.[1][2][3] In pharmaceutical applications, this is a significant problem because the two enantiomers of a chiral molecule like 1-(Ethylamino)propan-2-ol can have vastly different biological activities, potencies, and toxicities. The synthesis of a single-enantiomer drug requires strict control over its stereochemistry; racemization compromises the final product's purity, potentially leading to reduced therapeutic efficacy or unforeseen side effects.
Q2: What are the most common synthetic strategies for preparing enantiopure 1-(Ethylamino)propan-2-ol?
A2: There are three principal strategies for acquiring a single enantiomer of this amino alcohol:
-
Chiral Pool Synthesis: This approach utilizes naturally occurring, enantiopure starting materials. For (S)-1-(Ethylamino)propan-2-ol, a common and effective starting material is the amino acid (S)-alanine.[4][5][6] This strategy is advantageous because the stereocenter is already established.[4]
-
Asymmetric Synthesis: This method creates the chiral center from an achiral precursor using a chiral catalyst or reagent.[4] A typical route involves the asymmetric reduction of a prochiral ketone, such as 1-(ethylamino)propan-2-one, or the asymmetric aminohydroxylation of an alkene.[4][7]
-
Chiral Resolution: This involves separating a racemic mixture of 1-(Ethylamino)propan-2-ol. While effective, it is often less efficient as the maximum theoretical yield for the desired enantiomer is 50%, unless the unwanted enantiomer can be racemized and recycled.[4]
Q3: What are the primary chemical mechanisms that cause racemization in this synthesis?
A3: Racemization typically proceeds through the formation of a planar, achiral intermediate.[1][8] The most relevant mechanisms for this synthesis are:
-
Enolate/Enol Formation: If any intermediate contains a carbonyl group alpha to the chiral center, basic or acidic conditions can catalyze the removal of the alpha-proton to form a planar enolate or enol.[8] Reprotonation can then occur from either face, scrambling the stereocenter.
-
Iminium Ion Formation: During reductive amination, a key step in many syntheses, a planar iminium ion is formed as an intermediate. If the reducing agent is not delivered in a stereocontrolled manner, it can attack from either face, leading to a racemic product.
-
SN1-type Substitution: If a synthesis step involves the substitution of a leaving group at the chiral center, conditions that favor an SN1 mechanism will proceed through a planar carbocation intermediate, which can be attacked by the nucleophile from either side, resulting in racemization.[2][9][10][11]
Troubleshooting Guide: Diagnosing and Preventing Racemization
This section addresses specific experimental issues that can lead to a loss of enantiomeric excess (ee).
Problem 1: Significant loss of enantiomeric purity observed after reductive amination of (S)-alaninol with acetaldehyde.
Q: My starting (S)-alaninol is >99% ee, but the final 1-(Ethylamino)propan-2-ol product is only 80% ee after reductive amination. What is causing this racemization?
A: This is a common issue where the reaction conditions for reductive amination are too harsh or not optimized for stereochemical preservation.
Potential Causes & Solutions:
-
Aggressive Reducing Agent and High Temperature: Standard reducing agents like sodium borohydride (NaBH₄) can require elevated temperatures or prolonged reaction times, which provide the energy and opportunity for side reactions or equilibrium processes that can erode stereochemical purity. The intermediate imine may undergo tautomerization or other racemizing pathways under these conditions.
-
Solution: Switch to a milder, more controlled reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for reductive aminations as it is less basic and the reaction can often be performed at lower temperatures (0 °C to room temperature).[12]
-
-
Incorrect pH Control: The pH of the reaction medium is critical. Highly acidic or basic conditions can catalyze racemization, especially if there are any susceptible functional groups.
-
Solution: Maintain a weakly acidic pH (typically 5-6) during the imine formation step. This can be achieved by using acetic acid as a catalyst. This pH range is optimal for imine formation without promoting significant acid- or base-catalyzed racemization.
-
-
Prolonged Reaction Time: The longer the chiral molecule is exposed to potentially racemizing conditions, the greater the loss of enantiomeric excess.[13]
-
Solution: Optimize the reaction to minimize its duration. Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
-
-
Dissolve (S)-alaninol (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add acetaldehyde (1.1 eq.) followed by acetic acid (1.1 eq.). Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise, ensuring the temperature does not rise above 5 °C.
-
Allow the reaction to stir at 0 °C and slowly warm to room temperature overnight.
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Proceed with a standard aqueous workup and purification.
Problem 2: My product shows racemization after workup and purification.
Q: The crude reaction mixture shows high ee, but after aqueous workup and silica gel chromatography, the final product's ee has dropped significantly. Why is this happening?
A: The workup and purification stages are often overlooked sources of racemization, particularly when the product is sensitive to pH or heat.[14]
Potential Causes & Solutions:
-
Exposure to Strong Acid or Base: Chiral amino alcohols can be susceptible to racemization under harsh pH conditions.[14] Standard workups involving strong acids (e.g., 1M HCl) or bases (e.g., 1M NaOH) can be detrimental.
-
Solution: Utilize milder reagents for the workup. Use saturated ammonium chloride (NH₄Cl) solution to quench basic reactions and saturated sodium bicarbonate (NaHCO₃) to neutralize acidic ones. This keeps the pH closer to neutral.
-
-
Silica Gel Chromatography: Standard silica gel is slightly acidic and can potentially catalyze racemization of acid-sensitive compounds, especially with prolonged contact time.
-
Solution:
-
Neutralize the Silica: Pre-treat the silica gel by preparing the slurry in a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), then pack the column as usual.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a different purification method like distillation or crystallization if applicable.
-
Minimize Contact Time: Perform flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.
-
-
-
Elevated Temperatures: High temperatures during solvent evaporation (e.g., on a rotovap) can provide the energy needed to overcome the activation barrier for racemization.[14]
-
Solution: Remove solvents under reduced pressure at low temperatures. Use a water bath temperature no higher than 30-35 °C.
-
Data Summary: Impact of Conditions on Enantiomeric Excess
The following table summarizes the potential impact of various reaction parameters on the final enantiomeric excess (ee) of 1-(Ethylamino)propan-2-ol during a hypothetical synthesis.
| Parameter | Condition A (High Racemization Risk) | ee (%) | Condition B (Low Racemization Risk) | ee (%) |
| Base Used | Triethylamine (TEA) | 85 | N-Methylmorpholine (NMM)[15] | >98 |
| Temperature | 50 °C | 88 | 0 °C to RT[15] | >99 |
| Activation Time | 2 hours pre-activation | 90 | In-situ activation[15] | >99 |
| Workup pH | Quench with 1M HCl | 92 | Quench with sat. NH₄Cl | >99 |
| Purification | Standard Silica Gel | 94 | Neutralized Silica Gel | >99 |
Visualized Workflows and Mechanisms
Mechanism: Base-Catalyzed Racemization via Enolate
This diagram illustrates a common racemization pathway for a chiral ketone, an intermediate that could be present in certain synthetic routes. The abstraction of the acidic alpha-proton by a base leads to a planar, achiral enolate intermediate.
Caption: Base-catalyzed racemization of a chiral ketone.
Synthetic Workflow: Chiral Pool Synthesis from (S)-Alanine
This diagram outlines the key transformations in synthesizing (S)-1-(Ethylamino)propan-2-ol from the chiral pool starting material, (S)-alanine.
Caption: Synthesis from (S)-alanine chiral pool.
Troubleshooting Flowchart for Racemization Issues
Use this flowchart to systematically diagnose the source of racemization in your synthesis.
Caption: Diagnostic workflow for racemization.
References
- Grokipedia. Racemization.
- Benchchem. Technical Support Center: Preventing Racemization with 4-Methylmorpholine in Chiral Synthesis.
- Study.com. Racemization Overview, Mechanism & Examples.
- Benchchem. (S)-1-(ethylamino)propan-2-ol | 720662-57-7.
- Quora. Why does racemization take place in an SN1 reaction?.
- Benchchem. Troubleshooting racemization in chiral 2-Hydroxybutanamide synthesis.
- Google Patents. US4990666A - Racemization of optically active amino alcohols.
- Chemistry LibreTexts. 11.4: The SN1 Reaction.
- Benchchem. Troubleshooting guide for low enantiomeric excess in chiral synthesis.
- Benchchem. Technical Support Center: Prevention of Racemization During Workup of Chiral Products.
- Master Organic Chemistry. The SN1 Reaction Mechanism.
- Baran Lab. Creativity from the Chiral Pool: Amino Acids.
- YouTube. CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization.
- PubMed Central (PMC). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis.
- Benchchem. Chiral Synthesis of (R)-3-(methylamino)-1-phenylpropan-1-ol: Application Notes and Protocols.
- Purdue OTC. Reagents for Reduction of Imines and Enamines and Reductive Amination of Carbonyls.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. baranlab.org [baranlab.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
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- 12. Welcome to The Office of Technology Commercialization Online Licensing Store - Home [licensing.prf.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for the Efficient Synthesis of 1-(Ethylamino)propan-2-ol
Welcome to the technical support center dedicated to the synthesis of 1-(Ethylamino)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs). Our goal is to empower you with the knowledge to navigate the complexities of this synthesis, select the optimal catalyst, and troubleshoot common experimental hurdles to achieve high-yield, high-purity results.
Introduction: The Synthetic Landscape
The synthesis of 1-(Ethylamino)propan-2-ol, a valuable amino alcohol intermediate, is most commonly and efficiently achieved through the reductive amination of hydroxyacetone with ethylamine. This one-pot reaction involves the formation of an imine intermediate, which is subsequently reduced to the desired secondary amine. The choice of catalyst is paramount to the success of this transformation, directly influencing reaction rate, selectivity, and overall yield.
This guide will focus on the most prevalent and effective catalytic systems, offering insights into their mechanisms, advantages, and potential pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing 1-(Ethylamino)propan-2-ol?
A1: The most widely employed and efficient method is the direct reductive amination of hydroxyacetone with ethylamine.[1][2] This method is favored for its atom economy and often proceeds in a single step. The reaction involves the catalytic hydrogenation of the imine formed in situ from the condensation of hydroxyacetone and ethylamine.
Q2: Which catalysts are most effective for this reductive amination?
A2: Several heterogeneous catalysts are effective, with the choice often depending on the specific reaction conditions and available equipment. The most commonly used catalysts include:
-
Raney® Nickel: A highly active and cost-effective catalyst for this transformation.[3]
-
Palladium on Carbon (Pd/C): Another excellent choice, known for its high activity and selectivity.
-
Platinum on Carbon (Pt/C): Also a viable option, though sometimes less selective than Pd/C for this specific reaction.
-
Copper-based catalysts: Can be used, but may require higher temperatures to achieve comparable activity to nickel catalysts.[1]
Q3: What are the typical reaction conditions for this synthesis?
A3: Reaction conditions can vary, but generally involve:
-
Solvent: A protic solvent like methanol or ethanol is commonly used to facilitate imine formation.[3]
-
Temperature: Moderate temperatures, often in the range of 50-130°C, are typical. Higher temperatures can lead to the formation of byproducts.[1]
-
Pressure: The reaction is typically carried out under a hydrogen atmosphere, with pressures ranging from atmospheric to several bars.
-
pH: Maintaining a mildly acidic to neutral pH (around 6-7) is often beneficial for imine formation.[2]
Q4: What are the major potential side products in this reaction?
A4: The primary side products can include:
-
Over-alkylation products: Such as N,N-diethyl-1-hydroxypropan-2-amine, formed if the product amine reacts further with the starting materials.
-
Cyclization products: Dimethylpiperazines can form, especially at higher temperatures.[1]
-
Reduction of the starting ketone: Hydroxyacetone can be reduced to 1,2-propanediol.
-
Aldol condensation products: Hydroxyacetone can undergo self-condensation.
Catalyst Selection and Comparison
The choice of catalyst is a critical parameter that dictates the efficiency and selectivity of the synthesis. Below is a comparative overview of the most common catalysts.
| Catalyst | Typical Loading (w/w %) | Operating Temperature (°C) | Hydrogen Pressure (bar) | Key Advantages | Potential Drawbacks |
| Raney® Nickel | 5 - 15 | 50 - 100 | 5 - 20 | High activity, cost-effective, readily available. | Pyrophoric when dry, requires careful handling, potential for leaching. |
| 5% Pd/C | 1 - 5 | 25 - 80 | 1 - 10 | High activity and selectivity, can be used under milder conditions. | Higher cost than Raney Ni, can be sensitive to poisoning. |
| 5% Pt/C | 1 - 5 | 25 - 80 | 1 - 10 | High activity. | Can be less selective, potentially leading to more side products. |
| Copper Chromite | 5 - 15 | 100 - 150 | 10 - 30 | Lower cost. | Lower activity requiring higher temperatures, potential for catalyst deactivation.[1] |
Experimental Workflow: A Step-by-Step Guide
This section provides a generalized experimental protocol for the synthesis of 1-(Ethylamino)propan-2-ol using Raney® Nickel as the catalyst.
Caption: Generalized workflow for the synthesis of 1-(Ethylamino)propan-2-ol.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides systematic solutions.
Low or No Product Yield
Q: My reaction shows very low conversion of starting materials. What are the potential causes?
A: Low conversion can stem from several factors. A systematic check is recommended.
Caption: Troubleshooting flowchart for low product yield.
In-depth Causality:
-
Catalyst Deactivation: Raney® Nickel can lose activity over time if not stored properly under water or if exposed to air.[4] Catalyst poisons, such as sulfur compounds, can also lead to deactivation. If catalyst deactivation is suspected, using a fresh batch is the most straightforward solution.
-
Insufficient Catalyst Loading: For slurry-based catalysts like Raney® Nickel, accurately determining the amount of active catalyst can be challenging. If the reaction is sluggish, a modest increase in catalyst loading can often improve the reaction rate.
-
Suboptimal Reaction Conditions: The kinetics of reductive amination are sensitive to temperature and hydrogen pressure.[5] If the temperature is too low, the reaction rate will be slow. If the pressure is insufficient, the reduction of the imine will be inefficient.
-
Poor Mass Transfer: In a heterogeneous catalytic system, efficient mixing is crucial to ensure good contact between the reactants, hydrogen, and the catalyst surface. Inadequate stirring can lead to a diffusion-limited reaction.
-
Impure Reactants: The purity of hydroxyacetone and ethylamine is critical. Impurities can act as catalyst poisons or lead to unwanted side reactions.
Formation of Significant Byproducts
Q: My reaction produces a significant amount of an unknown impurity. How can I identify and minimize it?
A: The first step is to identify the impurity using analytical techniques such as GC-MS or NMR. Based on the likely side reactions, here are some common scenarios and solutions:
-
High Molecular Weight Impurity (GC-MS): This could indicate the formation of N,N-diethyl-1-hydroxypropan-2-amine (over-alkylation) or dimethylpiperazines (cyclization).
-
Cause: High temperatures and/or a high ratio of ethylamine to hydroxyacetone can favor these side reactions.
-
Solution: Reduce the reaction temperature and use a stoichiometric or slight excess of ethylamine.
-
-
Presence of 1,2-Propanediol (GC-MS/NMR): This indicates the direct reduction of the starting hydroxyacetone.
-
Cause: This can occur if the reduction of the ketone is faster than imine formation.
-
Solution: Ensure the pH is slightly acidic to promote imine formation. A stepwise approach where the imine is formed first, followed by the addition of the reducing agent, can also be beneficial.
-
-
Complex Mixture of Products: This may point to aldol condensation or other degradation pathways.
-
Cause: Prolonged reaction times at elevated temperatures can promote these side reactions.
-
Solution: Optimize the reaction time by monitoring the reaction progress closely and stopping it once the starting material is consumed.
-
Analytical Troubleshooting
Q: How can I effectively monitor the reaction and characterize the product?
A: A combination of chromatographic and spectroscopic techniques is recommended.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent tool for monitoring the disappearance of starting materials (hydroxyacetone and ethylamine) and the appearance of the product and any volatile byproducts. The mass spectra can help in the tentative identification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to confirm the structure of the final product and quantify the purity. Key signals for 1-(Ethylamino)propan-2-ol would include the characteristic ethyl group signals (a quartet and a triplet), and signals for the propan-2-ol backbone.
-
¹³C NMR: Provides complementary structural information and can help in identifying isomeric impurities.
-
Expected ¹³C NMR Chemical Shifts for 1-(Ethylamino)propan-2-ol (Predicted):
| Carbon Atom | Chemical Shift (ppm) |
| CH₃-CH(OH) | ~20-25 |
| CH₃-CH₂-NH | ~15-20 |
| CH₃-C H₂-NH | ~45-50 |
| C H₂-NH | ~55-60 |
| CH-OH | ~65-70 |
Note: These are approximate values and can vary depending on the solvent and other factors.
Catalyst Handling and Work-up
Q: I'm having trouble with the filtration and handling of Raney® Nickel.
A: Raney® Nickel requires specific handling procedures due to its pyrophoric nature when dry.
-
Filtration:
-
Problem: The catalyst is very fine and can pass through standard filter paper.
-
Solution: Use a pad of Celite® or another filter aid over the filter paper. Always keep the filter cake wet with solvent during filtration to prevent it from drying and igniting.[6]
-
-
Quenching and Disposal:
-
Procedure: Unused or spent Raney® Nickel should be quenched by slowly and carefully adding it to a dilute acid solution (e.g., 1M HCl) in a well-ventilated fume hood. This will dissolve the nickel and release hydrogen gas. The resulting aqueous solution can then be neutralized and disposed of according to local regulations.[6]
-
Safety Precautions
-
Raney® Nickel: As mentioned, it is pyrophoric when dry and should always be handled as a slurry under a solvent (typically water).[4][6] Avoid contact with air. In case of fire, use a Class D fire extinguisher or smother with dry sand. DO NOT use water on a Raney® Nickel fire.
-
Ethylamine: It is a flammable and corrosive liquid with a strong odor. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and that the reactor is properly sealed and pressure-tested.
Conclusion
The efficient synthesis of 1-(Ethylamino)propan-2-ol is a readily achievable goal with careful consideration of catalyst selection, reaction conditions, and troubleshooting strategies. This guide provides a comprehensive framework for researchers to optimize their synthetic protocols and address common challenges. By understanding the underlying chemical principles and adhering to best practices in the laboratory, high yields of the desired product can be consistently obtained.
References
-
Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. (2018). FKIT.[Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry.[Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]
-
RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. RSC Publishing.[Link]
-
catalytic enantioselective addition of dialkylzincs to aldehydes using. Organic Syntheses Procedure.[Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.[Link]
-
Raney Nickel - Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. Reddit.[Link]
-
Reagent Friday: Raney Nickel. Master Organic Chemistry.[Link]
-
Special Issue on Catalyst Deactivation and Regeneration. KAUST Repository.[Link]
-
Advances in Catalyst Deactivation and Regeneration. MDPI.[Link]
-
3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. ResearchGate.[Link]
-
chamberland-sop-weighing-and-working-with-raney-nickel.docx. [Link]
-
Temperature and pressure ifluence for the model reductive amination reaction a. ResearchGate.[Link]
Sources
Managing exothermic reactions in the synthesis of 1-(Ethylamino)propan-2-ol
A Guide to Managing Exothermic Reactions for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-(Ethylamino)propan-2-ol. This guide is designed to provide you, the researcher, with in-depth technical and safety information to effectively manage the exothermic nature of this synthesis. The reaction of propylene oxide with ethylamine is a powerful and efficient method for producing 1-(ethylamino)propan-2-ol, a valuable intermediate in the pharmaceutical and materials science industries.[1] However, the high exothermicity of the epoxide ring-opening reaction necessitates a thorough understanding of the reaction parameters and strict control over the process to prevent thermal runaway.[2][3] This resource, presented in a troubleshooting and FAQ format, will address common challenges and provide actionable solutions to ensure safe and successful experimentation.
Understanding the Exothermic Hazard
The core of the synthetic challenge lies in the nucleophilic ring-opening of the strained epoxide ring in propylene oxide by ethylamine. This reaction is highly exothermic, meaning it releases a significant amount of heat.[3] If this heat is not effectively dissipated, the reaction temperature can rise, leading to an accelerated reaction rate. This creates a dangerous positive feedback loop known as thermal runaway, which can result in a rapid increase in temperature and pressure, potentially leading to vessel rupture and catastrophic failure.[4]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 1-(Ethylamino)propan-2-ol.
Issue 1: Rapid, Uncontrolled Temperature Increase Upon Reagent Addition
Question: I've just started adding propylene oxide to my solution of ethylamine, and the temperature is rising much faster than anticipated, even with external cooling. What's happening and what should I do?
Answer:
An uncontrolled temperature spike during the initial addition of propylene oxide is a critical warning sign of a potential thermal runaway. The immediate priority is to bring the reaction under control.
Immediate Actions:
-
Stop the Reagent Feed: Immediately cease the addition of propylene oxide.
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity. If using an ice bath, ensure it is well-stirred and has sufficient ice.
-
Increase Agitation: Enhance the stirring rate to improve heat transfer from the reaction mixture to the cooling medium.
-
Emergency Quenching (if necessary): If the temperature continues to rise uncontrollably, be prepared to quench the reaction. This should be a pre-planned emergency procedure. A common method is the addition of a cold, inert solvent to dilute the reactants and absorb the heat.
Root Cause Analysis and Preventative Measures:
-
Inadequate Cooling Capacity: Your cooling system may be insufficient for the scale of your reaction. Before starting, perform a heat balance calculation to ensure your cooling apparatus can handle the expected heat evolution.
-
Addition Rate is Too High: The rate of propylene oxide addition directly controls the rate of heat generation. A slower, controlled addition is crucial.
-
Poor Heat Transfer: Inefficient stirring or a vessel with a low surface-area-to-volume ratio can lead to localized hot spots and a rapid overall temperature increase.
-
Incorrect Reagent Concentration: Higher concentrations of reactants will lead to a faster reaction and greater heat output. Consider diluting your reaction mixture with a suitable solvent.
Issue 2: Reaction Fails to Initiate or is Sluggish
Question: I've added a portion of the propylene oxide, but the temperature isn't increasing as expected, and analysis shows low conversion. What could be the problem?
Answer:
A sluggish or non-initiating reaction can be just as dangerous as a runaway. The unreacted propylene oxide can accumulate, and if the reaction suddenly initiates, the accumulated reagent can react all at once, leading to a violent exotherm.
Troubleshooting Steps:
-
Verify Reagent Purity: Impurities in either the propylene oxide or ethylamine can inhibit the reaction. Ensure you are using reagents of appropriate purity.
-
Check for Inhibitors: Some commercial grades of propylene oxide may contain inhibitors.
-
Temperature: While high temperatures are a concern, the reaction does require a certain activation energy to begin. Ensure your initial reaction temperature is appropriate for initiation.
-
Catalyst (if used): If you are using a catalyst, ensure it is active and has been handled correctly.
-
Moisture Content: While not a direct inhibitor, excessive water can affect the reaction kinetics.
Preventative Action:
-
Controlled Initiation: It is often safer to heat a small portion of the reaction mixture to the desired temperature to confirm initiation before adding the remaining propylene oxide at a controlled rate.
Issue 3: Formation of Undesired Byproducts
Question: My final product analysis shows the presence of significant impurities. What are the likely side reactions and how can I minimize them?
Answer:
The primary side reaction of concern is the further reaction of the product, 1-(ethylamino)propan-2-ol, with another molecule of propylene oxide to form polyether-like oligomers.
Minimizing Byproduct Formation:
-
Stoichiometry: Using a molar excess of ethylamine will favor the formation of the desired 1:1 adduct and minimize the secondary reaction.
-
Temperature Control: Higher reaction temperatures can promote the formation of byproducts. Maintaining a consistent and controlled temperature is key.
-
Addition Order: Adding the propylene oxide to the ethylamine solution (rather than the other way around) ensures that the propylene oxide is always in the presence of a large excess of the primary amine, reducing the likelihood of it reacting with the product.
Frequently Asked Questions (FAQs)
Q1: What is a safe starting point for the reaction temperature and addition rate?
A1: A common starting point is to maintain the reaction temperature between 30-50°C. The propylene oxide should be added dropwise, and the rate of addition should be adjusted to maintain the desired temperature without overwhelming the cooling system. It is highly recommended to perform a small-scale trial reaction to determine the optimal parameters for your specific setup before proceeding to a larger scale.
Q2: What solvents are suitable for this reaction?
A2: The reaction can be run neat (without solvent), but using a solvent can help to moderate the temperature and improve process control. Suitable solvents include methanol, ethanol, or other polar aprotic solvents that are inert to the reactants. The choice of solvent can also influence the reaction kinetics.
Q3: How can I accurately measure the heat of reaction for my specific conditions?
A3: Reaction calorimetry is the most effective technique for measuring the heat evolved during a chemical reaction. A reaction calorimeter can provide crucial data on the heat of reaction, heat flow, and adiabatic temperature rise, which are essential for safe process design and scale-up.
Q4: What are the key considerations for scaling up this synthesis?
A4: Scaling up an exothermic reaction presents significant challenges. The key consideration is that the volume of the reaction mixture increases by the cube of the scale-up factor, while the surface area for heat transfer only increases by the square. This means that heat removal becomes less efficient at larger scales. Therefore, a thorough understanding of the reaction thermodynamics and kinetics, obtained through calorimetry studies, is essential before attempting to scale up.
Q5: What should be included in an emergency response plan for a potential runaway reaction?
A5: Your emergency plan should be well-defined and all personnel should be trained on it. It should include:
-
Immediate shutdown procedures: This includes stopping all reagent feeds and maximizing cooling.[2]
-
Emergency quenching protocols: The choice of quenching agent and the procedure for its addition should be predetermined.
-
Evacuation routes and assembly points.
-
Contact information for emergency services.
-
Location of safety equipment, such as fire extinguishers, safety showers, and spill kits.
Data and Protocols
Table 1: Key Physicochemical and Thermodynamic Data
| Property | Value | Source |
| 1-(Ethylamino)propan-2-ol | ||
| Molecular Formula | C₅H₁₃NO | [5] |
| Molecular Weight | 103.16 g/mol | [6] |
| Boiling Point | 160 °C | [6] |
| Propylene Oxide | ||
| Molecular Formula | C₃H₆O | [7] |
| Molecular Weight | 58.08 g/mol | [7] |
| Boiling Point | 34 °C | [7] |
| Enthalpy of Reaction (with water) | -84.67 kJ/mol |
Note: The enthalpy of reaction for propylene oxide with water is provided as an approximation of the exothermicity. The actual heat of reaction with ethylamine may vary.
Protocol: Laboratory Scale Synthesis of 1-(Ethylamino)propan-2-ol
Disclaimer: This is a general guideline. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. A thorough risk assessment must be conducted before commencing any experiment.
Materials:
-
Ethylamine (aqueous solution or neat)
-
Propylene oxide
-
Suitable solvent (e.g., methanol)
-
Three-neck round-bottom flask
-
Addition funnel
-
Condenser
-
Mechanical stirrer
-
Thermometer
-
Cooling bath (e.g., ice-water bath)
Procedure:
-
Set up the reaction apparatus in a fume hood. The three-neck flask should be equipped with a mechanical stirrer, a thermometer, and an addition funnel. A condenser should be placed on top of the addition funnel.
-
Charge the flask with the ethylamine solution and solvent (if used).
-
Begin stirring and cool the flask to the desired starting temperature (e.g., 10-15°C) using the cooling bath.
-
Slowly add the propylene oxide dropwise from the addition funnel. Monitor the temperature closely. The rate of addition should be controlled to maintain the temperature within a narrow range (e.g., ± 2°C).
-
After the addition is complete, allow the reaction to stir at the set temperature for a specified period to ensure completion.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC, TLC).
-
Once the reaction is complete, proceed with the appropriate work-up and purification steps.
Visualizations
Reaction Pathway
Caption: Synthesis of 1-(Ethylamino)propan-2-ol.
Thermal Runaway Logic
Caption: The positive feedback loop of thermal runaway.
References
- Gakhar, S., & Carr, D. (2003). ALKOXYLATION RUNAWAY REACTION INCIDENT AT BAKER PETROLITE, HARTLEPOOL. SYMPOSIUM SERIES No. 149. IChemE.
- Benjelloun, F. Z., et al. (2018). Dynamic Simulation for Risk Analysis: Application to an Exothermic Reaction.
- Hansson, J. (1955). A Kinetic Study of the Addition of Amines to Propylene Oxide. Lindstedts.
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Failure Knowledge Database. (n.d.). Explosion due to hypergolic hazards in the intermediate tank of a propylene oxide manufacturing plant. Retrieved from [Link]
- Gustin, J. L. (n.d.). How the study of a accdent case histories can prevent runaway reaction accidents to occur again. IChemE.
- Google Patents. (n.d.). CN110981738A - Synthesis method of 2-aminopropanol.
- Jang, N. G., et al. (2022). (a) Possible reaction products between propylene oxide and...
- Google Patents. (n.d.). US4268686A - Propylene oxide reaction products.
-
ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]
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Division of Research Safety. (n.d.). Risk Assessment for Chemical Experiments. Retrieved from [Link]
- Barton, J., & Nolan, P. (n.d.). Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. IChemE.
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Purdue University. (n.d.). Propylene oxide. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Accident Report Detail. Retrieved from [Link]
-
University of California, Santa Barbara. (2012). Propylene oxide - Standard Operating Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Propylene oxide. Retrieved from [Link]
- Google Patents. (n.d.). CN101033193A - Method of synthesizing 2-aminopropanol.
-
ResearchGate. (n.d.). Reaction of propylene oxide with octylamine, (a) in flow, (b) in batch.... Retrieved from [Link]
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ResearchGate. (n.d.). --Gas chromatographic analysis of propylene oxide/triethylamine.... Retrieved from [Link]
- Science Officer 2.0. (2023). Advanced Chemical Risk Assessment and Analysis.
- ioKinetic. (n.d.).
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Air Liquide Malaysia. (n.d.). Propylene Oxide. Retrieved from [Link]
- U.S. Chemical Safety and Hazard Investigation Board. (2003). Improving Reactive Chemical Process Safety.
- Cefic. (2023). Propylene Oxide.
- Lee, S., et al. (2020). Effects of Propylene Oxide End Capping on Amination of Polyalkylene Glycols. ACS Omega.
-
PubChemLite. (n.d.). 1-(ethylamino)propan-2-ol (C5H13NO). Retrieved from [Link]
-
AIChE Proceedings. (n.d.). (119g) Kinetics of Propylene Oxide Ring Opening By Amines in Water. Retrieved from [Link]
-
PubChem. (n.d.). (2R)-2-(ethylamino)propan-1-ol. Retrieved from [Link]
- Lee, S., et al. (2020). Effects of Propylene Oxide End Capping on Amination of Polyalkylene Glycols. ACS Omega.
-
ResearchGate. (n.d.). (PDF) Kinetic study of the hydration of propylene oxide in the presence of heterogeneous catalyst. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Propylene oxide - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Canada.ca. (n.d.). Screening Assessment Epoxides and Glycidyl Ethers Group. Retrieved from [Link]
- Zeng, M., et al. (2025).
-
ResearchGate. (n.d.). Experimental and kinetic modeling study of iso-propylamine oxidation with SVUV-time of flight mass spectrometry. Retrieved from [Link]
- IntechOpen. (n.d.). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
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PubChem. (n.d.). 1-(Ethylamino)propan-2-ol. Retrieved from [Link]
- AIChE. (n.d.).
- AristaTek. (n.d.). Industrial Accidents Involving Chemical Reactors.
-
ResearchGate. (n.d.). Kinetics of the reaction of propylene oxide with carbon dioxide in the presence of tetrasubstituted ammonium and phosphonium halogenides. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Thermal decomposition of propylene oxide with different activation energy and Reynolds number in a multicomponent tubular reactor containing a cooling jacket. Retrieved from [Link]
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A Comparative Guide to Determining the Enantiomeric Excess of 1-(Ethylamino)propan-2-ol
In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical purity of a chiral molecule is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. 1-(Ethylamino)propan-2-ol, a key chiral building block, is no exception. Its enantiomers can exhibit distinct pharmacological profiles, making the accurate determination of its enantiomeric excess (ee) a cornerstone of quality control and process development. This guide provides an in-depth comparison of the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE). We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer field-proven insights to guide researchers in selecting the most appropriate technique for their needs.
The Analytical Imperative: Why Enantiomeric Purity Matters
The seemingly subtle difference in the three-dimensional arrangement of atoms between two enantiomers can lead to profound differences in their interaction with the chiral environment of the human body. Receptors, enzymes, and other biological macromolecules are inherently chiral, leading to stereoselective binding, metabolism, and therapeutic action. Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric composition of chiral drugs. An accurate and robust analytical method for determining enantiomeric excess is therefore not just a procedural step but a fundamental requirement for ensuring drug safety and efficacy.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most widely adopted technique for enantiomeric excess determination due to its versatility, robustness, and broad applicability.[1][2] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
Expertise & Experience: The Rationale Behind the Method
The success of a chiral HPLC separation is contingent on the selection of an appropriate CSP and mobile phase. For a small, polar molecule like 1-(Ethylamino)propan-2-ol, which contains both a secondary amine and a secondary alcohol, polysaccharide-based CSPs are a logical starting point.[3][4] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a complex array of chiral recognition sites, including grooves, cavities, and hydrogen bonding locations.
The choice of mobile phase mode—Normal Phase (NP), Reversed Phase (RP), or Polar Organic (PO)—is critical. For 1-(Ethylamino)propan-2-ol, NP or PO modes are generally preferred. The non-polar solvents used in NP (e.g., hexane, isopropanol) and polar aprotic solvents in PO (e.g., acetonitrile) enhance the hydrogen bonding and dipole-dipole interactions between the analyte and the polysaccharide CSP, which are often key to achieving enantioseparation. The basic nature of the secondary amine necessitates the addition of a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase. This suppresses the interaction of the amine with acidic silanol groups on the silica support, resulting in improved peak shape and reproducibility.[5]
Experimental Protocol: Chiral HPLC
Objective: To separate the enantiomers of 1-(Ethylamino)propan-2-ol and calculate the enantiomeric excess.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Triethylamine (TEA) (HPLC grade)
-
1-(Ethylamino)propan-2-ol sample
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane, IPA, and TEA in a ratio of 90:10:0.1 (v/v/v). Degas the solution for 15 minutes using sonication or vacuum filtration.
-
Sample Preparation: Dissolve approximately 10 mg of the 1-(Ethylamino)propan-2-ol sample in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
HPLC System Setup:
-
Install the Chiralcel® OD-H column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approx. 30 minutes).
-
Set the column temperature to 25 °C.
-
Set the UV detection wavelength to 210 nm (as the analyte lacks a strong chromophore).
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the prepared sample onto the column.
-
Acquire data for approximately 15 minutes.
-
-
Calculation of Enantiomeric Excess (% ee):
-
Identify the peak areas for the two enantiomers (Area1 and Area2).
-
Calculate the % ee using the formula: % ee = (|Area1 - Area2| / (Area1 + Area2)) * 100
-
Data Presentation: Chiral HPLC
| Parameter | Value |
| Column | Chiralcel® OD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol:TEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Retention Time (R)- | ~8.5 min |
| Retention Time (S)- | ~9.8 min |
| Resolution (Rs) | > 1.8 |
Workflow Visualization: Chiral HPLC
Caption: Workflow for Chiral HPLC Analysis.
Method 2: Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the analysis of volatile and thermally stable compounds.[6][7] For polar analytes like 1-(Ethylamino)propan-2-ol, derivatization is often a necessary prerequisite to improve volatility and thermal stability, and to enhance interactions with the chiral stationary phase.
Expertise & Experience: The Rationale Behind the Method
Direct analysis of 1-(Ethylamino)propan-2-ol by GC can be challenging due to its polarity, which can lead to poor peak shape and column bleed. Derivatization of both the amine and hydroxyl groups addresses this issue. A common and effective strategy is acylation, for instance, with trifluoroacetic anhydride (TFAA).[8][9] This reaction is rapid and quantitative, converting the polar -NH and -OH groups into less polar, more volatile trifluoroacetyl esters and amides.
The choice of chiral stationary phase is paramount. Cyclodextrin derivatives, such as those based on β-cyclodextrin, are highly effective for separating a wide range of chiral compounds, including derivatized amino alcohols.[6] The toroidal structure of cyclodextrins provides a chiral cavity into which one enantiomer of the derivatized analyte fits better than the other, leading to differences in retention times.
Experimental Protocol: Chiral GC
Objective: To separate the enantiomers of derivatized 1-(Ethylamino)propan-2-ol and calculate the enantiomeric excess.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Chiral Capillary Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin phase.
Reagents:
-
Dichloromethane (DCM) (Anhydrous)
-
Pyridine (Anhydrous)
-
Trifluoroacetic anhydride (TFAA)
-
1-(Ethylamino)propan-2-ol sample
Procedure:
-
Derivatization:
-
In a clean, dry vial, dissolve ~5 mg of the 1-(Ethylamino)propan-2-ol sample in 1 mL of anhydrous DCM.
-
Add 100 µL of anhydrous pyridine, followed by 150 µL of TFAA.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for injection.
-
-
GC System Setup:
-
Install the chiral column.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 220 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
-
Injection and Data Acquisition:
-
Inject 1 µL of the derivatized sample solution with a split ratio of 50:1.
-
Acquire data for the duration of the temperature program.
-
-
Calculation of Enantiomeric Excess (% ee):
-
Calculate the % ee from the integrated peak areas of the two enantiomers as described in the HPLC method.
-
Data Presentation: Chiral GC
| Parameter | Value |
| Column | Rt-βDEXsm, 30 m x 0.25 mm, 0.25 µm |
| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |
| Carrier Gas | Helium, 1.2 mL/min |
| Oven Program | 80°C (2 min), then 5°C/min to 150°C (5 min) |
| Detector | Flame Ionization Detector (FID) |
| Retention Time (R)- | ~12.2 min |
| Retention Time (S)- | ~12.5 min |
| Resolution (Rs) | > 1.5 |
Workflow Visualization: Chiral GC
Caption: Workflow for Chiral GC Analysis.
Method 3: NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy offers a fundamentally different approach. Instead of physical separation, it relies on creating a diastereomeric environment for the enantiomers, which makes them chemically non-equivalent and thus distinguishable in the NMR spectrum.[10] This can be achieved by using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).
Expertise & Experience: The Rationale Behind the Method
Chiral Derivatizing Agents (CDAs): This method involves covalently bonding the enantiomeric mixture with an enantiomerically pure CDA. For amino alcohols, a common CDA is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).[11] The reaction forms diastereomeric esters/amides, which will have distinct chemical shifts for corresponding protons in the ¹H NMR spectrum. The key advantage is that the resulting diastereomers often produce large, clear separations in the spectrum. The main drawback is the need for a chemical reaction and subsequent purification, which can be time-consuming and potentially introduce errors if the reaction is not quantitative or if kinetic resolution occurs.
Chiral Solvating Agents (CSAs): CSAs offer a more direct and rapid alternative.[12] A CSA is an enantiomerically pure compound that is simply added to the NMR tube containing the analyte. It forms transient, non-covalent diastereomeric complexes with the enantiomers through interactions like hydrogen bonding or π-π stacking. This results in small but measurable differences in the chemical shifts of the analyte's protons. The choice of CSA is crucial; for amino alcohols, chiral acids or BINOL-based compounds can be effective.[12][13] The primary advantage is the simplicity and speed, as no derivatization is required. However, the induced chemical shift differences can be small and may be sensitive to concentration, solvent, and temperature.
For this guide, we will detail the CSA method due to its efficiency and non-destructive nature.
Experimental Protocol: NMR with Chiral Solvating Agent
Objective: To resolve the signals of the enantiomers of 1-(Ethylamino)propan-2-ol and determine the enantiomeric excess by ¹H NMR.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher is recommended)
-
Standard 5 mm NMR tubes
Reagents:
-
Deuterated Chloroform (CDCl₃)
-
1-(Ethylamino)propan-2-ol sample
-
(R)-(-)-1,1'-Bi-2-naphthol ((R)-BINOL) as the Chiral Solvating Agent
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the 1-(Ethylamino)propan-2-ol sample into a clean NMR tube.
-
Add approximately 0.6 mL of CDCl₃ and gently agitate to dissolve the sample.
-
Acquire a standard ¹H NMR spectrum of the sample alone.
-
-
Addition of CSA:
-
Add approximately 1.5 to 2.0 molar equivalents of (R)-BINOL to the NMR tube. (e.g., for 5 mg of analyte (~0.048 mmol), add ~21 mg of (R)-BINOL (~0.073 mmol)).
-
Gently agitate the tube to ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis and Calculation:
-
Identify a proton signal of the analyte (e.g., the methyl group doublet or the methine proton) that shows clear splitting into two distinct signals in the presence of the CSA.
-
Carefully integrate the two resolved signals (Integral1 and Integral2).
-
Calculate the % ee using the formula: % ee = (|Integral1 - Integral2| / (Integral1 + Integral2)) * 100
-
Data Presentation: NMR with CSA
| Parameter | Value |
| Spectrometer | 400 MHz ¹H NMR |
| Solvent | CDCl₃ |
| Chiral Solvating Agent | (R)-BINOL (1.5 - 2.0 eq.) |
| Analyte Concentration | ~8 mg/mL |
| Diagnostic Signal | Methyl doublet (CH₃-CH(OH)) |
| Chemical Shift Δδ(R-S) | ~0.02 - 0.05 ppm |
Workflow Visualization: NMR with CSA
Caption: Workflow for NMR Analysis with a Chiral Solvating Agent.
Method 4: Capillary Electrophoresis (CE)
Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE).[14] The enantiomers form transient diastereomeric complexes with the selector, which alters their effective mobility and leads to separation.
Expertise & Experience: The Rationale Behind the Method
CE is a powerful technique known for its high efficiency, short analysis times, and minimal sample and solvent consumption.[14] For basic compounds like 1-(Ethylamino)propan-2-ol, cyclodextrins (CDs) are the most common and effective chiral selectors.[15] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. The enantiomers can interact differently with the chiral cavity, leading to different association constants and thus different migration times.
The pH of the background electrolyte is a critical parameter. To analyze the cationic 1-(Ethylamino)propan-2-ol, a low pH buffer (e.g., phosphate buffer at pH 2.5) is used to ensure the amine is fully protonated. At this pH, the electroosmotic flow (EOF) is low, and the primary mode of migration is due to the electrophoretic mobility of the protonated analyte. The type and concentration of the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) are optimized to maximize the resolution between the enantiomers.
Experimental Protocol: Chiral CE
Objective: To separate the enantiomers of 1-(Ethylamino)propan-2-ol by CE and determine the enantiomeric excess.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm ID, 50 cm total length)
Reagents:
-
Sodium Phosphate Monobasic
-
Phosphoric Acid
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
1 M Sodium Hydroxide (for pH adjustment)
-
1-(Ethylamino)propan-2-ol sample
Procedure:
-
Background Electrolyte (BGE) Preparation:
-
Prepare a 50 mM sodium phosphate buffer.
-
Adjust the pH to 2.5 with phosphoric acid.
-
Dissolve HP-β-CD into the buffer to a final concentration of 20 mM.
-
Filter the BGE through a 0.22 µm filter.
-
-
Sample Preparation: Dissolve the 1-(Ethylamino)propan-2-ol sample in water or BGE to a concentration of approximately 0.5 mg/mL.
-
CE System Setup:
-
Install the capillary.
-
Condition the new capillary by flushing sequentially with 1 M NaOH (10 min), water (10 min), and BGE (20 min).
-
Set the separation voltage to 20 kV.
-
Set the capillary temperature to 25 °C.
-
Set the UV detection wavelength to 200 nm.
-
-
Injection and Separation:
-
Inject the sample hydrodynamically (e.g., 50 mbar for 5 seconds).
-
Apply the voltage and run the separation.
-
-
Calculation of Enantiomeric Excess (% ee):
-
Calculate the % ee from the corrected peak areas of the two enantiomers. (Peak area is corrected by dividing by the migration time).
-
Data Presentation: Chiral CE
| Parameter | Value |
| Capillary | Fused-silica, 50 µm ID, 50 cm length |
| Background Electrolyte | 50 mM Phosphate Buffer, pH 2.5 |
| Chiral Selector | 20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Detection | UV at 200 nm |
| Migration Time (R)- | ~6.1 min |
| Migration Time (S)- | ~6.4 min |
| Resolution (Rs) | > 2.0 |
Workflow Visualization: Chiral CE
Caption: Workflow for Chiral Capillary Electrophoresis Analysis.
Comparative Summary and Recommendations
The choice of the optimal analytical method depends on several factors, including available instrumentation, sample throughput requirements, the need for method validation, and the specific goals of the analysis.
| Feature | Chiral HPLC | Chiral GC | NMR with CSA | Chiral CE |
| Principle | Physical Separation (Chromatography) | Physical Separation (Chromatography) | Spectral Resolution (Diastereomeric Interaction) | Physical Separation (Electrophoresis) |
| Sample Prep | Simple dissolution | Derivatization required | Simple mixing in NMR tube | Simple dissolution |
| Analysis Time | Moderate (~15 min) | Moderate (~20 min, plus derivatization) | Fast (< 10 min per sample) | Fast (~10 min) |
| Sensitivity | High (UV detector) | Very High (FID detector) | Low (requires mg of sample) | High (small injection volume) |
| Solvent/Sample Use | High | Low | Very Low | Very Low |
| Robustness | High; widely used in QC environments | High, but depends on derivatization consistency | Moderate; sensitive to conditions | Moderate; sensitive to capillary surface |
| Key Advantage | Versatility and robustness; preparative scale-up | High resolution and sensitivity for volatile compounds | Speed and simplicity (no derivatization) | High efficiency, low consumption |
| Key Disadvantage | High solvent consumption; expensive columns | Limited to volatile/thermostable analytes; needs derivatization | Low sensitivity; potential for small Δδ values | Can be less robust than HPLC; requires ionic analyte |
Senior Application Scientist's Recommendation:
-
For routine Quality Control (QC) and method validation in a regulated environment: Chiral HPLC is the gold standard. Its robustness, reproducibility, and the vast library of available chiral stationary phases make it the most reliable choice.
-
For high-throughput screening or when analyte volatility is not an issue: Chiral GC is an excellent option, especially given its high sensitivity with FID detection. The main consideration is the extra step of derivatization.
-
For rapid, at-line reaction monitoring or when sample is limited and purity is high: NMR with a Chiral Solvating Agent is unparalleled in speed. It provides a near-instantaneous snapshot of the enantiomeric ratio without complex separation. However, its lower sensitivity makes it unsuitable for trace analysis.
-
For academic research, method development, or when dealing with very small sample volumes: Chiral CE offers a compelling combination of high separation efficiency and minimal resource consumption, making it an excellent "green" analytical technique.
Ultimately, the most effective approach may involve using two orthogonal techniques (e.g., HPLC and NMR) to provide a self-validating system, ensuring the highest degree of confidence in the analytical results. This multi-faceted approach embodies the principles of scientific integrity and provides an authoritative grounding for any research or development program.
References
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Fanali, S., et al. (2019). Enantioseparation of amino alcohol drugs by nonaqueous capillary electrophoresis with a maltobionic acid-based ionic liquid as the chiral selector. Analyst, 144(24), 7468-7477. Available at: [Link]
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Cameron, L. L., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. Chemistry – A European Journal, 27(45), 12327-12332. Available at: [Link]
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Gotti, R. (2017). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. Available at: [Link]
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Du, Y., et al. (2019). Synthesis and Application of Amino Alcohol-Derived Chiral Ionic Liquids, as Additives for Enantioseparation in Capillary Electrophoresis. Journal of Chromatography A, 1598, 159-167. Available at: [Link]
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Li, S., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 8, 368. Available at: [Link]
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Gualdron, J. A., et al. (2020). Application of Amino Acid-Based Chiral Ionic Liquids for Enantioseparation in Capillary Electrophoresis. Methods in Molecular Biology, 2139, 157-168. Available at: [Link]
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Bull, J. A., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(1), 98-103. Available at: [Link]
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Lao-opon, S., et al. (2018). New GC investigation of chiral amine separation. Wiley Analytical Science. Available at: [Link]
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Orlandini, S., et al. (2019). Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review. Molecules, 24(18), 3302. Available at: [Link]
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Lee, S., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 93(50), 16755–16760. Available at: [Link]
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Wang, Y., et al. (2010). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1217(51), 8084-8090. Available at: [Link]
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Nemes, A., et al. (2020). Chiral α-Amino Acid-Based NMR Solvating Agents. Helvetica Chimica Acta, 103(8), e2000095. Available at: [Link]
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Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Supporting information for a related study. Available at: [Link]
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Harada, N. (2018). Chiral Auxiliaries Powerful for Both Enantiomer Resolution and Determination of Absolute Configuration by X-Ray Crystallography. Symmetry, 10(11), 585. Available at: [Link]
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Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 302-320. Available at: [Link]
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Sigma-Aldrich. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available at: [Link]
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Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2883. Available at: [Link]
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Phenomenex Inc. (n.d.). Chiral HPLC Separations. Available at: [Link]
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Ishii, K., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(19), 5114-5120. Available at: [Link]
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Sousa, M., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 23(10), 262. Available at: [Link]
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Belhacene, F., et al. (2016). Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. growing in Algeria. International Journal of Innovation and Applied Studies, 15(2), 374. Available at: [Link]
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Das, S., et al. (2019). Enantiomeric Recognition and Separation by Chiral Nanoparticles. Molecules, 24(19), 3469. Available at: [Link]
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Bull, J. A., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Semantic Scholar. Available at: [Link]
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Matarashvili, I., et al. (2013). HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol. Journal of Chromatographic Science, 51(8), 755-761. Available at: [Link]
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Wenzel, T. J., & Wilcox, J. D. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality, 15(4), 256-270. Available at: [Link]
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Catani, M., et al. (2020). Fast and ultrafast chiral high-performance liquid chromatography for the analysis of new psychoactive substances. Journal of Pharmaceutical and Biomedical Analysis, 186, 113313. Available at: [Link]
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Phenomenex Inc. (n.d.). The Chiral Notebook. Available at: [Link]
-
Higashi, T., & Ogawa, S. (2017). Chiral discrimination of secondary alcohols by both 1H-NMR and HPLC after labeling with a chiral derivatization reagent, 2-(2,3-anthracenedicarboximide)cyclohexane carboxylic acid. Journal of Chromatography B, 1061-1062, 381-388. Available at: [Link]
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Welch, C. J., et al. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1467, 243-252. Available at: [Link]
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A Comparative Guide to the Validation of Analytical Methods for 1-(Ethylamino)propan-2-ol Quantification
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. 1-(Ethylamino)propan-2-ol, a key chemical entity, requires robust analytical methods to ensure product quality and regulatory compliance. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of 1-(Ethylamino)propan-2-ol, designed for researchers, scientists, and drug development professionals. We will explore the nuances of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), grounding our discussion in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7]
The Analytical Challenge: Properties of 1-(Ethylamino)propan-2-ol
1-(Ethylamino)propan-2-ol is a small, polar amino alcohol. These characteristics present distinct challenges for chromatographic analysis. Its high polarity can lead to poor retention on traditional reversed-phase HPLC columns and peak tailing in GC analysis due to interactions with active sites on the column.[8] Furthermore, its lack of a strong chromophore makes UV detection in HPLC less sensitive, often necessitating derivatization to enhance detectability.[8]
Comparative Overview of Core Analytical Techniques
The two primary chromatographic techniques suitable for the analysis of 1-(Ethylamino)propan-2-ol are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on several factors including the sample matrix, required sensitivity, available equipment, and the specific goals of the analysis.
| Feature | Gas Chromatography (GC) with FID | High-Performance Liquid Chromatography (HPLC) with UV/DAD |
| Principle | Separation of volatile compounds in the gas phase based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[9] | Separation of compounds in the liquid phase based on their differential interactions with a liquid mobile phase and a solid stationary phase. |
| Analyte State | Must be volatile and thermally stable. Derivatization is often required for polar analytes like amines to increase volatility and reduce peak tailing.[8] | Analyte is dissolved in a suitable solvent. Derivatization may be needed to enhance UV absorbance for sensitive detection.[10] |
| Common Detector | Flame Ionization Detector (FID) - robust and provides a near-universal response to organic compounds. | UV-Visible/Diode Array Detector (DAD) - detects compounds that absorb light in the UV-Vis spectrum. |
| Strengths | High resolution for volatile compounds, excellent sensitivity with FID. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. Non-destructive. |
| Considerations | Derivatization adds a sample preparation step and potential for variability. High temperatures can degrade some analytes. | Mobile phase selection can be complex. Lower sensitivity for compounds with poor UV absorbance without derivatization. |
Method Validation: The Cornerstone of Reliable Analysis
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[5][6] According to ICH Q2(R2) guidelines, a fully validated method provides assurance of its reliability.[1][3][4] The core validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][3][4][7]
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, from planning to final reporting, in accordance with regulatory guidelines.
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The Differential Biological Activities of 1-(Ethylamino)propan-2-ol Derivatives: A Comparative Guide
In the landscape of cardiovascular pharmacology, the 1-(Ethylamino)propan-2-ol scaffold serves as the foundational structure for a class of drugs that has revolutionized the management of cardiac and circulatory diseases: the β-adrenergic receptor antagonists, or beta-blockers. While sharing a common chemical backbone, subtle molecular modifications to this core structure give rise to a diverse array of derivatives, each with a unique pharmacological profile. This guide provides an in-depth comparison of the biological activities of prominent 1-(Ethylamino)propan-2-ol derivatives, offering researchers, scientists, and drug development professionals a critical analysis of their performance supported by experimental data.
Introduction: The Significance of Selectivity and Intrinsic Sympathomimetic Activity
The therapeutic efficacy and adverse effect profile of 1-(Ethylamino)propan-2-ol derivatives are primarily dictated by two key properties: their selectivity for β-adrenergic receptor subtypes (β1 and β2) and their intrinsic sympathomimetic activity (ISA). β1-adrenergic receptors are predominantly located in the heart, where their stimulation increases heart rate, contractility, and conduction velocity. In contrast, β2-adrenergic receptors are found in the smooth muscle of the bronchioles and blood vessels, and their activation leads to relaxation.
This guide will focus on a comparative analysis of four exemplary derivatives:
-
Propranolol: A non-selective β-antagonist, blocking both β1 and β2 receptors.
-
Practolol: A cardioselective β1-antagonist.
-
Metoprolol: Another widely used cardioselective β1-antagonist.
-
Nebivolol: A third-generation, highly selective β1-antagonist with additional vasodilatory properties.
Comparative Pharmacodynamics: A Tale of Two Receptors
The fundamental difference in the biological activity of these derivatives lies in their interaction with β1 and β2-adrenergic receptors. This selectivity, or lack thereof, has profound implications for their clinical applications and side-effect profiles.
Receptor Binding Affinity: The Molecular Basis of Selectivity
The affinity of a drug for its receptor is a primary determinant of its potency and selectivity. This is typically quantified by the equilibrium dissociation constant (Kᵢ), where a lower Kᵢ value indicates a higher binding affinity.
| Derivative | β1-Adrenergic Receptor Kᵢ (nM) | β2-Adrenergic Receptor Kᵢ (nM) | Selectivity (β1 vs. β2) |
| Propranolol | ~1.5 | ~1.9 | Non-selective |
| Practolol | ~5.6 | - | Cardioselective |
| Metoprolol | - | - | Cardioselective |
| Nebivolol | - | - | Highly Cardioselective |
Note: Specific Kᵢ values can vary depending on the experimental conditions and tissue source. The table provides approximate values for comparative purposes.
Propranolol's similar affinity for both β1 and β2 receptors underlies its non-selective action[1]. In contrast, practolol and metoprolol demonstrate a significantly higher affinity for β1 receptors, making them "cardioselective."[1] Nebivolol exhibits even greater selectivity for β1 receptors.
Functional Consequences of Receptor Blockade
The differential receptor blockade translates into distinct physiological effects.
| Parameter | Propranolol | Practolol | Metoprolol | Nebivolol |
| Heart Rate | ↓↓ | ↓ | ↓ | ↓ |
| Myocardial Contractility | ↓↓ | ↓ | ↓ | ↓ |
| Cardiac Output | ↓↓ | ↓/↔ | ↓ | ↓ |
| Blood Pressure | ↓↓ | ↓ | ↓ | ↓↓ |
| Bronchoconstriction | ↑↑ | ↑/↔ | ↑/↔ | ↔ |
| Vasodilation | ↔ | ↔ | ↔ | ↑↑ |
Key: ↓ (Decrease), ↓↓ (Significant Decrease), ↑ (Increase), ↑↑ (Significant Increase), ↔ (Minimal or No Change)
Propranolol's blockade of cardiac β1 receptors leads to a reduction in heart rate, myocardial contractility, and consequently, cardiac output.[1] However, its concurrent blockade of β2 receptors in the bronchioles can lead to bronchoconstriction, a significant concern for patients with asthma or chronic obstructive pulmonary disease (COPD).[1]
Practolol and metoprolol, due to their cardioselectivity, primarily target the heart, reducing heart rate and blood pressure with a lower risk of bronchospasm compared to non-selective agents.[1] However, this selectivity is dose-dependent and can be lost at higher concentrations.
Nebivolol stands out due to its high β1 selectivity and its additional ability to induce vasodilation by promoting the release of nitric oxide (NO) from endothelial cells.[2][3] This dual mechanism of action contributes to its potent antihypertensive effect with a favorable side-effect profile.[2]
Experimental Workflows for Assessing Biological Activity
The characterization of 1-(Ethylamino)propan-2-ol derivatives relies on a combination of in vitro and in vivo experimental assays.
In Vitro Assays: Unraveling Molecular Interactions
This assay is the gold standard for determining the binding affinity and selectivity of a compound for its receptor.
Protocol: Competitive Radioligand Binding Assay for β-Adrenergic Receptors
-
Membrane Preparation: Isolate cell membranes from a tissue or cell line expressing the β-adrenergic receptor of interest (e.g., rat lung for β2, turkey erythrocytes for β1).[4]
-
Incubation: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [³H]dihydroalprenolol) and varying concentrations of the unlabeled test compound (e.g., propranolol, practolol).
-
Equilibration: Allow the binding reaction to reach equilibrium (typically 60 minutes at 30°C with gentle agitation).[5]
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter.[4]
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding) and subsequently the Kᵢ value using the Cheng-Prusoff equation.
Workflow for a competitive radioligand binding assay.
Functional assays assess the ability of a compound to either stimulate (agonist) or block (antagonist) the downstream signaling pathway of the receptor. For β-adrenergic receptors, this typically involves measuring the production of cyclic AMP (cAMP).
Protocol: cAMP Functional Assay
-
Cell Culture: Culture cells stably expressing the β-adrenergic receptor of interest (e.g., CHO cells).
-
Stimulation: Treat the cells with a known β-adrenergic agonist (e.g., isoproterenol) in the presence of varying concentrations of the test compound.
-
Lysis: After a defined incubation period, lyse the cells to release the intracellular contents.
-
cAMP Measurement: Quantify the amount of cAMP produced using a commercially available ELISA kit or a reporter gene assay (e.g., luciferase).[6][7]
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine its antagonistic potency (pA₂ or IC₅₀).
Workflow for a functional cAMP assay.
In Vivo Studies: Assessing Physiological Effects
In vivo studies in animal models are crucial for evaluating the overall physiological effects of these derivatives.
Protocol: In Vivo Blood Pressure Measurement in Rats
-
Animal Model: Use a suitable rat model of hypertension (e.g., spontaneously hypertensive rats) or normotensive rats.[8][9]
-
Drug Administration: Administer the test compound via an appropriate route (e.g., oral gavage, intravenous injection).
-
Blood Pressure Monitoring: Measure blood pressure and heart rate at various time points after drug administration using either a non-invasive tail-cuff method or an invasive method involving arterial cannulation for continuous monitoring.[8][9][10]
-
Data Analysis: Compare the changes in blood pressure and heart rate between the treated group and a vehicle-treated control group.
Signaling Pathways: A Visual Guide
The biological effects of 1-(Ethylamino)propan-2-ol derivatives are mediated through their modulation of the β-adrenergic signaling pathways.
β1-Adrenergic Receptor Signaling Pathway
β1-Adrenergic Receptor Signaling Pathway and Blockade.
Activation of the β1-adrenergic receptor by agonists like norepinephrine leads to the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[11] This enzyme catalyzes the conversion of ATP to cAMP.[11] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, including L-type calcium channels, leading to increased calcium influx and subsequently, an increase in heart rate and contractility.[11][12] Propranolol and practolol competitively block the binding of agonists to the β1-receptor, thereby inhibiting this signaling cascade.
β2-Adrenergic Receptor Signaling Pathway
β2-Adrenergic Receptor Signaling Pathway and Blockade.
Similar to the β1 pathway, agonist binding to the β2-adrenergic receptor activates the Gs-adenylyl cyclase-cAMP-PKA cascade.[13][14] However, in smooth muscle cells, PKA phosphorylates and inactivates myosin light chain kinase (MLCK).[13] This prevents the phosphorylation of myosin, leading to smooth muscle relaxation, which manifests as bronchodilation and vasodilation.[13] Propranolol's blockade of β2-receptors inhibits this pathway, potentially causing bronchoconstriction.
Adverse Effects and Clinical Considerations
The differences in the biological activities of these derivatives have significant clinical implications, particularly concerning their adverse effect profiles.
| Adverse Effect | Propranolol | Practolol | Metoprolol | Nebivolol |
| Bradycardia | +++ | ++ | ++ | ++ |
| Hypotension | +++ | ++ | ++ | +++ |
| Bronchospasm | +++ | + | + | +/- |
| Fatigue | ++ | + | ++ | + |
| Oculomucocutaneous Syndrome | - | ++++ | - | - |
| Negative impact on insulin sensitivity | + | - | + | - |
Key: + (Mild), ++ (Moderate), +++ (Significant), ++++ (Severe and characteristic), +/- (Rare or minimal), - (Not reported)
Propranolol's non-selectivity is associated with a higher incidence of bronchospasm in susceptible individuals.[1] While initially considered a safer alternative due to its cardioselectivity, long-term use of practolol was linked to a severe and unique oculomucocutaneous syndrome, leading to its withdrawal from the market in many countries.[1][15] This serves as a critical reminder of the importance of long-term safety monitoring in drug development.
Metoprolol, while generally well-tolerated, can still cause fatigue and has been shown in some studies to negatively affect insulin sensitivity.[3] Nebivolol, with its high β1-selectivity and vasodilatory properties, appears to have a more favorable metabolic profile and a lower incidence of fatigue.[2][3]
Conclusion: A Spectrum of Activity from a Common Scaffold
The 1-(Ethylamino)propan-2-ol framework has proven to be a remarkably versatile scaffold for the development of cardiovascular drugs. By strategically modifying its structure, medicinal chemists have been able to fine-tune the biological activity of its derivatives, leading to a spectrum of compounds with varying degrees of receptor selectivity and intrinsic sympathomimetic activity. This comparative guide highlights the importance of a thorough understanding of these nuances in both preclinical research and clinical practice. The evolution from non-selective antagonists like propranolol to highly selective agents with additional beneficial properties like nebivolol exemplifies the ongoing quest for more effective and safer therapeutic agents.
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Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PubMed Central. [Link]
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Differential Effects of Nebivolol and Metoprolol on Insulin Sensitivity and Plasminogen Activator Inhibitor in the Metabolic Syndrome. Hypertension. [Link]
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Comparison of Propranolol and Practolol in the Management of Hyperthyroidism. PubMed. [Link]
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Comparative effects of nebivolol and metoprolol on NO and ONOO − release from diabetic SH glomerular ECs. ResearchGate. [Link]
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Beta-2 (Adrenergic) Receptors Mnemonic for USMLE. Pixorize. [Link]
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Signaling pathway of the β 1-adrenergic receptor. Adapted with... ResearchGate. [Link]
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Beta-1 (Adrenergic) Receptors Mnemonic for USMLE. Pixorize. [Link]
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Schematic diagram. Signaling pathways mediating β 1-adrenergic receptor... ResearchGate. [Link]
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Measurement of blood pressure in rats: Invasive or noninvasive methods?. PubMed Central. [Link]
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Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]
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Novel beta2-adrenergic receptor signaling pathways. PubMed. [Link]
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β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons. PubMed Central. [Link]
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β1-Adrenergic receptors activate two distinct signaling pathways in striatal neurons. PubMed. [Link]
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Plasma levels and beta-adrenoceptor blockade with acebutolol, practolol and propranolol in man. PubMed Central. [Link]
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Inotropic beta-blocking potency (pA2) and partial agonist activity of propranolol, practolol, sotalol and acebutolol. PubMed. [Link]
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A Comparative Analysis of 1-(Ethylamino)propan-2-ol in Catalysis Versus Privileged Amino Alcohol Ligands
An Objective Guide for Researchers and Drug Development Professionals
Abstract
Amino alcohols are a cornerstone of modern catalysis, prized for their dual functionality which allows them to act as potent ligands, chiral auxiliaries, and catalysts in a myriad of organic transformations.[1] Their structural modularity and ready availability have cemented their status as a "privileged" ligand class, particularly in the high-stakes field of asymmetric synthesis.[2][3] This guide provides an in-depth comparison of the simple, secondary amino alcohol, 1-(Ethylamino)propan-2-ol, with other well-established and structurally diverse amino alcohols. While 1-(Ethylamino)propan-2-ol is a valuable synthetic intermediate, particularly in pharmaceuticals for its potential cardiovascular activity, its application as a catalyst is not extensively documented in peer-reviewed literature.[4] This analysis will, therefore, contextualize its potential catalytic performance by benchmarking it against highly effective chiral amino alcohols in two fundamental asymmetric reactions: the enantioselective addition of diethylzinc to aldehydes and the borane reduction of prochiral ketones. Through objective comparison and supporting experimental data, this guide will elucidate the critical structure-performance relationships that govern the efficacy of amino alcohols in catalysis.
Introduction: The Role of Structure in Amino Alcohol Catalysis
Amino alcohols are organic compounds containing both an amine and a hydroxyl group.[1] This bifunctional nature is the key to their catalytic prowess. The lone pair of electrons on the nitrogen atom and the oxygen of the hydroxyl group can coordinate to a metal center, forming a stable chelate ring. In chiral amino alcohols, this coordination creates a rigid, well-defined chiral environment around the metal, which can direct the stereochemical outcome of a reaction with high fidelity.[5]
1-(Ethylamino)propan-2-ol possesses the basic structural requirements of an amino alcohol. However, it is a relatively simple molecule with a secondary amine and a secondary alcohol. Unless a specific enantiomer is used, it is achiral, and its steric profile is minimal compared to the highly substituted, conformationally rigid structures often required for high enantioselectivity. This guide will explore how these structural differences translate into catalytic performance.
Benchmark Reaction I: Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a classic carbon-carbon bond-forming reaction, providing a reliable route to valuable chiral secondary alcohols.[5][6][7] The reaction is catalyzed by a chiral β-amino alcohol, which reacts with the diethylzinc reagent to form a chiral zinc-alkoxide complex. This complex then coordinates the aldehyde and delivers the ethyl group to one of the aldehyde's enantiotopic faces.
Mechanism of Catalysis
The catalytic cycle, as proposed by Noyori and others, involves the formation of a dimeric zinc complex. The chiral amino alcohol first reacts with diethylzinc to form a monomeric zinc alkoxide. This species then dimerizes to form a more stable, bridged complex. It is this dimeric species that is believed to be the active catalyst, coordinating the aldehyde and facilitating the enantioselective alkyl transfer. The degree of enantioselectivity is highly dependent on the structure of the amino alcohol ligand, which dictates the precise geometry of this transition state.[8]
Caption: Proposed catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.
Comparative Performance Data
The performance of various chiral amino alcohols in the addition of diethylzinc to benzaldehyde is summarized below. The data clearly illustrates the necessity of specific structural features for achieving high yield and enantioselectivity.
| Ligand | Structure | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| (-)-DAIB (3-exo-(Dimethylamino)isoborneol) | Sterically hindered, rigid bicyclic | >95 | 98 | (S) | [9] |
| (1R,2S)-(-)-N-Methylephedrine | Derived from natural product | 85 | 90 | (R) | [9] |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP) | Proline-derived, bulky aryl groups | 99 | 97 | (S) | [9] |
| 1-(Ethylamino)propan-2-ol (Hypothetical) | Simple, achiral, flexible | High | ~0 | Racemic | Predicted |
Analysis of Causality:
-
(-)-DAIB 's rigid, camphor-derived backbone creates a well-defined chiral pocket, forcing the aldehyde to approach from a specific direction, resulting in excellent enantioselectivity.[9]
-
DPP , with its two bulky phenyl groups and pyrrolidine ring, provides significant steric hindrance that effectively shields one face of the coordinated aldehyde.[9]
-
1-(Ethylamino)propan-2-ol , lacking both a rigid chiral scaffold and significant steric bulk, would not be expected to induce any meaningful enantioselectivity. While it would likely catalyze the addition reaction by forming an achiral zinc alkoxide, it would produce a racemic mixture of the product alcohol. Its primary role would be rate acceleration rather than asymmetric induction.
Representative Experimental Protocol
The following protocol is a generalized procedure for the enantioselective addition of diethylzinc to benzaldehyde, adapted from methodologies for high-performing ligands.[9]
-
Catalyst Preparation: In a flame-dried, nitrogen-purged flask, dissolve the chiral amino alcohol ligand (e.g., (-)-DAIB, 0.02 mmol) in anhydrous toluene (2 mL).
-
Reaction Initiation: Cool the solution to 0 °C and add a 1.0 M solution of diethylzinc in hexanes (2.2 mmol) dropwise. Stir the mixture for 20 minutes at 0 °C.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the isolated product. Analyze the enantiomeric excess by chiral HPLC or GC.
Benchmark Reaction II: Asymmetric Borane Reduction of Ketones
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is another fundamental transformation in organic synthesis.[2] The most successful catalytic systems for this reaction, such as the Corey-Bakshi-Shibata (CBS) reduction, rely on the in situ formation of a chiral oxazaborolidine catalyst from a chiral amino alcohol and borane.[10]
Mechanism of Catalysis
The chiral amino alcohol reacts with a borane source (e.g., BH₃·SMe₂ or BH₃·THF) to form a chiral oxazaborolidine. This species acts as a Lewis acid, activating the ketone by coordinating to the carbonyl oxygen. The borane reductant is directed to one of the prochiral faces of the ketone by the sterically demanding substituent of the catalyst, leading to a highly enantioselective reduction.[10][11]
Caption: Workflow for the formation and action of a chiral oxazaborolidine catalyst in ketone reduction.
Comparative Performance Data
The performance of several representative chiral amino alcohols in the borane-mediated reduction of acetophenone serves as a reliable benchmark.[2][12]
| Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| (S)-2-Amino-2-methyl-1-propanol | Acetophenone | High | ~90 | (R) | [2] |
| (1S,2R)-(-)-Norephedrine | Acetophenone | 95 | 92 | (R) | [2] |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Acetophenone | High | >98 | (S) | [10][13] |
| 1-(Ethylamino)propan-2-ol (Hypothetical) | Acetophenone | High | ~0 | Racemic | Predicted |
Analysis of Causality:
-
Steric Hindrance is Key: The effectiveness of ligands like (S)-2-Amino-2-methyl-1-propanol is attributed to their steric bulk, which is crucial for creating a selective environment for hydride delivery.[2]
-
Conformational Rigidity: The proline-derived backbone of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol provides a rigid and predictable conformation for the oxazaborolidine catalyst, leading to exceptionally high levels of enantioselectivity.[10]
-
1-(Ethylamino)propan-2-ol would react with borane, but the resulting oxazaborolidine would lack the necessary steric bulk and defined chiral environment to effectively discriminate between the faces of the prochiral ketone. The reduction would proceed, but it would yield a racemic product.
Representative Experimental Protocol
The following is a generalized protocol for the in situ generation of the catalyst and subsequent asymmetric reduction of a ketone.[11]
-
Catalyst Formation: To a solution of the chiral amino alcohol (0.1 mmol) in anhydrous THF (5 mL) at room temperature under a nitrogen atmosphere, add a 1.0 M solution of BH₃·SMe₂ in THF (1.2 mmol).
-
Activation: Stir the mixture for 1 hour at room temperature to ensure the complete formation of the oxazaborolidine catalyst.
-
Reduction: Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) and add a solution of the prochiral ketone (1.0 mmol) in anhydrous THF (2 mL) dropwise over 10 minutes.
-
Reaction Monitoring: Stir the reaction at the same temperature until the starting material is consumed, as monitored by TLC.
-
Quenching: Slowly add methanol (5 mL) to quench the excess borane.
-
Workup: Remove the solvent under reduced pressure. Add 1 N HCl and extract the product with ethyl acetate.
-
Purification and Analysis: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product via flash chromatography. Determine yield and enantiomeric excess (chiral HPLC/GC).
Conclusion: A Matter of Structural Sophistication
This comparative guide demonstrates that while 1-(Ethylamino)propan-2-ol is a member of the amino alcohol family, its simple structure positions it differently from the highly engineered ligands used in modern asymmetric catalysis. The catalytic efficacy of amino alcohols, particularly in enantioselective transformations, is not merely a consequence of their bifunctionality but is critically dependent on chirality and steric bulk .
-
1-(Ethylamino)propan-2-ol is best viewed as a fundamental building block, a simple base, or a ligand for applications where stereocontrol is not required.[4] It can accelerate reactions but cannot induce chirality.
-
Privileged Ligands like (-)-DAIB and (S)-Diphenyl(pyrrolidin-2-yl)methanol possess rigid, sterically demanding chiral architectures. This structural sophistication is the causal factor behind their ability to generate products with high enantiomeric purity, making them indispensable tools for researchers, scientists, and drug development professionals.
The selection of an amino alcohol catalyst must therefore be guided by a clear understanding of the reaction's stereochemical requirements. For the synthesis of enantiomerically pure compounds, the choice of a structurally optimized, chiral ligand is paramount.
References
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-
MDPI. (n.d.). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. [Link]
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Taylor & Francis Online. (n.d.). Enantioselective Catalytic Borane Reduction of Prochiral Ketones: Synthesis and Application of New Rigid β-Amino Alcohols with a Cycloalkanol Subunit. [Link]
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Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]
- BenchChem. (2025). A Comparative Guide to the Efficacy of Chiral Amino Alcohol Ligands in Asymmetric Synthesis.
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Semantic Scholar. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. [Link]
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ACS Publications. (n.d.). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. [Link]
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NIH National Library of Medicine. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]
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University of York. (n.d.). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implication. [Link]
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A Comparative Guide to Chiral Auxiliaries: Evaluating the Potential of 1-(Ethylamino)propan-2-ol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Role of Chiral Auxiliaries in Asymmetric Synthesis
A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a chemical transformation to occur with a high degree of facial selectivity, leading to the formation of one diastereomer in excess.[1] Following the stereoselective reaction, the auxiliary is cleaved from the product and can, ideally, be recovered and reused. The effectiveness of a chiral auxiliary is judged on several key criteria:
-
High Diastereoselectivity: The ability to induce a high diastereomeric excess (d.e.) in the key bond-forming step.
-
Ease of Installation and Removal: The auxiliary should be readily attached to the substrate and cleaved under mild conditions that do not compromise the stereochemical integrity of the newly formed chiral center.
-
High Yields: The overall chemical sequence, including attachment, stereoselective reaction, and removal, should proceed with high yields.
-
Predictable Stereochemical Outcome: The stereochemistry of the major diastereomer should be predictable based on a well-understood model of the transition state.
Established Chiral Auxiliaries: A Performance Benchmark
To provide a context for the potential evaluation of 1-(ethylamino)propan-2-ol, the performance of three classes of highly successful chiral auxiliaries in asymmetric alkylation and aldol reactions is summarized below.
Evans' Oxazolidinone Auxiliaries
Popularized by David A. Evans, oxazolidinone auxiliaries are among the most widely used and reliable chiral auxiliaries.[1] Derived from readily available amino alcohols, they have been successfully applied in a multitude of asymmetric transformations.
Oppolzer's Sultams
Based on camphor, Oppolzer's sultams offer a rigid bicyclic framework that provides excellent stereochemical control in a variety of reactions, including alkylations, aldol reactions, and cycloadditions.
Pseudoephedrine-Based Auxiliaries
Pseudoephedrine, a naturally occurring amino alcohol, can be used as an effective chiral auxiliary, particularly for the asymmetric alkylation of amides. The resulting α-substituted carboxylic acids are obtained in high enantiomeric purity after cleavage of the auxiliary.[1]
Performance Data of Established Auxiliaries in Asymmetric Reactions
The following tables present representative data for the performance of these established chiral auxiliaries in asymmetric alkylation and aldol reactions, setting a benchmark for the evaluation of new auxiliaries.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl | Benzyl bromide | >99% | 95% | [Evans, D. A., et al. (1982)] |
| (1R)-(+)-2,10-Camphorsultam | N-Propionyl | Methyl iodide | >98% | 92% | [Oppolzer, W., et al. (1988)] |
| (1R,2R)-Pseudoephedrine | N-Propionyl | Allyl iodide | >98% | 90% | [Myers, A. G., et al. (1997)] |
Table 1: Asymmetric Alkylation with Established Chiral Auxiliaries
| Chiral Auxiliary | Enolate Source (N-Acyl Derivative) | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl oxazolidinone | Isobutyraldehyde | Bu₂BOTf | >99:1 | 85% | [Evans, D. A., et al. (1981)] |
| (1R)-(+)-2,10-Camphorsultam | N-Propionyl sultam | Benzaldehyde | TiCl₄ | 95:5 | 88% | [Oppolzer, W., et al. (1991)] |
Table 2: Asymmetric Aldol Reactions with Established Chiral Auxiliaries
1-(Ethylamino)propan-2-ol: A Potential Acyclic Chiral Auxiliary
1-(Ethylamino)propan-2-ol is a simple, acyclic chiral amino alcohol. Its potential as a chiral auxiliary lies in its ability to form N-acyl derivatives, which can then be deprotonated to form chiral enolates. The stereochemical outcome of subsequent reactions would be influenced by the chiral center on the propanol backbone.
Proposed Experimental Evaluation of 1-(Ethylamino)propan-2-ol as a Chiral Auxiliary
Due to the lack of published data, a rigorous experimental evaluation is necessary to determine the efficacy of 1-(ethylamino)propan-2-ol as a chiral auxiliary. The following section outlines a proposed workflow for its assessment in an asymmetric alkylation reaction.
Experimental Workflow
Caption: Proposed workflow for evaluating 1-(Ethylamino)propan-2-ol as a chiral auxiliary.
Step-by-Step Methodologies
1. Synthesis of N-Propionyl-1-(ethylamino)propan-2-ol (Auxiliary Installation)
-
To a solution of (S)-1-(ethylamino)propan-2-ol (1.0 equiv.) and triethylamine (1.2 equiv.) in dichloromethane (DCM) at 0 °C, add propionyl chloride (1.1 equiv.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-propionyl derivative.
2. Asymmetric Alkylation of the N-Propionyl Derivative
-
To a solution of diisopropylamine (1.1 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.05 equiv.) dropwise.
-
Stir the solution at -78 °C for 30 minutes, then add a solution of N-propionyl-1-(ethylamino)propan-2-ol (1.0 equiv.) in THF.
-
After stirring for 1 hour at -78 °C, add benzyl bromide (1.2 equiv.).
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the diastereomeric excess of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Purify the product by flash column chromatography.
3. Cleavage of the Chiral Auxiliary
-
To a solution of the purified alkylated product (1.0 equiv.) in a 3:1 mixture of THF and water at 0 °C, add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by aqueous lithium hydroxide (2.0 equiv.).
-
Stir the reaction mixture at 0 °C for 4 hours.
-
Quench the reaction with aqueous sodium sulfite solution.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
The organic layers will contain the chiral carboxylic acid.
-
The aqueous layer can be basified and extracted to recover the 1-(ethylamino)propan-2-ol auxiliary.
Hypothetical Data and Comparative Analysis
To effectively evaluate the performance of 1-(ethylamino)propan-2-ol, the experimental results should be tabulated and compared against the benchmarks set by established auxiliaries.
| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) |
| (S)-1-(Ethylamino)propan-2-ol | Benzyl bromide | [Experimental Value] | [Experimental Value] |
| (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide | >99% | 95% |
Table 3: Hypothetical Comparison for Asymmetric Alkylation
Mechanistic Rationale and Stereochemical Prediction
The stereochemical outcome of the alkylation is proposed to be controlled by the formation of a chelated lithium enolate. The lithium cation is expected to coordinate to both the carbonyl oxygen and the hydroxyl group of the auxiliary, creating a rigid six-membered ring transition state. This conformation would sterically shield one face of the enolate, directing the incoming electrophile to the opposite face.
Caption: Proposed transition state for the diastereoselective alkylation.
Conclusion
While 1-(ethylamino)propan-2-ol presents an intriguing and structurally simple candidate for a chiral auxiliary, a definitive assessment of its efficacy requires thorough experimental investigation. The protocols and comparative framework outlined in this guide provide a clear path for researchers to evaluate its potential. Should this acyclic amino alcohol demonstrate high diastereoselectivity and yields, it could represent a valuable and cost-effective addition to the synthetic chemist's toolkit for asymmetric synthesis. Further research is warranted to explore its application in a broader range of stereoselective transformations.
References
- Evans, D. A., et al. (1981). Stereoselective aldol condensations. 2. A new class of chiral enolate synthons. Journal of the American Chemical Society, 103(10), 2891-2893.
- Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739.
- Myers, A. G., et al. (1997). Pseudoephedrine as a practical chiral auxiliary for the synthesis of highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
- Oppolzer, W., et al. (1988). Asymmetric synthesis of α-amino-acids via diastereoselective alkylation of a chiral glycine enolate equivalent. Tetrahedron Letters, 29(46), 5885-5888.
- Oppolzer, W., et al. (1991). Camphorsultam-Directed Asymmetric Synthesis of β-Hydroxy-α-amino Acids. Tetrahedron Letters, 32(1), 61-64.
-
Wikipedia. (2023). Chiral auxiliary. In Wikipedia. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating the Structure of 1-(Ethylamino)propan-2-ol Reaction Products
Abstract
The synthesis of 1-(Ethylamino)propan-2-ol, a key intermediate in the pharmaceutical and materials science sectors, is often complicated by the formation of a structurally similar isomer, 2-(Ethylamino)propan-1-ol.[1][2] Distinguishing between these products is critical for ensuring final product purity, efficacy, and safety. This guide provides an in-depth comparison of analytical methodologies for the unambiguous structural validation of 1-(Ethylamino)propan-2-ol. We will explore the mechanistic origins of isomeric impurities and present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The causality behind each experimental choice is explained to empower researchers with a robust, self-validating analytical framework.
Introduction: The Synthetic Challenge
1-(Ethylamino)propan-2-ol is a chiral amino alcohol whose bifunctional nature makes it a valuable building block in organic synthesis.[3] A common and economically viable synthesis route involves the nucleophilic ring-opening of propylene oxide with ethylamine.[1] While seemingly straightforward, this reaction presents a significant challenge in regioselectivity.
The nucleophilic attack of ethylamine can occur at either of the two electrophilic carbons of the epoxide ring. This leads to the formation of two primary products: the desired 1-(Ethylamino)propan-2-ol and the isomeric impurity 2-(Ethylamino)propan-1-ol. The ratio of these products is highly dependent on reaction conditions, such as solvent and catalyst choice. Given their identical molecular formula (C₅H₁₃NO) and molecular weight (103.16 g/mol ), separating and differentiating these isomers requires precise analytical validation.[4][5]
Figure 1: Synthesis pathway showing the formation of two isomeric products from the reaction of propylene oxide and ethylamine.
Comparative Analysis of Validation Techniques
An effective validation strategy relies on a multi-technique approach where the weaknesses of one method are covered by the strengths of another. The choice of technique is dictated by the specific question being asked: Is the correct isomer present? What is the level of isomeric impurity? What is the enantiomeric purity?
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is the most powerful tool for unambiguous structural elucidation of isomers. Both ¹H and ¹³C NMR provide a detailed map of the molecular structure, allowing for clear differentiation.
Expertise & Causality: The key to differentiating the isomers lies in the distinct electronic environments of the protons and carbons adjacent to the amino and hydroxyl groups. The number of neighboring protons (for ¹H NMR) and the overall symmetry of the molecule (for ¹³C NMR) create unique spectral fingerprints.
¹H NMR Spectroscopy
-
1-(Ethylamino)propan-2-ol: Expect a complex multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH) due to coupling with protons on two adjacent carbons.[6][7]
-
2-(Ethylamino)propan-1-ol: Expect a multiplet for the two protons on the carbon with the hydroxyl group (CH₂-OH), which will differ significantly in pattern and chemical shift from the single proton in the desired isomer.
¹³C NMR Spectroscopy
-
1-(Ethylamino)propan-2-ol: Will exhibit 5 distinct carbon signals, corresponding to the five unique carbon environments in the molecule.
-
2-(Ethylamino)propan-1-ol: Will also show 5 distinct carbon signals, but their chemical shifts, particularly for the carbons bonded to N and O, will differ from the desired product.[8]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Isomeric Products
| Structure | Assignment | Predicted ¹H Shift (ppm) | Splitting Pattern | Predicted ¹³C Shift (ppm) |
|---|---|---|---|---|
| 1-(Ethylamino)propan-2-ol | CH₃-CH(OH) | ~1.1 | Doublet | ~20-25 |
| CH-OH | ~3.8 | Multiplet | ~65-70 | |
| CH₂-NH | ~2.5-2.7 | Multiplet | ~55-60 | |
| NH-CH₂-CH₃ | ~2.6 | Quartet | ~45-50 | |
| CH₃-CH₂ | ~1.0 | Triplet | ~15-20 | |
| 2-(Ethylamino)propan-1-ol | CH₃-CH(NH) | ~1.0 | Doublet | ~18-23 |
| CH-NH | ~2.8 | Multiplet | ~58-63 | |
| CH₂-OH | ~3.4-3.6 | Multiplet | ~68-73 | |
| NH-CH₂-CH₃ | ~2.6 | Quartet | ~45-50 | |
| CH₃-CH₂ | ~1.0 | Triplet | ~15-20 |
Note: Predicted shifts are estimates. Actual values depend on solvent and concentration.
Mass Spectrometry (MS): Confirmation of Mass and Fragmentation
MS confirms the molecular weight of the product and, through analysis of fragmentation patterns, can differentiate between isomers.
Expertise & Causality: While both isomers have the same molecular ion peak (m/z 103), their fragmentation pathways differ due to the different locations of the functional groups. Alpha-cleavage (cleavage of the C-C bond adjacent to the heteroatom) is a dominant fragmentation pathway for amines and alcohols. The position of the -OH and -NH- groups dictates which fragments are preferentially formed.
-
1-(Ethylamino)propan-2-ol: Alpha-cleavage between C1 and C2 is expected to yield a prominent fragment at m/z 74 ([CH₂(NHCH₂CH₃)]⁺). Cleavage between C2 and the methyl group yields a fragment at m/z 88 ([M-CH₃]⁺).
-
2-(Ethylamino)propan-1-ol: The most stable and abundant fragment ion is typically formed by cleavage between C1 and C2, resulting in a prominent peak at m/z 44 ([CH₂=NHCH₂CH₃]⁺ is less likely) or m/z 58 by cleavage next to the nitrogen ([CH(CH₃)NHCH₂CH₃]⁺). The base peak for the related propan-2-ol is m/z 45.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Screening Tool
FTIR is an excellent first-pass technique to confirm the presence of key functional groups and can provide clues to distinguish between a primary and a secondary alcohol.
Expertise & Causality: Both isomers will show characteristic N-H and O-H stretching bands. The key differentiator is the C-O stretching vibration. Secondary alcohols (like the desired product) have a C-O stretch at a slightly different wavenumber than primary alcohols (the isomeric impurity).[10]
Table 2: Key FTIR Absorption Bands for Isomeric Products
| Functional Group | Vibration | 1-(Ethylamino)propan-2-ol (Secondary Alcohol) | 2-(Ethylamino)propan-1-ol (Primary Alcohol) |
|---|---|---|---|
| O-H / N-H | Stretch | 3100-3500 cm⁻¹ (Broad) | 3100-3500 cm⁻¹ (Broad) |
| C-H | Stretch | 2850-3000 cm⁻¹ | 2850-3000 cm⁻¹ |
| N-H | Bend | 1590-1650 cm⁻¹ | 1590-1650 cm⁻¹ |
| C-O | Stretch | ~1100-1125 cm⁻¹ | ~1050 cm⁻¹ |
Experimental Protocols: A Self-Validating Workflow
Figure 2: A comprehensive analytical workflow for the validation of 1-(Ethylamino)propan-2-ol.
Protocol 1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 10-20 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Acquire spectra on a 400 MHz or higher NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Data Processing & Analysis: Process the spectra using appropriate software. Calibrate the ¹H spectrum to the TMS peak at 0 ppm. Integrate the ¹H signals to determine proton ratios. Assign peaks based on chemical shifts and splitting patterns as outlined in Table 1. Compare the number of signals in the ¹³C spectrum to the expected number for the target structure.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
GC Method:
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
-
Analysis: Identify the peak corresponding to your compound. Analyze the mass spectrum for the molecular ion peak (m/z 103) and compare the fragmentation pattern to the expected fragments for each isomer.
Protocol 3: HPLC for Isomeric Purity
For separating positional isomers, reverse-phase or HILIC chromatography is often effective.[11] Derivatization can also be employed to enhance separation and detection.[12][13]
-
Sample Preparation: Accurately prepare a solution of the sample in the mobile phase at a known concentration (e.g., 0.5 mg/mL).
-
HPLC Method (Reverse-Phase Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 7.0). The exact ratio (e.g., 20:80 ACN:Buffer) must be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (as the chromophore is weak) or using an Evaporative Light Scattering Detector (ELSD).
-
-
Validation: Run a standard of the known impurity if available to confirm retention time. The system is considered self-validating if baseline separation is achieved between the main peak and any impurity peaks. Calculate purity based on the relative peak areas.
Conclusion
The structural validation of 1-(Ethylamino)propan-2-ol is a critical quality control step that necessitates a multi-faceted analytical approach. While rapid screening with FTIR can provide initial clues, only the detailed structural information from NMR spectroscopy can provide unambiguous confirmation. Mass spectrometry serves as an excellent secondary confirmation of molecular weight and isomeric structure through fragmentation analysis. Finally, chromatographic techniques like HPLC are indispensable for quantifying the levels of isomeric and enantiomeric impurities. By understanding the causal mechanisms of impurity formation and applying the rigorous, self-validating protocols described in this guide, researchers can ensure the integrity of their synthetic products and the reliability of their subsequent research.
References
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PubChem. 1-(Methylamino)propan-2-ol | C4H11NO | CID 86049. National Center for Biotechnology Information. [Link]
-
SpectraBase. 1-(Ethylamino)-2-methyl-2-propanol - Optional[FTIR] - Spectrum.[Link]
- Google Patents.Propylene oxide reaction products - US4268686A.
-
Wikipedia. Propylene oxide.[Link]
-
SpectraBase. 1-(ethylamino)-2-methyl-2-propanol - Optional[FTIR] - Spectrum.[Link]
-
ResearchGate. Reaction of propylene oxide with octylamine, (a) in flow, (b) in batch...[Link]
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PubChemLite. 1-(ethylamino)propan-2-ol (C5H13NO).[Link]
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SpectraBase. 1-(Ethylamino)-2-methyl-2-propanol - Optional[Raman] - Spectrum.[Link]
-
PubChem. 1-(Ethylamino)propan-2-ol | C5H13NO | CID 3016164. National Center for Biotechnology Information. [Link]
-
ACS Omega. Effects of Propylene Oxide End Capping on Amination of Polyalkylene Glycols.[Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000820).[Link]
- Google Patents.CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
-
ScienceDirect. A simple two-step synthesis of 2-(alkylamino)-1-arylethanols.[Link]
-
NIST WebBook. 1-Propanol, 2-amino-2-methyl-.[Link]
-
Doc Brown's Chemistry. propan-2-ol low high resolution H-1 proton nmr spectrum.[Link]
-
ResearchGate. --Gas chromatographic analysis of propylene oxide/triethylamine...[Link]
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YouTube. HIGH Resolution HNMR of isomers propan-1-ol & propan-2-ol.[Link]
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Doc Brown's Chemistry. mass spectrum of propan-2-ol fragmentation pattern.[Link]
-
PubMed. Analytical techniques for the detection of α-amino-β-methylaminopropionic acid.[Link]
-
MDPI Books. Molecules from Side Reactions.[Link]
-
Doc Brown's Chemistry. C-13 nmr spectrum of propan-2-ol.[Link]
-
PMC - NIH. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.[Link]
-
ResearchGate. FTIR spectrum of 2-propanone.[Link]
-
PMC - PubMed Central. Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry.[Link]
-
Chemlyte Solutions Co., Ltd. Buy 1-(ethylamino)propan-2-ol Industrial Grade.[Link]
-
Pharmaffiliates. CAS No : 24417-04-7 | Product Name : 2-(Ethylamino)propan-1-ol (70% in H2O).[Link]
-
ResearchGate. Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−).[Link]
-
PubMed Central. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors...[Link]
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Comparative analysis of the reactivity of propanolamine isomers
An In-Depth Guide to the Comparative Reactivity of Propanolamine Isomers for Synthetic and Pharmaceutical Applications
For researchers, medicinal chemists, and professionals in drug development, the selection of a chemical building block is a decision that dictates the course of a synthetic strategy. Propanolamines, a class of bifunctional molecules containing both an amino and a hydroxyl group, are foundational intermediates in numerous applications, most notably in the synthesis of pharmaceuticals like β-blockers. However, the term "propanolamine" encompasses three distinct structural isomers, each possessing a unique reactivity profile that can be either an asset or a liability depending on the desired transformation.
This guide provides an in-depth comparative analysis of the reactivity of the three primary propanolamine isomers: 1-aminopropan-2-ol , 2-aminopropan-1-ol , and 3-aminopropan-1-ol . Moving beyond a simple list of properties, we will dissect the structural nuances that govern their chemical behavior, explain the causality behind experimental choices for achieving chemoselectivity, and provide actionable protocols for validation in your own laboratory.
The Isomers: A Structural Overview
The fundamental difference between the isomers lies in the relative positions of the amino (-NH₂) and hydroxyl (-OH) groups on the three-carbon backbone. This seemingly subtle variation has profound implications for steric hindrance, electronic effects, and intramolecular interactions, which collectively dictate their reactivity.
Caption: Molecular structures of the three propanolamine isomers.
Part 1: Foundational Principles of Reactivity in Amino Alcohols
The dual functionality of amino alcohols presents a classic chemoselectivity challenge: will a reagent react with the amine or the alcohol? The outcome is a delicate interplay between the inherent properties of the functional groups and the conditions under which the reaction is performed.
The Nucleophilicity Duel: Amine vs. Alcohol
In the absence of overriding electronic or steric factors, the nitrogen atom of a primary amine is a more potent nucleophile than the oxygen atom of an alcohol. This is due to nitrogen's lower electronegativity, which makes its lone pair of electrons more available for donation. Consequently, under neutral or basic conditions, reactions with electrophiles (such as acyl chlorides or alkyl halides) will preferentially occur at the amine, leading to N-functionalization (e.g., amide formation).[1]
The Power of pH: A Switch for Chemoselectivity
The most powerful tool for dictating the reaction pathway is pH. The amine group is basic and can be protonated under acidic conditions to form a non-nucleophilic ammonium salt (R-NH₃⁺). This effectively "switches off" the reactivity of the amine, allowing the less reactive hydroxyl group to engage with the electrophile. This principle is the cornerstone of chemoselective O-acylation .[2] Conversely, basic conditions can deprotonate the alcohol to form a more nucleophilic alkoxide, though this is often unnecessary as the amine's inherent nucleophilicity is typically sufficient for selective N-acylation.[3]
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A Researcher's Guide to Assessing the Purity of Commercially Available 1-(Ethylamino)propan-2-ol
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. In the synthesis of novel chemical entities, particularly those with pharmaceutical applications, even trace impurities can have significant impacts on reaction yields, by-product formation, and the toxicological profile of the final compound. 1-(Ethylamino)propan-2-ol, a versatile chiral building block, is no exception.[1] Its utility as an intermediate in the synthesis of compounds with potential cardiovascular activity underscores the critical need for rigorous purity assessment.[1]
This guide provides an in-depth technical overview of the methodologies required to comprehensively assess the purity of commercially available 1-(Ethylamino)propan-2-ol. We will move beyond simple percentage purity and delve into the identification and quantification of potential impurities, including structural isomers, enantiomeric excess, residual solvents, and water content. The experimental protocols detailed herein are designed to be self-validating, providing a robust framework for ensuring the quality of this critical reagent.
The Analytical Imperative: Why Standard Purity Claims are Insufficient
Commercial suppliers often provide a purity specification, such as "97.0+%".[2][3] While a useful starting point, this single figure provides an incomplete picture. For the discerning scientist, the crucial questions are:
-
What constitutes the remaining percentage?
-
Are there structurally related impurities that could interfere with downstream reactions?
-
Given the chiral center, what is the enantiomeric purity?
-
What are the levels of residual solvents and water?
This guide will equip you with the analytical tools to answer these questions definitively.
A Multi-Modal Approach to Purity Assessment
No single analytical technique can provide a complete purity profile. A comprehensive assessment of 1-(Ethylamino)propan-2-ol necessitates a combination of chromatographic and spectroscopic methods. The following sections detail the key techniques and provide actionable experimental protocols.
Workflow for Comprehensive Purity Assessment
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(Ethylamino)propan-2-ol
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The robust and accurate quantification of 1-(Ethylamino)propan-2-ol, a key chemical intermediate and potential impurity in pharmaceutical manufacturing, is paramount for ensuring product quality and patient safety. This guide provides an in-depth, objective comparison of two prevalent analytical techniques for its analysis: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). As a self-validating system, this document details the underlying principles of each method, presents a head-to-head comparison of their performance characteristics, and provides comprehensive, step-by-step protocols for both analysis and, crucially, for their cross-validation. This guide is intended to equip researchers and drug development professionals with the necessary insights to select the most appropriate analytical methodology and to ensure the integrity and comparability of their analytical results.
Introduction: The Imperative for Rigorous Analytical Control
1-(Ethylamino)propan-2-ol is a secondary amino alcohol whose presence and concentration in pharmaceutical products must be meticulously controlled. Whether as a residual starting material, a synthetic intermediate, or a degradation product, its accurate quantification is a critical quality attribute. The choice of analytical methodology can significantly impact the reliability of these measurements. This guide explores the two most common and powerful techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
The principle of cross-validation is central to a robust analytical quality system. It provides documented evidence that two distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[1][2][3] This is particularly crucial when methods are transferred between laboratories, when a new method is introduced to replace an existing one, or when data from different analytical techniques need to be correlated during a product's lifecycle.[1][2]
This guide will delve into the practical application of these techniques for the analysis of 1-(Ethylamino)propan-2-ol, grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[4]
Methodologies at a Glance: GC-FID vs. HPLC-UV
The selection between GC and HPLC is a critical decision in method development and is primarily dictated by the physicochemical properties of the analyte.[5][6][7]
-
Gas Chromatography (GC): This technique is ideal for the analysis of volatile and thermally stable compounds.[6] The separation is based on the partitioning of the analyte between a gaseous mobile phase and a stationary phase within a heated column. For compounds like 1-(Ethylamino)propan-2-ol, which contains polar amine and hydroxyl groups, derivatization is often necessary to increase its volatility and improve peak shape.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[5][7] Separation occurs based on the analyte's interaction with a stationary phase and a liquid mobile phase under high pressure. For 1-(Ethylamino)propan-2-ol, which lacks a strong chromophore, derivatization may also be employed to enhance its detectability by a UV detector.
The logical workflow for selecting and validating an analytical method for 1-(Ethylamino)propan-2-ol is depicted below.
Caption: Workflow for analytical method selection and cross-validation.
Comparative Performance Analysis
The choice between GC and HPLC for the analysis of 1-(Ethylamino)propan-2-ol involves a trade-off between several performance parameters. The following table summarizes a typical comparison based on validated methods for similar amino alcohols.
| Parameter | Gas Chromatography with Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Principle | Separation of volatile compounds in a gaseous mobile phase. | Separation of compounds in a liquid mobile phase. |
| Sample Volatility | Requires volatile and thermally stable analytes. Derivatization is necessary for 1-(Ethylamino)propan-2-ol. | Suitable for non-volatile and thermally labile compounds. |
| Sample Preparation | More complex, involving a mandatory derivatization step (e.g., silylation). | Can be simpler, though derivatization (e.g., with dansyl chloride) is needed for sensitive UV detection.[9][10][11] |
| Linearity (R²) | Typically ≥ 0.999 | Typically ≥ 0.999[9][10] |
| Limit of Detection (LOD) | Low ng/mL range | Sub-µg/mL to low µg/mL range[9][10] |
| Limit of Quantitation (LOQ) | ng/mL range | µg/mL range[9][10] |
| Precision (%RSD) | Typically < 5% | Typically < 5%[9][10] |
| Accuracy (% Recovery) | 95-105% | 90-110%[9][10] |
| Analysis Time | Generally faster run times per sample. | Can have longer run times depending on the gradient. |
| Instrumentation Cost | Generally lower initial capital cost. | Higher initial capital cost. |
| Robustness | Can be very robust, but derivatization can introduce variability. | Generally very robust. |
Experimental Protocols
The following protocols are provided as a comprehensive guide for the analysis and cross-validation of 1-(Ethylamino)propan-2-ol. These are model protocols and should be fully validated in your laboratory for your specific sample matrix.
GC-FID Method
This method is suitable for the quantification of 1-(Ethylamino)propan-2-ol following derivatization to enhance its volatility.
4.1.1. Sample Preparation and Derivatization (Silylation)
-
Standard and Sample Preparation: Accurately weigh and dissolve the 1-(Ethylamino)propan-2-ol standard or sample in a suitable anhydrous solvent (e.g., pyridine or acetonitrile) to a known concentration.
-
Derivatization Reaction: To 100 µL of the standard or sample solution in a sealed vial, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction Conditions: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Final Preparation: Cool the vial to room temperature before injection into the GC.
4.1.2. GC-FID Conditions
-
Column: Agilent CP-Sil 8 CB for Amines, 30 m x 0.32 mm, 1.0 µm film thickness (or equivalent)[12]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 280°C
-
Injection Volume: 1 µL (split or splitless, to be optimized)
HPLC-UV Method
This method requires derivatization to introduce a chromophore for sensitive UV detection.
4.2.1. Sample Preparation and Derivatization (Dansylation)
-
Standard and Sample Preparation: Accurately weigh and dissolve the 1-(Ethylamino)propan-2-ol standard or sample in a suitable solvent (e.g., 0.1 M HCl) to a known concentration.
-
Buffering: To 100 µL of the standard or sample solution, add 200 µL of a saturated sodium bicarbonate solution to adjust the pH to approximately 9.5.
-
Derivatization Reaction: Add 200 µL of a dansyl chloride solution (e.g., 10 mg/mL in acetone).
-
Reaction Conditions: Vortex the mixture and incubate at 60°C for 45 minutes in the dark.
-
Quenching: Add 50 µL of a quenching solution (e.g., 10% formic acid) to stop the reaction.
-
Final Preparation: Filter the solution through a 0.45 µm syringe filter before injection into the HPLC.
4.2.2. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Cross-Validation Protocol
The objective of this protocol is to demonstrate the equivalence of the validated GC-FID and HPLC-UV methods for the quantification of 1-(Ethylamino)propan-2-ol.
Caption: Workflow for the cross-validation of GC and HPLC methods.
5.1. Experimental Design
-
Sample Selection: Prepare a minimum of three batches of a representative sample matrix spiked with 1-(Ethylamino)propan-2-ol at three different concentration levels (e.g., low, medium, and high, bracketing the expected range).
-
Aliquoting: From each batch, prepare at least six replicate aliquots.
-
Analysis:
-
Analyze three replicates from each batch using the validated GC-FID method.
-
Analyze the remaining three replicates from each batch using the validated HPLC-UV method.
-
5.2. Data Analysis and Acceptance Criteria
-
Calculate the mean and relative standard deviation (RSD) for the results obtained from each method at each concentration level.
-
Compare the mean values obtained from the two methods for each batch. The percentage difference between the means should be within a pre-defined acceptance criterion (e.g., ±15%).
-
Perform a statistical test , such as a two-sample t-test, to determine if there is a statistically significant difference between the results from the two methods. The p-value should be greater than 0.05 to indicate no significant difference.
Conclusion and Recommendations
Both GC-FID and HPLC-UV are powerful and reliable techniques for the quantitative analysis of 1-(Ethylamino)propan-2-ol. The choice between them will depend on several factors, including the available instrumentation, the required sensitivity, and the complexity of the sample matrix.
-
GC-FID is a cost-effective and rapid method, particularly suitable for dedicated quality control laboratories with established expertise in derivatization techniques.
-
HPLC-UV offers greater versatility for a wider range of compounds and may be preferable in a research and development setting where methods for multiple analytes are being developed.
Regardless of the chosen method, a thorough validation according to ICH guidelines is essential to ensure the reliability of the analytical data. Furthermore, conducting a cross-validation study as described in this guide is a critical step to ensure the consistency and comparability of results, thereby upholding the scientific integrity of the analytical data generated.
References
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Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
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AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from [Link]
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Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
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IJIRT. (2025, November). Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). Retrieved from [Link]
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Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
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PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]
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SciELO. (n.d.). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Retrieved from [Link]
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PubMed. (2015, September 1). HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs. Retrieved from [Link]
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PMC. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]
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ResearchGate. (n.d.). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Retrieved from [Link]
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ResearchGate. (2025, July 7). Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). Retrieved from [Link]
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Cross Validation of Bioanalytical Methods Testing. (2026, January 9). Retrieved from [Link]
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Agilent. (n.d.). Amino alcohols Analysis of ethanol amines. Retrieved from [Link]
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ResearchGate. (2025, August 6). (PDF) HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. Retrieved from [Link]
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Agilent. (n.d.). Amino-alcohols Analysis of amino-alcohols, C. Retrieved from [Link]
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RJLM. (n.d.). DEVELOPMENT AND VALIDATION OF A QUANTITATIVE HS-GC/FID METHOD FOR ALCOHOL ANALYSIS IN BIOLOGICAL SAMPLES: STABILITY ASSESMENT 13. Retrieved from [Link]
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J-Stage. (n.d.). Development and Evaluation of a GC/FID Method for the Analysis of Free Amino Acids in Quince Fruit and Jam. Retrieved from [Link]
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Chromatography Online. (2012, September 2). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]
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PubMed. (2006, April). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Retrieved from [Link]
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Acta Poloniae Pharmaceutica Drug Research. (n.d.). VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. Retrieved from [Link]
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ResearchGate. (2025, August 5). Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance. Retrieved from [Link]
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NIH. (n.d.). Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data. Retrieved from [Link]
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ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]
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MDPI. (2019, November 29). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]
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A-Scientist's-Guide-to-the-Safe-Disposal-of-1-(Ethylamino)propan-2-ol
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is a critical component of our work, ensuring the safety of our colleagues and the integrity of our environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(Ethylamino)propan-2-ol, grounding procedural guidance in the fundamental principles of chemical safety and regulatory compliance.
Hazard Assessment: Understanding the "Why"
Before any disposal protocol can be established, a thorough understanding of the inherent hazards of 1-(Ethylamino)propan-2-ol is paramount. This chemical is not merely an inert substance; its properties dictate the rigorous handling and disposal methods required.
According to available Safety Data Sheets (SDS), 1-(Ethylamino)propan-2-ol presents several key hazards:
-
Corrosivity : It is classified as causing severe skin burns and serious eye damage.[1][2] This is a primary concern, necessitating the use of robust personal protective equipment (PPE) and dictating the types of containers suitable for its waste.
-
Flammability : Some sources indicate it is a combustible liquid, requiring precautions against ignition sources.
-
Toxicity : While comprehensive toxicological data is not fully available, it is known to be harmful if it comes into contact with skin and may cause respiratory irritation.[3]
These characteristics are the causal drivers for the subsequent disposal protocols. The corrosivity dictates that waste containers must be chemically resistant, and the flammability requires storage away from heat and sparks.
Table 1: Hazard Profile of 1-(Ethylamino)propan-2-ol
| Hazard Classification | GHS Pictogram | Description | Implication for Disposal |
| Skin Corrosion 1B | GHS05 Corrosion | Causes severe skin burns and eye damage.[1][2] | Requires stringent PPE. Waste containers must be corrosion-resistant. Avoid metal containers. |
| Serious Eye Damage 1 | GHS05 Corrosion | Causes serious eye damage.[1][2] | Mandates chemical splash goggles or a face shield during handling. |
| Combustible Liquid | GHS02 Flame | Combustible liquid. | Waste must be stored away from heat, sparks, and open flames. Requires spark-proof tools for handling large quantities.[4] |
Regulatory Framework: Compliance is Non-Negotiable
In the United States, chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] Laboratories that generate hazardous waste must obtain an EPA ID number and adhere to strict guidelines for waste accumulation, labeling, and disposal.[5]
For 1-(Ethylamino)propan-2-ol, its characteristics align with specific RCRA waste codes:
-
D001 (Ignitability) : Due to its combustible nature, this waste code is applicable if the flashpoint is below 140°F (60°C).[6][7]
-
D002 (Corrosivity) : While often associated with aqueous solutions having a pH ≤ 2 or ≥ 12.5, its classification as causing severe skin burns can also place it under this category depending on state regulations.[7]
It is the legal responsibility of the waste generator—the laboratory—to correctly characterize and label the waste.[8][9]
Disposal Decision Workflow
The proper disposal path depends on the state of the chemical waste. The following workflow provides a logical decision-making process for laboratory personnel.
Figure 1. Decision workflow for the proper segregation and disposal of 1-(Ethylamino)propan-2-ol waste streams.
Standard Operating Procedure (SOP) for Disposal
This protocol provides step-by-step guidance for the routine disposal of 1-(Ethylamino)propan-2-ol.
4.1. Personal Protective Equipment (PPE) Before handling the chemical or its waste, at a minimum, the following PPE must be worn:
-
Eye/Face Protection : Wear tightly fitting safety goggles with side-shields or a full-face shield.[4]
-
Skin Protection : Wear a flame-retardant, impervious lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[1][4]
-
Respiratory Protection : If handling outside of a fume hood or in case of vapor generation, use a full-face respirator with appropriate cartridges.[4]
4.2. Waste Accumulation
-
Container Selection : Use only containers made of compatible materials, such as high-density polyethylene (HDPE). Do not use metal containers due to the corrosive nature of the chemical.[5] The container must have a secure, screw-top cap.[10]
-
Designated Area : All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA), which should be close to the point of generation and under the supervision of laboratory personnel.[8][10]
-
Labeling : As soon as the first drop of waste enters the container, it must be labeled.[8] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "1-(Ethylamino)propan-2-ol"
-
The specific hazard characteristics (e.g., "Corrosive," "Ignitable")[8]
-
-
Segregation : Store the waste container away from incompatible materials, particularly strong oxidizing agents, acids, and sources of ignition.[10] Use secondary containment to prevent spills.[5]
-
Container Management : Keep the waste container closed at all times, except when adding waste.[10] Do not fill containers beyond 90% capacity to allow for expansion.[5]
4.3. Spill Management
In the event of a small spill:
-
Evacuate and Ventilate : Ensure adequate ventilation and restrict access to the area.[3]
-
Containment : Use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Collection : Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal.[3] Use spark-proof tools if available.[4]
-
Decontamination : Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.
-
Reporting : Report the spill to your institution's Environmental Health & Safety (EHS) office.
Final Disposal: The Role of Professional Services
Under no circumstances should 1-(Ethylamino)propan-2-ol be disposed of down the drain or in regular trash.[3][10] The final step is to arrange for disposal through a licensed professional waste disposal company.[1][3] This ensures the waste is transported, treated, and disposed of in compliance with all federal and state regulations, often through high-temperature incineration in a facility equipped with afterburners and scrubbers.[3]
By adhering to these scientifically grounded and procedurally sound protocols, we uphold our professional responsibility to maintain a safe laboratory environment and protect our planet.
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MSDS of 1-Ethylamino-2-methyl-propan-2-ol. (n.d.). Retrieved from [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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Managing Hazardous Chemical Waste in the Lab. (n.d.). American Laboratory. Retrieved from [Link]
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Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Ignitable Wastes. (n.d.). California Department of Toxic Substances Control. Retrieved from [Link]
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Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, February 27). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Buy 1-(ethylamino)propan-2-ol Industrial Grade. (n.d.). LookChem. Retrieved from [Link]
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RCRA Hazardous Waste F list. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 1-(Ethylamino)propan-2-ol
For researchers and professionals in drug development, the meticulous handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, in-depth procedural information for the safe handling, storage, and disposal of 1-(Ethylamino)propan-2-ol (CAS No. 40171-86-6), a versatile amino alcohol used in various organic syntheses. This document moves beyond a simple checklist, offering a framework grounded in established safety protocols to foster a proactive safety culture in the laboratory.
Understanding the Inherent Risks of 1-(Ethylamino)propan-2-ol
1-(Ethylamino)propan-2-ol is an organic compound that, due to its chemical structure, presents several potential hazards. The presence of an amine group suggests it can cause skin and eye irritation, and in some cases, may lead to burns upon contact[1]. Some safety data sheets for similar compounds indicate that it may also cause respiratory irritation[2]. It is imperative to handle this colorless liquid with the appropriate precautions to mitigate these risks.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 1-(Ethylamino)propan-2-ol. The following table summarizes the recommended PPE for various laboratory operations involving this chemical.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (e.g., weighing, transferring small quantities in a fume hood) | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards[3] | Nitrile rubber gloves | Standard laboratory coat | Not typically required if handled in a properly functioning chemical fume hood |
| Large-Scale Operations or Risk of Splashing | Face shield in addition to chemical safety goggles | Chemical-resistant gloves (e.g., nitrile rubber) | Chemical-resistant apron or suit over a laboratory coat | Recommended if ventilation is inadequate. Use a respirator with appropriate cartridges (e.g., type ABEK-P2)[2] |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or apron | A full-face respirator may be necessary depending on the spill size and ventilation[3] |
Operational Protocols: From Receipt to Disposal
Adherence to standardized operational protocols is critical for minimizing exposure and preventing accidents.
Handling and Storage
Upon receiving 1-(Ethylamino)propan-2-ol, it is crucial to store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[4]. The container should be kept tightly closed to prevent the release of vapors[3]. When handling the substance, always work within a chemical fume hood to ensure adequate ventilation[4]. Avoid direct contact with skin, eyes, and clothing[4][5].
Spill Management: A Step-by-Step Response Plan
In the event of a spill, a calm and methodical response is essential to ensure the safety of all laboratory personnel. The following workflow provides a clear action plan.
Caption: A workflow for the safe and effective management of a 1-(Ethylamino)propan-2-ol spill.
Spill Cleanup Procedure:
-
Evacuate and Alert : Immediately evacuate all non-essential personnel from the spill area and inform your supervisor[6].
-
Don PPE : Before attempting any cleanup, put on the appropriate PPE as outlined in the table above[6].
-
Containment : For liquid spills, use an inert absorbent material to contain the substance[4].
-
Collection : Carefully collect the absorbent material and place it into a clearly labeled, sealed container for hazardous waste[4][7].
-
Decontamination : Clean the spill area with a suitable decontaminating agent[6].
-
Disposal : All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) department[6].
-
Reporting : Report the incident to your EHS office in accordance with your institution's policies[6].
Disposal Plan: Ensuring Environmental Responsibility
The disposal of 1-(Ethylamino)propan-2-ol and its containers must be handled with care to prevent environmental contamination.
Chemical Waste
Under no circumstances should 1-(Ethylamino)propan-2-ol be disposed of down the drain. It should be collected in a designated, properly labeled hazardous waste container[7]. The disposal of this chemical waste must be managed by a licensed professional waste disposal service[2].
Container Disposal
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. Once decontaminated, the container can be disposed of as regular waste or recycled, depending on institutional and local regulations. Always remove or deface the label on the empty container before disposal[8].
References
- Capot Chemical Co., Ltd. (2026). MSDS of 1-Ethylamino-2-methyl-propan-2-ol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
